molecular formula C5H6N2O2 B2834927 2-(1H-pyrazol-4-yl)acetic acid CAS No. 934172-55-1

2-(1H-pyrazol-4-yl)acetic acid

Cat. No.: B2834927
CAS No.: 934172-55-1
M. Wt: 126.115
InChI Key: PXWJTOHJADWQQO-UHFFFAOYSA-N
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Description

2-(1H-Pyrazol-4-yl)acetic Acid (CAS 934172-55-1) is a versatile heterocyclic building block prized in organic and medicinal chemistry for its molecular structure that incorporates both a pyrazole ring and a reactive acetic acid side chain. This compound serves as a crucial synthetic intermediate for constructing complex molecules through further acylation, amidation, and other derivatization reactions at its carboxylic acid functional group. Its primary research value lies in the development of novel pharmaceutical candidates, with applications explored in areas such as anti-inflammatory, antiviral, and anticancer agents. Furthermore, it is employed in materials science for the synthesis of advanced polymers and functional materials with tailored properties. The compound has a molecular formula of C5H6N2O2 and a molecular weight of 126.11 g/mol. It is typically supplied as a powder and should be stored sealed in a dry environment, ideally at 2-8°C, to maintain stability. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1H-pyrazol-4-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c8-5(9)1-4-2-6-7-3-4/h2-3H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXWJTOHJADWQQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Strategic Role of 2-(1H-pyrazol-4-yl)acetic Acid in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The pyrazole ring system is a quintessential example of such a "privileged scaffold," renowned for its versatile biological activities. Within this class of compounds, 2-(1H-pyrazol-4-yl)acetic acid, identified by its CAS number 934172-55-1 , serves as a critical building block for the synthesis of a diverse array of pharmacologically active agents.[1][2][3] This guide provides an in-depth technical overview of this valuable compound, from its synthesis and characterization to its application in the development of targeted therapies.

Core Molecular Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective utilization in synthetic chemistry and drug design.

PropertyValueSource
CAS Number 934172-55-1[2][3]
Molecular Formula C₅H₆N₂O₂[2]
Molecular Weight 126.11 g/mol [2]
Appearance White to off-white solid
Storage 2-8°C, sealed in a dry environment[3]

Synthesis and Mechanistic Rationale: A Step-by-Step Protocol

The synthesis of this compound and its derivatives often leverages the versatile Vilsmeier-Haack reaction to introduce a functional handle at the 4-position of the pyrazole ring. This formylation is a critical step, as the resulting aldehyde can be further elaborated into the desired acetic acid side chain.[1][4]

Experimental Protocol: Synthesis via a 4-Formylpyrazole Intermediate

This protocol outlines a common synthetic route to pyrazole-4-acetic acids, starting from a hydrazone.

Step 1: Formation of the Hydrazone An appropriate ketone is reacted with a hydrazine in a suitable solvent, such as ethanol with a catalytic amount of acetic acid, to form the corresponding hydrazone. This initial step is a classic condensation reaction, forming the N-N bond that will become part of the pyrazole ring.

Step 2: Vilsmeier-Haack Formylation The hydrazone is then subjected to the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide), which acts as a formylating agent. This electrophilic aromatic substitution reaction introduces a formyl group (-CHO) at the 4-position of the newly formed pyrazole ring. The choice of this reagent is strategic due to its effectiveness in formylating electron-rich heterocyclic systems.[1][4][5]

Step 3: Oxidation of the Aldehyde The resulting 4-formylpyrazole is oxidized to the corresponding carboxylic acid. Common oxidizing agents for this transformation include potassium permanganate or Jones reagent. This step is crucial for converting the aldehyde into the carboxylic acid moiety of the final product.

Step 4: Esterification (Optional) and Hydrolysis The carboxylic acid can be converted to its corresponding ester for purification or further modification. Subsequent hydrolysis of the ester under acidic or basic conditions yields the final this compound.

Synthesis_Workflow Ketone Ketone + Hydrazine Hydrazone Hydrazone Ketone->Hydrazone Condensation Formylpyrazole 4-Formylpyrazole Hydrazone->Formylpyrazole Vilsmeier-Haack (POCl3, DMF) CarboxylicAcid Pyrazole-4-carboxylic Acid Formylpyrazole->CarboxylicAcid Oxidation Target This compound CarboxylicAcid->Target Further Elaboration/ Side-chain introduction

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: Protons on the pyrazole ring would appear as singlets or doublets in the aromatic region. The methylene protons of the acetic acid side chain would typically be a singlet, and the carboxylic acid proton would be a broad singlet, often far downfield.

  • ¹³C NMR: The spectrum would show distinct signals for the carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, and C=N and C=C stretches from the pyrazole ring.

  • Mass Spectrometry: The molecular ion peak corresponding to the compound's molecular weight would be observed, along with characteristic fragmentation patterns.

Applications in Drug Discovery: A Focus on Targeted Therapies

The pyrazole-4-acetic acid scaffold is a cornerstone in the design of molecules targeting a range of diseases, from inflammation to cancer.

Anti-inflammatory and Analgesic Agents

Many pyrazole derivatives exhibit potent anti-inflammatory and analgesic properties, famously exemplified by the COX-2 inhibitor Celecoxib.[1] The acetic acid moiety at the 4-position can mimic the carboxylic acid group of arachidonic acid, allowing these compounds to bind to the active site of cyclooxygenase enzymes.

Anticancer Therapeutics and Kinase Inhibition

A significant area of application for this compound is in the development of kinase inhibitors for cancer therapy. The pyrazole core can act as a bioisostere for other heterocyclic systems and can be readily substituted to optimize binding to the ATP-binding pocket of various kinases.

The EGFR/PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Pyrazole-containing compounds have been designed to inhibit key kinases within this pathway, such as EGFR, PI3K, and mTOR.[11][12][13] The this compound moiety can be elaborated into more complex structures that effectively block the activity of these kinases, leading to the induction of apoptosis in cancer cells.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival mTOR->Proliferation Inhibitor Pyrazole Derivative (from this compound) Inhibitor->EGFR Inhibition Inhibitor->PI3K Inhibition Inhibitor->mTOR Inhibition

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR pathway by pyrazole derivatives.

CRTh2 Receptor Antagonists

Derivatives of this compound have been identified as antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[14][15][16] This receptor is involved in allergic inflammation, making its antagonists promising candidates for the treatment of asthma and other allergic diseases.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling this compound and its derivatives. It is recommended to consult the Safety Data Sheet (SDS) for detailed information. In general, these compounds should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

This compound is a versatile and highly valuable building block in the arsenal of the medicinal chemist. Its robust synthetic accessibility and the diverse pharmacological activities of its derivatives underscore its importance in the ongoing quest for novel and effective therapeutics. From anti-inflammatory agents to targeted cancer therapies, the pyrazole-4-acetic acid scaffold continues to be a source of promising new drug candidates.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-pyrazol-4-yl)acetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and presence in numerous FDA-approved drugs.[1][2][3] Its derivatives have demonstrated a wide pharmacological spectrum, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] The compound 2-(1H-pyrazol-4-yl)acetic acid is a key building block in the synthesis of more complex pharmaceutical agents. Its physicochemical properties are critical determinants of its behavior in biological systems, influencing everything from solubility and absorption to target engagement and metabolic stability. This guide provides a comprehensive analysis of these properties, offering both theoretical predictions and standardized experimental protocols for their determination, aimed at researchers and professionals in drug development.

Molecular Structure and Core Identifiers

A foundational understanding of a molecule begins with its structural and chemical identity.

Table 1: Core Identifiers for this compound

IdentifierValueSource
CAS Number 934172-55-1--INVALID-LINK--[6]
Molecular Formula C₅H₆N₂O₂--INVALID-LINK--[7]
Molecular Weight 126.11 g/mol --INVALID-LINK--[7]
IUPAC Name This compound--INVALID-LINK--[7]
SMILES C1=C(C=NN1)CC(=O)O--INVALID-LINK--[6]
InChIKey PXWJTOHJADWQQO-UHFFFAOYSA-N--INVALID-LINK--[7]

Ionization Constant (pKa): A Gatekeeper of Biological Activity

The pKa of a molecule is a critical parameter that dictates its ionization state at a given pH, which in turn influences its solubility, permeability, and target binding. For this compound, the carboxylic acid moiety is the primary acidic center.

Predicted pKa: A predicted pKa value for the carboxylic acid group is approximately 3.58 ± 0.10 .[8] This suggests that at physiological pH (around 7.4), the molecule will be predominantly in its deprotonated, carboxylate form.

Experimental Protocol: Determination of pKa via Potentiometric Titration

Potentiometric titration is a highly accurate method for the experimental determination of pKa values.[9][10]

Methodology:

  • Preparation of Solutions:

    • Prepare a 1 mM solution of this compound in deionized water.

    • Prepare standardized 0.1 M HCl and 0.1 M NaOH solutions.

    • Prepare a 0.15 M KCl solution to maintain constant ionic strength.[11][12]

  • Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[11][12]

  • Titration Procedure:

    • Take 20 mL of the 1 mM sample solution and add the 0.15 M KCl solution.

    • Make the solution acidic (pH 1.8-2.0) with 0.1 M HCl.[11][12]

    • Titrate the solution with 0.1 M NaOH, recording the pH after each incremental addition.

    • Continue the titration until the pH reaches approximately 12-12.5.[11][12]

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to generate a titration curve.

    • The pKa is determined from the pH at the half-equivalence point.

    • Perform the titration in triplicate to ensure reproducibility.[11][12]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Prepare 1mM Sample Solution E Acidify Sample (pH 1.8-2.0) A->E B Prepare 0.1M HCl & NaOH B->E F Titrate with 0.1M NaOH B->F C Prepare 0.15M KCl C->E D Calibrate pH Meter G Record pH vs. Volume D->G E->F F->G H Plot Titration Curve G->H I Determine pKa at Half-Equivalence Point H->I J Perform in Triplicate I->J

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogP): Balancing Solubility and Permeability

LogP, the logarithm of the partition coefficient between octanol and water, is a key indicator of a compound's lipophilicity. This property is crucial for membrane permeability and oral absorption.

Computed LogP: The calculated LogP for this compound is 0.0368 .[6] This value suggests that the molecule is relatively hydrophilic, which may favor aqueous solubility but could present challenges for passive diffusion across biological membranes.

Aqueous Solubility: A Prerequisite for Efficacy

Adequate aqueous solubility is essential for a drug candidate to be absorbed and distributed throughout the body.[13]

Experimental Protocol: Kinetic Solubility Assay via the Shake-Flask Method

The shake-flask method is a common approach for determining kinetic solubility in early drug discovery.[14][15]

Methodology:

  • Stock Solution Preparation: Prepare a 20 mM stock solution of the compound in DMSO.[14][16]

  • Incubation:

    • Add a small volume (e.g., 10 µL) of the DMSO stock solution to a known volume (e.g., 490 µL) of phosphate-buffered saline (PBS) in duplicate.[14]

    • Incubate the mixture at a controlled temperature (e.g., 25°C) with shaking for a defined period (e.g., 2 hours) to reach equilibrium.[15]

  • Separation of Undissolved Compound:

    • Filter the suspension using a solubility filter plate or centrifuge at high speed to pellet any precipitate.[15]

  • Quantification:

    • Analyze the concentration of the dissolved compound in the filtrate or supernatant using a suitable analytical method, such as UV-Vis spectroscopy or LC-MS/MS, against a calibration curve.[14][15]

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 20mM DMSO Stock Solution C Add Stock to Buffer A->C B Prepare PBS Buffer B->C D Incubate with Shaking (2h, 25°C) C->D E Filter or Centrifuge D->E F Quantify Filtrate (UV-Vis or LC-MS/MS) E->F G Calculate Solubility F->G

Caption: Workflow for kinetic solubility determination.

Melting Point: An Indicator of Purity and Stability

The melting point of a solid compound is a fundamental physical property that provides insights into its purity and crystal lattice energy.

Predicted Melting Point: Due to the lack of consistent experimental data for this compound, it is important to determine this property experimentally. For the related isomer, 2-(1H-Pyrazol-1-yl)acetic acid, a melting point of 171-172 °C has been reported.[8]

Experimental Protocol: Melting Point Determination by the Capillary Method

The capillary method is a standard and reliable technique for determining the melting point of a crystalline solid.[17][18][19][20]

Methodology:

  • Sample Preparation:

    • Ensure the sample is finely powdered and thoroughly dried.[17]

    • Pack the sample into a capillary tube to a height of 2-3 mm.[20]

  • Measurement:

    • Place the capillary tube in a melting point apparatus.

    • Heat the sample at a controlled rate (e.g., 1-2°C per minute) when approaching the expected melting point.[19][20]

  • Observation and Recording:

    • Record the temperature at which the first liquid appears (onset of melting).

    • Record the temperature at which the entire sample becomes a clear liquid (completion of melting).

    • The melting point is reported as a range.

Spectroscopic and Structural Data

Conclusion: A Profile of a Versatile Building Block

This technical guide has provided a detailed overview of the key physicochemical properties of this compound. The presented data, both computed and derived from established experimental protocols, offers a solid foundation for researchers in drug discovery and development. A thorough understanding and experimental validation of these properties are paramount for the successful progression of any drug candidate derived from this versatile pyrazole scaffold.

References

An In-depth Technical Guide to 2-(1H-pyrazol-4-yl)acetic acid: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a sought-after component in the design of novel therapeutic agents. Within this important class of heterocycles, 2-(1H-pyrazol-4-yl)acetic acid stands out as a particularly valuable building block. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a versatile pyrazole core, allows for its facile incorporation into a wide array of molecular architectures. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies.

Molecular Structure and Physicochemical Properties

This compound is a small molecule with the molecular formula C₅H₆N₂O₂ and a molecular weight of approximately 126.11 g/mol .[3][4] The molecule consists of a pyrazole ring substituted at the 4-position with an acetic acid moiety. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the pyrazole nitrogen and the carbonyl oxygen), along with a carboxylic acid group, imparts a unique set of physicochemical properties that are advantageous for drug design.

The structural and physicochemical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₅H₆N₂O₂PubChem[3]
Molecular Weight 126.11 g/mol PubChem[3]
CAS Number 934172-55-1ChemScene[4]
SMILES O=C(O)CC1=CNN=C1ChemScene[4]
InChIKey PXWJTOHJADWQQO-UHFFFAOYSA-NPubChem[3]
Topological Polar Surface Area (TPSA) 65.98 ŲChemScene
logP (calculated) 0.0368ChemScene
Hydrogen Bond Donors 2ChemScene
Hydrogen Bond Acceptors 2ChemScene

Synthesis and Characterization: A Self-Validating Protocol

The synthesis of this compound can be achieved through a reliable and scalable two-step process starting from commercially available 4-iodopyrazole. This method provides a clear and efficient route to the target molecule, with each step amenable to straightforward purification and characterization, ensuring a self-validating workflow.

Experimental Protocol

Step 1: Synthesis of Ethyl 2-(1H-pyrazol-4-yl)acetate

  • Rationale: This step introduces the acetic acid side chain in its ester-protected form via a palladium-catalyzed cross-coupling reaction. The use of an ethyl ester is advantageous as it is generally stable to the reaction conditions and can be readily hydrolyzed in the subsequent step.

  • Procedure:

    • To a solution of 4-iodopyrazole (1.0 eq) in a suitable solvent such as toluene or dioxane, add ethyl acetate (1.5 eq).

    • Add a palladium catalyst, such as Pd(OAc)₂, and a suitable ligand, for example, a phosphine-based ligand like Xantphos.

    • Add a base, such as cesium carbonate (Cs₂CO₃), to the mixture.

    • The reaction mixture is then heated under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield ethyl 2-(1H-pyrazol-4-yl)acetate.

Step 2: Hydrolysis of Ethyl 2-(1H-pyrazol-4-yl)acetate to this compound

  • Rationale: The final step involves the saponification of the ethyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

  • Procedure:

    • Dissolve the purified ethyl 2-(1H-pyrazol-4-yl)acetate from Step 1 in a mixture of a suitable solvent like tetrahydrofuran (THF) or ethanol and water.

    • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to the solution.

    • Stir the reaction mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

    • Once the reaction is complete, the organic solvent is removed under reduced pressure.

    • The aqueous solution is then acidified with a suitable acid, such as hydrochloric acid (HCl), to a pH of approximately 2-3, leading to the precipitation of the product.

    • The solid is collected by filtration, washed with cold water, and dried under vacuum to afford pure this compound.

Characterization Data

To ensure the identity and purity of the synthesized this compound, a comprehensive set of analytical data should be obtained.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the methylene protons of the acetic acid side chain, and the acidic proton of the carboxylic acid. The pyrazole protons typically appear as singlets in the aromatic region, while the methylene protons will be a singlet in the aliphatic region. The carboxylic acid proton will be a broad singlet at a downfield chemical shift.

  • ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will show distinct signals for the two carbons of the pyrazole ring, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretch of the pyrazole ring, the broad O-H stretch of the carboxylic acid, and the strong C=O stretch of the carbonyl group.

Synthesis_Workflow cluster_step1 Step 1: Palladium-Catalyzed Cross-Coupling cluster_step2 Step 2: Saponification start1 4-Iodopyrazole product1 Ethyl 2-(1H-pyrazol-4-yl)acetate start1->product1 Heat reagents1 Ethyl Acetate Pd(OAc)₂, Xantphos Cs₂CO₃, Toluene reagents1->product1 product2 This compound product1->product2 1. Base 2. Acidification reagents2 LiOH or NaOH THF/H₂O reagents2->product2

Caption: A schematic overview of the two-step synthesis of this compound.

Application in Drug Discovery: A Key Building Block for JAK Inhibitors

The this compound scaffold is a key component in the synthesis of a number of potent and selective kinase inhibitors, most notably in the development of Janus kinase (JAK) inhibitors.[5] The JAK family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune response, hematopoiesis, and inflammation.[6][7] Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers, making JAKs attractive therapeutic targets.

A prominent example of the utility of a pyrazole-based scaffold is in the structure of Ruxolitinib, a potent inhibitor of JAK1 and JAK2.[5] Ruxolitinib is approved for the treatment of myelofibrosis and polycythemia vera. While ruxolitinib itself does not contain the acetic acid moiety, its core pyrazole structure highlights the importance of this heterocycle in binding to the ATP-binding site of JAK kinases. The this compound provides a versatile platform for the synthesis of analogs and derivatives of such inhibitors, where the carboxylic acid can be used as a handle for further chemical modifications to optimize potency, selectivity, and pharmacokinetic properties.

The JAK-STAT Signaling Pathway

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their specific receptors on the cell surface. This binding event brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they bind to specific DNA sequences to regulate gene transcription.[6][7]

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Extracellular Cytokine Receptor Intracellular JAK JAK receptor:f2->JAK STAT STAT receptor:f2->STAT Recruitment JAK->receptor:f2 JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Cytokine Cytokine Cytokine->receptor:f0

Caption: The canonical JAK-STAT signaling pathway, a key target for pyrazole-based inhibitors.

Conclusion

This compound is a molecule of significant interest to the drug discovery community. Its straightforward synthesis, well-defined molecular structure, and versatile chemical handles make it an ideal starting point for the development of novel therapeutics. Its demonstrated relevance as a core scaffold in the design of potent kinase inhibitors, particularly those targeting the JAK-STAT pathway, underscores its importance in the ongoing quest for more effective and selective medicines for a range of debilitating diseases. This guide has provided a foundational understanding of this key molecule, intended to empower researchers and scientists in their efforts to leverage its potential in the creation of next-generation therapies.

References

solubility and stability of 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-(1H-pyrazol-4-yl)acetic acid

Introduction

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The pyrazole moiety is a well-established pharmacophore present in a variety of approved drugs, valued for its diverse biological activities.[1] The acetic acid functional group provides a convenient handle for further chemical modifications, making this molecule a versatile starting material for the synthesis of more complex drug candidates.

A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in drug development. These parameters influence everything from reaction conditions and formulation development to bioavailability and shelf-life. This guide provides a comprehensive overview of the theoretical considerations and practical experimental protocols for the characterization of the .

Physicochemical Properties

A foundational understanding of the intrinsic properties of this compound is essential for predicting its behavior in various environments.

PropertyValue (Computed)Source
Molecular FormulaC₅H₆N₂O₂[2][3]
Molecular Weight126.11 g/mol [2][3]
logP-0.3 to 0.0368[2][3]
Topological Polar Surface Area (TPSA)65.98 Ų[3]

Note: The logP and TPSA values are computationally predicted and should be experimentally verified.

The predicted negative logP value suggests that this compound is a hydrophilic compound, which is consistent with the presence of the polar carboxylic acid and pyrazole functional groups.

pKa Determination

The acidity of both the carboxylic acid and the pyrazole ring will significantly influence the solubility and biological activity of the molecule. The pKa is the pH at which a functional group is 50% ionized.[4] For this compound, we can anticipate two pKa values: one for the carboxylic acid (pKa₁) and one for the pyrazole ring (pKa₂).

Experimental Protocol: Potentiometric Titration for pKa Determination

This method involves titrating a solution of the compound with a standardized acid or base and monitoring the pH.

  • Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water. If solubility is limited, a co-solvent such as methanol or DMSO may be used, but the pKa value will be an apparent pKa (pKaapp) specific to that solvent system.

  • Titration:

    • For the carboxylic acid pKa (pKa₁), titrate the solution with a standardized solution of 0.1 M NaOH.

    • For the pyrazole ring pKa (pKa₂), titrate a separate solution with a standardized solution of 0.1 M HCl.

  • Data Acquisition: Record the pH of the solution after each incremental addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. More accurately, the pKa can be determined from the inflection point of the first derivative of the titration curve.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical factor affecting its absorption and bioavailability. Given its predicted hydrophilicity, this compound is expected to have some degree of aqueous solubility.

Aqueous Solubility

The aqueous solubility of this compound will be highly dependent on the pH of the solution due to its acidic and basic functional groups.

Experimental Protocol: pH-Dependent Aqueous Solubility

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Equilibrium Solubility Determination:

    • Add an excess amount of this compound to a known volume of each buffer in separate vials.

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • After equilibration, centrifuge the samples to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and dilute it with the mobile phase.

  • Quantification: Analyze the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or HPLC-UV.

  • Data Presentation: Report the solubility in mg/mL or µg/mL at each pH.

pHPredicted Solubility BehaviorRationale
< pKa₁LowThe carboxylic acid is protonated (neutral).
pKa₁ < pH < pKa₂HighThe carboxylic acid is deprotonated (anionic), increasing solubility.
> pKa₂Moderate to HighThe carboxylic acid is deprotonated, and the pyrazole ring may be protonated or deprotonated depending on its pKa, influencing overall charge and solubility.
Solubility in Organic Solvents

Solubility in organic solvents is important for synthesis, purification, and formulation. The parent pyrazole ring is known to be more soluble in organic solvents than in water.[5]

Experimental Protocol: Organic Solvent Solubility

  • Solvent Selection: Choose a range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, DMSO).

  • Equilibrium Solubility Determination: Follow the same procedure as for aqueous solubility, ensuring the vials are tightly sealed to prevent solvent evaporation.

  • Quantification: Use a validated analytical method compatible with the chosen organic solvents.

Chemical Stability

Assessing the chemical stability of a drug candidate is a mandatory step in pharmaceutical development. Forced degradation studies, as outlined in the ICH guidelines (Q1A), are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[1][6] The goal is to induce degradation to an extent of 5-20%.[1][2]

Forced Degradation Studies

A stability-indicating analytical method, typically reverse-phase high-performance liquid chromatography (RP-HPLC), must be developed and validated before initiating forced degradation studies. This method should be able to separate the parent compound from all potential degradation products.

Experimental Workflow for Forced Degradation and Stability Studies

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_conclusion Conclusion prep Prepare solutions of this compound in appropriate solvents acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base ox Oxidation (e.g., 3% H₂O₂, RT) prep->ox therm Thermal Stress (e.g., 80°C, solid & solution) prep->therm photo Photostability (ICH Q1B light exposure) prep->photo hplc Analyze stressed samples by a validated stability-indicating HPLC method acid->hplc base->hplc ox->hplc therm->hplc photo->hplc mass_spec Identify degradation products using LC-MS hplc->mass_spec purity Assess peak purity using a DAD/PDA detector hplc->purity pathway Propose degradation pathways mass_spec->pathway purity->pathway

Caption: Workflow for Forced Degradation and Stability Studies.

Experimental Protocols for Forced Degradation

For each condition, a control sample (stored at 4°C in the dark) should be analyzed alongside the stressed samples.

  • Acidic Hydrolysis:

    • Dissolve the compound in 0.1 M HCl.

    • Heat the solution at an elevated temperature (e.g., 60-80°C) for a specified time.

    • Withdraw samples at various time points, neutralize with an equivalent amount of base, and analyze by HPLC.

    • Rationale: The pyrazole ring is generally stable to acid, but the carboxylic acid side chain could potentially undergo reactions under harsh acidic conditions.

  • Basic Hydrolysis:

    • Dissolve the compound in 0.1 M NaOH.

    • Maintain the solution at room temperature or slightly elevated temperature.

    • Withdraw samples, neutralize with an equivalent amount of acid, and analyze.

    • Rationale: Strong basic conditions can lead to deprotonation at C3 of the pyrazole ring, potentially leading to ring-opening.[7]

  • Oxidative Degradation:

    • Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Keep the solution at room temperature and protected from light.

    • Analyze samples at different time points.

    • Rationale: The pyrazole ring can be susceptible to oxidation, potentially leading to N-oxides or ring-opened products.

  • Thermal Degradation:

    • Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a controlled oven.

    • Analyze samples at various time points.

    • Rationale: This assesses the intrinsic thermal stability of the molecule.

  • Photostability:

    • Expose the solid compound and a solution of the compound to light as specified in ICH guideline Q1B (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

    • A control sample should be wrapped in aluminum foil to exclude light.

    • Analyze both the exposed and control samples.

    • Rationale: Many heterocyclic compounds are light-sensitive.

Potential Degradation Pathways

Based on the known chemistry of pyrazoles and carboxylic acids, potential degradation pathways include:

  • Decarboxylation: Loss of CO₂ from the acetic acid side chain, particularly under thermal stress.

  • Oxidation: Formation of N-oxides on the pyrazole ring or hydroxylation of the ring.

  • Ring Opening: Under harsh basic conditions, the pyrazole ring may be susceptible to cleavage.

  • Polymerization/Condensation: Under certain stress conditions, intermolecular reactions could occur.

Conclusion

This technical guide provides a comprehensive framework for the systematic evaluation of the . While specific experimental data for this compound is not widely available, the protocols and theoretical considerations presented here offer a robust starting point for any researcher or drug development professional. A thorough characterization of these fundamental properties is an indispensable step in advancing this promising molecule through the drug discovery and development pipeline. The experimental data generated from these studies will guide formulation strategies, define storage conditions, and ensure the overall quality and safety of any potential drug product.

References

An In-depth Technical Guide to the Discovery and History of Pyrazole Acetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, serving as a versatile scaffold for a multitude of therapeutic agents.[1] This guide provides a comprehensive exploration of the discovery and historical development of a key subclass: pyrazole acetic acid derivatives and their close analogs. We trace the journey from the foundational synthesis of the pyrazole ring to the rational design of highly selective anti-inflammatory drugs. This document is structured to provide researchers, scientists, and drug development professionals with an in-depth understanding of the synthetic evolution, mechanistic insights, and pharmacological significance of these compounds. By explaining the causality behind experimental choices and detailing self-validating protocols, this guide aims to be an authoritative resource grounded in the primary scientific literature.

The Dawn of Pyrazole Chemistry: From Knorr to Modern Synthesis

The history of pyrazole acetic acids is intrinsically linked to the discovery of the pyrazole ring itself. The term "pyrazole" was first coined by German chemist Ludwig Knorr in 1883.[2] Knorr's seminal work involved the condensation reaction of a β-ketoester (ethyl acetoacetate) with a hydrazine (phenylhydrazine), a reaction now famously known as the Knorr Pyrazole Synthesis .[3][4] This reaction was revolutionary for its time, providing a straightforward and high-yielding route to a stable, aromatic heterocyclic system.[3]

The initial reaction between a 1,3-dicarbonyl compound and a hydrazine is remarkably efficient, driven by the formation of the stable aromatic pyrazole ring after the loss of two water molecules.[3] The choice of a β-ketoester, as in one of Knorr's early variations, leads to the formation of a pyrazolone, a keto tautomer of a hydroxypyrazole, which is a critical intermediate for many early pyrazole-based drugs.[3]

The Knorr Pyrazole Synthesis: A Foundational Workflow

The enduring relevance of the Knorr synthesis lies in its robustness and versatility. The general workflow provides a logical pathway for constructing the core pyrazole scaffold, which can then be further functionalized.

Knorr_Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis cluster_functionalization Derivatization cluster_validation Product Validation R1 1,3-Dicarbonyl Compound (e.g., β-Ketoester) Condensation Condensation & Hydrazone Formation R1->Condensation R2 Hydrazine Derivative R2->Condensation Cyclization Intramolecular Cyclization (Dehydration) Condensation->Cyclization Acid or Base Catalysis Aromatization Aromatization Cyclization->Aromatization Alkylation N-Alkylation with α-Halo Acetic Ester Aromatization->Alkylation Forms Acetic Ester Sidechain Hydrolysis Ester Hydrolysis Alkylation->Hydrolysis Purification Purification (Recrystallization/Chromatography) Hydrolysis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Product Pyrazole Acetic Acid Derivative Characterization->Product

Figure 1: Generalized workflow for the synthesis of pyrazole acetic acid derivatives.

The Rise of Pyrazole Derivatives as Anti-Inflammatory Agents

The therapeutic potential of pyrazole derivatives was recognized early, with the development of antipyrine, a pyrazolone derivative, in the 1880s.[5] However, the true breakthrough for this class of compounds came with the understanding of their anti-inflammatory mechanism. For decades, non-steroidal anti-inflammatory drugs (NSAIDs) were known to be effective, but their mechanism remained elusive. This changed in 1971 when Sir John Vane discovered that aspirin and other NSAIDs inhibit the synthesis of prostaglandins.[6]

Prostaglandins are key mediators of inflammation, pain, and fever, and are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[7] The discovery of two distinct COX isoforms in the early 1990s was a watershed moment.[8]

  • COX-1 is a constitutive enzyme, meaning it is expressed in most tissues and is responsible for producing prostaglandins that protect the stomach lining and maintain platelet function.[8]

  • COX-2 is an inducible enzyme, its expression is dramatically increased at sites of inflammation.[8]

This dichotomy provided a clear therapeutic strategy: selectively inhibiting COX-2 could provide powerful anti-inflammatory effects while sparing the protective functions of COX-1, thus reducing the gastrointestinal side effects common to older, non-selective NSAIDs.[8] This hypothesis spurred a new era of rational drug design, with the pyrazole scaffold at its forefront.[9]

Mechanism of Action: Targeting the COX-2 Enzyme

The anti-inflammatory action of pyrazole acetic acid derivatives and their analogs is primarily due to their inhibition of the COX-2 enzyme.[7] By blocking COX-2, these drugs prevent the conversion of arachidonic acid into prostaglandin H2, the precursor for various pro-inflammatory prostaglandins.[7]

COX_Pathway cluster_cox Cyclooxygenase (COX) Pathway AA Arachidonic Acid (from Cell Membrane) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible at Inflammation Site) AA->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Physiological Prostaglandins (e.g., GI Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Inflammatory Prostaglandins (e.g., Pain, Fever, Swelling) PGH2_2->Prostanoids_2 Inhibitor Pyrazole Acetic Acid Derivatives & Selective COX-2 Inhibitors Inhibitor->COX2 Selective Inhibition

Figure 2: Simplified signaling pathway of COX inhibition by pyrazole derivatives.

Case Study: Lonazolac and the Quest for COX-2 Selectivity

Lonazolac is a non-steroidal anti-inflammatory drug (NSAID) that features the 1,3,4-trisubstituted pyrazole core.[10] While effective, it is a non-selective COX inhibitor, targeting both COX-1 and COX-2, which can lead to gastrointestinal side effects.[10] This has made Lonazolac an important lead compound for developing analogues with improved COX-2 selectivity.[10][11]

A key strategy in this effort has been the bioisosteric replacement of Lonazolac's carboxylic acid moiety with non-acidic functional groups.[10] The acidic nature of many traditional NSAIDs is associated with gastric irritation. By replacing this group, researchers aim to enhance COX-2 selectivity and reduce gastrointestinal toxicity.[10] Recent studies have explored creating chalcone, carboxamide, and other non-acidic analogues of Lonazolac.[12][13]

Comparative COX Inhibition Data

The success of modifying the Lonazolac scaffold is measured by in vitro assays determining the 50% inhibitory concentration (IC₅₀) against COX-1 and COX-2. The ratio of these values (Selectivity Index, SI = IC₅₀ COX-1 / IC₅₀ COX-2) provides a quantitative measure of selectivity.

CompoundIC₅₀ COX-1 (μM)IC₅₀ COX-2 (μM)Selectivity Index (SI)Reference
Lonazolac Non-selectiveNon-selective~1[10][12]
Celecoxib 150.04375[14]
Indomethacin 0.11.70.06[12]
Lonazolac Analogue 2a (Chalcone) 1.30.1588.22[12]
Lonazolac Analogue 2b (Chalcone) 1.30.149.31[12]
Lonazolac Analogue 7a (Carboxamide) 1.40.197.36[12]
Data compiled from multiple sources. Note that IC₅₀ values can vary based on assay conditions.
Detailed Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a standard, self-validating method to determine the COX-1 and COX-2 inhibitory activity of test compounds like pyrazole acetic acid derivatives.

Objective: To determine the IC₅₀ values of a test compound against human recombinant COX-1 and COX-2 enzymes.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., Hematin, Glutathione)

  • Arachidonic Acid (Substrate)

  • Test Compounds (dissolved in DMSO)

  • Reference Inhibitors (e.g., Celecoxib, Indomethacin)

  • Prostaglandin E₂ (PGE₂) EIA Kit (for detection)

  • 96-well microplates

  • Incubator, plate reader

Methodology:

  • Enzyme Preparation: Reconstitute the lyophilized COX-1 and COX-2 enzymes in the assay buffer to the desired concentration. Keep on ice.

  • Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing the assay buffer and cofactors.

  • Inhibitor Addition & Pre-incubation:

    • Add serial dilutions of the test compounds (typically from 0.01 to 100 μM) to the wells. Use DMSO as a vehicle control. Include wells with the reference inhibitors.

    • Causality Insight: This step creates a concentration gradient to accurately determine the dose-response curve.

    • Add the enzyme (either COX-1 or COX-2) to each well.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes at room temperature) to allow the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiation of Reaction: Add arachidonic acid to each well to start the enzymatic reaction.

    • Causality Insight: The addition of the natural substrate competes with the inhibitor, allowing for the measurement of inhibitory potency.

  • Incubation: Incubate the plate for a specific time (e.g., 10 minutes at 37°C) to allow for the production of PGE₂.

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • Quantification of Prostaglandin E₂:

    • Measure the amount of PGE₂ produced in each well using a competitive EIA (Enzyme Immunoassay) kit according to the manufacturer's instructions.

    • Self-Validation: The EIA kit includes standards and controls to ensure the accuracy and reproducibility of the quantification. The amount of PGE₂ produced is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Construct a dose-response curve by plotting the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Calculate the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) by dividing the IC₅₀ for COX-1 by the IC₅₀ for COX-2.

Beyond Acetic Acids: Diversification and Future Outlook

While the "acetic acid" moiety was a hallmark of early NSAIDs, the versatility of the pyrazole scaffold has allowed for extensive diversification. Many modern pyrazole-containing drugs are not strictly acetic acid derivatives but have evolved from the same foundational principles. The blockbuster drug Celecoxib (Celebrex) , a selective COX-2 inhibitor, is a 1,5-diarylpyrazole.[15][16] Its discovery by a team at Searle/Monsanto was a landmark in rational drug design and was directly inspired by the need for safer anti-inflammatory agents.[7][8] It was launched in 1998, marking the culmination of less than a decade of intense research following the discovery of the COX-2 enzyme.[7]

The pyrazole core is now recognized as a "privileged scaffold" in drug discovery, appearing in drugs targeting a wide range of conditions beyond inflammation, including cancer, viral infections, and neurological disorders.[1][17] Other notable examples include Difenamizole, an analgesic from the pyrazolone group, and Betazole, a histamine H2-receptor agonist historically used as a diagnostic agent.[18][19]

The future of pyrazole derivatives remains bright. Ongoing research focuses on:

  • Developing multi-target agents: Designing single molecules that can inhibit COX-2 and other inflammatory targets like 5-lipoxygenase (5-LOX) or modulate transcription factors like NF-κB.[5]

  • Improving pharmacokinetic profiles: Modifying the pyrazole scaffold to enhance absorption, distribution, metabolism, and excretion (ADME) properties.[10]

  • Exploring new therapeutic areas: Leveraging the synthetic tractability of the pyrazole ring to create libraries of compounds for screening against new biological targets.[20]

Conclusion

The journey of pyrazole acetic acid derivatives from a classic heterocyclic synthesis to highly targeted therapeutics exemplifies the power of medicinal chemistry. The initial discovery by Knorr provided a robust chemical foundation. The subsequent elucidation of the role of COX-1 and COX-2 in inflammation provided a clear biological target, paving the way for the rational design of safer and more effective drugs. The pyrazole scaffold, in its various forms, has proven to be remarkably adaptable, leading to numerous successful drugs. The principles learned from the history of these compounds—understanding reaction mechanisms, elucidating biological pathways, and pursuing structure-activity relationships—continue to guide and inspire the next generation of drug discovery professionals.

References

A Deep Dive into the Spectroscopic Characterization of 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(1H-pyrazol-4-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Pyrazole derivatives are known for a wide range of biological activities, making the precise elucidation of their structure paramount.[1][2] This document will serve as a comprehensive resource for researchers and scientists, offering not just raw data, but a detailed interpretation grounded in the principles of spectroscopic analysis.

Molecular Structure and Properties

This compound possesses the molecular formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol .[3][4] The structural integrity of this molecule, featuring a pyrazole ring substituted with an acetic acid moiety at the 4-position, is the foundation of its chemical and biological properties. The presence of both acidic (carboxylic acid) and basic (pyrazole ring) centers, along with hydrogen bond donors and acceptors, dictates its interactions in biological systems.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

Experimental Protocol: A standard ¹H NMR spectrum is acquired by dissolving 5-10 mg of the compound in 0.6 mL of a deuterated solvent, such as DMSO-d₆, which is chosen for its ability to dissolve the polar analyte and to avoid obscuring key signals. The spectrum is typically recorded on a 300 or 500 MHz spectrometer. Key acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45°, and a relaxation delay of 1-2 seconds.[5]

Data Interpretation: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the molecule.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
H3/H5 (pyrazole ring)~7.5 - 8.0Singlet2H
CH₂ (acetic acid)~3.5Singlet2H
OH (carboxylic acid)>10 (broad)Singlet1H
NH (pyrazole ring)>12 (broad)Singlet1H
  • Pyrazole Protons (H3/H5): Due to the symmetry of the 4-substituted pyrazole ring, the protons at positions 3 and 5 are chemically equivalent and are expected to appear as a single signal. Their downfield shift is attributed to the deshielding effect of the aromatic heterocyclic ring.

  • Methylene Protons (CH₂): The protons of the methylene group adjacent to the pyrazole ring and the carboxylic acid group will appear as a singlet.

  • Carboxylic Acid Proton (OH): This proton is acidic and its signal is typically broad and far downfield. Its chemical shift can be highly dependent on concentration and the solvent used.

  • Pyrazole NH Proton: The proton on the nitrogen of the pyrazole ring is also acidic and will appear as a broad singlet at a very downfield chemical shift.

¹³C NMR Spectroscopy

Experimental Protocol: The ¹³C NMR spectrum is acquired on the same instrument as the ¹H NMR. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio. Important parameters include a spectral width of 200-250 ppm and a relaxation delay of 2-5 seconds.[5]

Data Interpretation: The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton.

Carbon Expected Chemical Shift (δ, ppm)
C=O (carboxylic acid)~170 - 180
C3/C5 (pyrazole ring)~130 - 140
C4 (pyrazole ring)~110 - 120
CH₂ (acetic acid)~30 - 40
  • Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms.

  • Pyrazole Carbons (C3/C5 and C4): The chemical shifts of the pyrazole ring carbons are characteristic of aromatic heterocyclic systems.

  • Methylene Carbon (CH₂): The aliphatic methylene carbon will appear at the most upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum is typically obtained using a Fourier-Transform Infrared (FTIR) spectrometer. The solid sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

Data Interpretation: The IR spectrum of this compound will show characteristic absorption bands for its functional groups.

Functional Group Expected Absorption Range (cm⁻¹) Vibrational Mode
O-H (carboxylic acid)2500-3300 (broad)Stretching
N-H (pyrazole ring)3100-3300 (broad)Stretching
C-H (aromatic)~3100Stretching
C-H (aliphatic)2850-3000Stretching
C=O (carboxylic acid)1700-1725Stretching
C=N, C=C (pyrazole ring)1400-1600Stretching
  • O-H and N-H Stretching: The broad absorption bands for the carboxylic acid O-H and the pyrazole N-H stretching vibrations are characteristic and often overlap.

  • C=O Stretching: A strong, sharp absorption band in the region of 1700-1725 cm⁻¹ is a clear indicator of the carboxylic acid carbonyl group.

  • Ring Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyrazole ring appear in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, with Electrospray Ionization (ESI) being common for polar molecules like this compound. The sample is introduced into the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

Data Interpretation: In positive ion mode ESI-MS, the molecular ion peak [M+H]⁺ would be expected at an m/z of 127.11. The fragmentation pattern can provide valuable structural information. A plausible fragmentation pathway could involve the loss of the carboxylic acid group.

Fragmentation_Pathway M [C₅H₆N₂O₂ + H]⁺ m/z = 127 F1 [C₄H₅N₂]⁺ m/z = 81 M->F1 - COOH

Caption: Plausible fragmentation of this compound in ESI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing NMR, IR, and MS techniques, provides a self-validating system for its structural confirmation. The data presented and interpreted in this guide offer a robust framework for researchers working with this and related pyrazole derivatives. The convergence of data from these orthogonal analytical methods provides a high degree of confidence in the assigned structure, which is a critical step in any drug discovery and development pipeline.

References

Methodological & Application

Synthesis of 2-(1H-pyrazol-4-yl)acetic Acid: An Experimental Protocol and Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and reproducible experimental protocol for the synthesis of 2-(1H-pyrazol-4-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy commences with the widely accessible starting material, acetophenone, and proceeds through a multi-step sequence involving hydrazone formation, Vilsmeier-Haack cyclization to construct the core pyrazole-4-carbaldehyde intermediate, followed by reduction, chlorination, cyanation, and subsequent hydrolysis to yield the target molecule. This document provides not only a step-by-step methodology but also delves into the mechanistic rationale behind each transformation, offering insights for troubleshooting and optimization. The intended audience for this guide includes researchers, scientists, and professionals engaged in synthetic organic chemistry and pharmaceutical development.

Introduction

The pyrazole moiety is a privileged scaffold in medicinal chemistry, present in a multitude of clinically approved drugs and biologically active compounds. The acetic acid functional group at the 4-position of the pyrazole ring provides a crucial handle for further chemical modifications, enabling the exploration of structure-activity relationships in drug design. This compound, with its molecular formula C5H6N2O2[1], serves as a key precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs), enzyme inhibitors, and various other therapeutic agents.

This application note outlines a reliable synthetic route, compiled from established chemical literature, to afford this compound in good overall yield. The chosen pathway emphasizes the use of common laboratory reagents and techniques, making it accessible to a broad range of synthetic chemistry laboratories.

Overall Synthetic Strategy

The synthesis of this compound is accomplished through a five-step sequence, as illustrated in the workflow diagram below. The key transformations include the formation of a hydrazone, a Vilsmeier-Haack reaction for the construction and formylation of the pyrazole ring, and a series of functional group interconversions to build the acetic acid side chain.

Synthetic Workflow Acetophenone Acetophenone Hydrazone Acetophenone Phenylhydrazone Acetophenone->Hydrazone Condensation Hydrazine Phenylhydrazine Hydrazine->Hydrazone Formylpyrazole 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde Hydrazone->Formylpyrazole Vilsmeier-Haack Cyclization Vilsmeier_Reagent Vilsmeier Reagent (POCl3/DMF) Vilsmeier_Reagent->Formylpyrazole Methanol_Derivative (1,3-Diphenyl-1H-pyrazol-4-yl)methanol Formylpyrazole->Methanol_Derivative Reduction (NaBH4) Chloromethyl_Derivative 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole Methanol_Derivative->Chloromethyl_Derivative Chlorination (SOCl2) Acetonitrile_Derivative 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile Chloromethyl_Derivative->Acetonitrile_Derivative Cyanation (NaCN) Acetic_Acid 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetic Acid Acetonitrile_Derivative->Acetic_Acid Acid Hydrolysis Final_Product This compound Acetic_Acid->Final_Product Deprotection (if necessary)

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of Acetophenone Phenylhydrazone

This initial step involves the condensation of acetophenone with phenylhydrazine to form the corresponding hydrazone, which serves as the precursor for the pyrazole ring.

  • Materials:

    • Acetophenone

    • Phenylhydrazine

    • Methanol

    • Glacial Acetic Acid

  • Procedure:

    • In a 250 mL round-bottom flask, dissolve acetophenone (0.05 mol) in methanol (50 mL).

    • Add phenylhydrazine (0.05 mol) to the solution, followed by a few drops of glacial acetic acid to catalyze the reaction.

    • Reflux the reaction mixture for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, allow the mixture to cool to room temperature, which should induce precipitation of the product.

    • Pour the mixture into cold water with stirring to ensure complete precipitation.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be recrystallized from a suitable solvent like ethanol to afford pure acetophenone phenylhydrazone.

Step 2: Synthesis of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. In this protocol, it facilitates the cyclization of the hydrazone and the introduction of a formyl group at the 4-position of the newly formed pyrazole ring.[2][3][4]

  • Materials:

    • Acetophenone Phenylhydrazone (from Step 1)

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylformamide (DMF)

    • Crushed ice

    • Sodium bicarbonate (NaHCO₃)

  • Procedure:

    • Prepare the Vilsmeier reagent by adding phosphorus oxychloride (0.012 mol) dropwise to ice-cold, anhydrous DMF (10 mL) with constant stirring. This should be done in a flask equipped with a dropping funnel and a calcium chloride guard tube.

    • To this freshly prepared reagent, add acetophenone phenylhydrazone (0.004 mol) in small portions.

    • Stir the reaction mixture at 60-65 °C for 4 hours. Monitor the reaction's progress using TLC.

    • Once the reaction is complete, carefully pour the mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with solid sodium bicarbonate until effervescence ceases.

    • The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from methanol will yield pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.[2]

Step 3: Synthesis of (1,3-Diphenyl-1H-pyrazol-4-yl)methanol

The aldehyde functional group is reduced to a primary alcohol, which is a more suitable precursor for the subsequent chlorination step.

  • Materials:

    • 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde (from Step 2)

    • Sodium borohydride (NaBH₄)

    • Tetrahydrofuran (THF) or Methanol

  • Procedure:

    • Dissolve 1,3-diphenyl-1H-pyrazole-4-carbaldehyde in THF or methanol in a round-bottom flask.

    • Cool the solution in an ice bath and add sodium borohydride in small portions with stirring.

    • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with a suitable organic solvent such as ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (1,3-diphenyl-1H-pyrazol-4-yl)methanol.[5][6]

Step 4: Synthesis of 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole

The hydroxyl group is converted to a more reactive leaving group (chloride) to facilitate the subsequent nucleophilic substitution with cyanide.

  • Materials:

    • (1,3-Diphenyl-1H-pyrazol-4-yl)methanol (from Step 3)

    • Thionyl chloride (SOCl₂) or Methanesulfonyl chloride

    • Triethylamine (TEA) (if using methanesulfonyl chloride)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve (1,3-diphenyl-1H-pyrazol-4-yl)methanol in anhydrous DCM.

    • Cool the solution in an ice bath and add thionyl chloride dropwise.

    • Stir the reaction mixture at room temperature for 2-3 hours.

    • Carefully pour the reaction mixture into ice-water to quench the excess thionyl chloride.

    • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole.[5][6]

Step 5: Synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile

The chloromethyl derivative undergoes nucleophilic substitution with sodium cyanide to introduce the nitrile functionality, which is the direct precursor to the carboxylic acid.

  • Materials:

    • 4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole (from Step 4)

    • Sodium cyanide (NaCN)

    • Dimethylformamide (DMF)

  • Procedure:

    • Dissolve 4-(chloromethyl)-1,3-diphenyl-1H-pyrazole in DMF.

    • Add sodium cyanide to the solution and heat the reaction mixture to 70 °C for 16 hours.

    • After cooling, pour the reaction mixture into water and extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile.[5][6]

Step 6: Synthesis of this compound

The final step involves the hydrolysis of the nitrile group to a carboxylic acid. If the pyrazole nitrogen is protected (e.g., with a phenyl group as in this protocol), a deprotection step may be necessary depending on the desired final product. For the synthesis of the N-unsubstituted title compound, a deprotection step would be required, or a starting material without an N-substituent should be used. For the purpose of this protocol, we will describe the hydrolysis of the N-phenylated intermediate.

  • Materials:

    • 2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile (from Step 5)

    • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

    • Water

  • Procedure:

    • To 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetonitrile, add a mixture of concentrated HCl and water.

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and adjust the pH to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 2-(1,3-diphenyl-1H-pyrazol-4-yl)acetic acid.

Quantitative Data Summary

StepStarting MaterialReagentsProductExpected Yield (%)
1AcetophenonePhenylhydrazine, Acetic Acid, MethanolAcetophenone Phenylhydrazone85-95
2Acetophenone PhenylhydrazonePOCl₃, DMF1,3-Diphenyl-1H-pyrazole-4-carbaldehyde70-80
31,3-Diphenyl-1H-pyrazole-4-carbaldehydeNaBH₄, THF/Methanol(1,3-Diphenyl-1H-pyrazol-4-yl)methanol90-98
4(1,3-Diphenyl-1H-pyrazol-4-yl)methanolSOCl₂, DCM4-(Chloromethyl)-1,3-diphenyl-1H-pyrazole80-90
54-(Chloromethyl)-1,3-diphenyl-1H-pyrazoleNaCN, DMF2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrile75-85
62-(1,3-Diphenyl-1H-pyrazol-4-yl)acetonitrileConc. HCl, H₂O2-(1,3-Diphenyl-1H-pyrazol-4-yl)acetic acid70-85

Mechanistic Insights

The core of this synthetic route is the Vilsmeier-Haack reaction. This reaction proceeds through the formation of an electrophilic chloroiminium ion, often called the Vilsmeier reagent, from the reaction of a substituted amide (DMF) with phosphorus oxychloride. This reagent then attacks the electron-rich double bond of the enamine tautomer of the hydrazone, leading to cyclization and subsequent formylation.

Vilsmeier-Haack Mechanism cluster_0 Formation of Vilsmeier Reagent cluster_1 Cyclization and Formylation DMF DMF Vilsmeier_Reagent [ClCH=N(CH3)2]+Cl- (Vilsmeier Reagent) DMF->Vilsmeier_Reagent POCl3 POCl3 POCl3->Vilsmeier_Reagent Cyclized_Intermediate Cyclized Intermediate Hydrazone Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Enamine->Cyclized_Intermediate Electrophilic Attack by Vilsmeier Reagent Formylpyrazole 4-Formylpyrazole Cyclized_Intermediate->Formylpyrazole Elimination & Hydrolysis

Caption: Simplified mechanism of the Vilsmeier-Haack reaction.

Conclusion

The protocol described in this application note provides a clear and effective pathway for the synthesis of this compound and its N-substituted derivatives. By starting from readily available materials and employing well-established synthetic transformations, this guide enables researchers to access this important building block for the development of novel chemical entities with potential therapeutic applications. The detailed procedural steps and mechanistic explanations are intended to facilitate the successful implementation of this synthesis in a laboratory setting.

References

Application Notes & Protocols: High-Purity Isolation of 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(1H-pyrazol-4-yl)acetic acid is a pivotal heterocyclic building block in contemporary drug discovery and development. Its structural motif is integral to a variety of pharmacologically active agents, making its purity a critical determinant of reaction yield, impurity profiling, and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). This document provides an in-depth guide for researchers and process chemists on the principal methods for purifying this compound. We will explore purification strategies based on the compound's inherent physicochemical properties, offering detailed, field-tested protocols for acid-base extraction, recrystallization, and column chromatography.

Introduction: The Imperative for Purity

In medicinal chemistry, the journey from a promising lead compound to a clinical candidate is paved with exacting standards, chief among them being chemical purity. Intermediates like this compound carry forward any impurities into subsequent synthetic steps. This can lead to the formation of undesired side products, complicate isolation and characterization of downstream compounds, and introduce potentially toxic or reactive species that can compromise biological assays and regulatory filings. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational pillar of successful drug development. This guide explains the "why" behind the "how," grounding each protocol in the chemical principles that ensure its efficacy and reproducibility.

Physicochemical Profile of this compound

A thorough understanding of a compound's physical and chemical properties is the cornerstone of developing an effective purification strategy. The key lies in exploiting differences between the target compound and its impurities.

The structure of this compound features both a weakly basic pyrazole ring and an acidic carboxylic acid moiety. This amphoteric nature, combined with its polarity, dictates its behavior in various solvent and pH environments.

PropertyDataSignificance for Purification
Molecular Formula C₅H₆N₂O₂[1][2][3]Provides basic compositional information.
Molecular Weight 126.11 g/mol [1][2][3]Relevant for characterization and calculating molar equivalents.
Appearance White to off-white crystalline solidVisual indicator of purity; color may suggest residual impurities.
pKa (Predicted) ~3.58 (for 2-(1H-Pyrazol-1-yl)acetic acid)[4]The carboxylic acid group is the primary acidic center, making the molecule readily deprotonated by weak bases. This is the key to acid-base extraction.[5]
Solubility Profile Limited solubility in water; soluble in polar organic solvents like ethanol, methanol, and acetone.[6]The carboxylic acid group enhances aqueous solubility, especially in its salt form. Solubility in organic solvents is critical for chromatography and recrystallization solvent selection.

Core Purification Methodologies

Based on the physicochemical profile, three primary purification techniques are recommended. The choice of method depends on the nature and quantity of impurities, the scale of the purification, and the desired final purity level.

Method 1: Acid-Base Extraction

Principle of Separation: This technique is the workhorse for purifying carboxylic acids. It leverages the acidic proton of the carboxylic acid group. By treating an organic solution of the crude material with a mild aqueous base (e.g., sodium bicarbonate), the acidic this compound is converted into its water-soluble sodium salt (sodium 2-(1H-pyrazol-4-yl)acetate). Neutral or basic organic impurities remain in the organic layer and are thus separated. The purified acid is then recovered by acidifying the aqueous layer, causing it to precipitate out of the solution.[7][8][9]

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Initial Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing & Venting: Stopper the funnel and shake vigorously for 1-2 minutes. Crucially , invert the funnel and vent frequently to release the pressure generated from CO₂ evolution.

  • Phase Separation: Allow the layers to separate fully. The aqueous layer (typically the bottom layer if using DCM, top if using ethyl acetate) contains the sodium salt of the desired product. Drain the aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction: Add a fresh portion of saturated NaHCO₃ solution (approx. half the original volume) to the organic layer remaining in the funnel. Shake and vent as before. Separate and combine this second aqueous extract with the first. This ensures quantitative extraction of the acid.

  • Back-Wash: To remove any residual neutral impurities that may have been physically carried over, add a small volume of the fresh organic solvent (e.g., ethyl acetate) to the combined aqueous extracts. Shake gently, allow to separate, and discard the organic wash.

  • Precipitation: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 3M hydrochloric acid (HCl) dropwise until the solution becomes strongly acidic (pH 2-3, check with pH paper). A white precipitate of the purified this compound will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of ice-cold deionized water to remove residual inorganic salts.

  • Drying: Dry the purified product under vacuum to a constant weight.

Workflow Diagram: Acid-Base Extraction

A Crude Product in Ethyl Acetate B Add Saturated NaHCO3 (aq) A->B C Separatory Funnel (Shake & Vent) B->C D Organic Layer (Neutral/Basic Impurities) C->D Discard E Aqueous Layer (Sodium 2-(1H-pyrazol-4-yl)acetate) C->E F Cool in Ice Bath E->F G Add 3M HCl (aq) to pH 2-3 F->G H Precipitation G->H I Vacuum Filtration H->I J Pure Solid Product I->J

Caption: Workflow for purification via acid-base extraction.

Method 2: Recrystallization

Principle of Separation: Recrystallization is a powerful technique for purifying solid compounds. It relies on the principle that the solubility of most solids increases with temperature.[10][11] An ideal solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. Insoluble impurities can be filtered out of the hot solution, while soluble impurities will remain in the cold solvent (mother liquor) after the desired product has crystallized upon cooling.[12]

Experimental Protocol:

  • Solvent Selection: The choice of solvent is critical. For this compound, polar protic solvents are good starting points. Test small batches with solvents like water, ethanol, isopropanol, or solvent mixtures such as ethanol/water or ethyl acetate/heptane. The goal is to find a system where the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen recrystallization solvent to just cover the solid.

  • Heating: Heat the mixture on a hot plate with stirring. Add small portions of the solvent dropwise until the solid just dissolves completely at the boiling point. Avoid adding excess solvent, as this will reduce the final yield.

  • Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated receiving flask to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to induce maximum crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Gently wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any adhering mother liquor containing impurities.

  • Drying: Dry the purified crystals under vacuum.

Workflow Diagram: Recrystallization

A Crude Solid in Erlenmeyer Flask B Add Minimum Hot Solvent to Dissolve A->B C Hot Solution B->C D Hot Gravity Filtration (Optional) C->D F Clear Hot Filtrate C->F If no filtration E Insoluble Impurities D->E Discard D->F G Slow Cooling to Room Temp F->G H Cooling in Ice Bath G->H I Crystal Formation H->I J Vacuum Filtration I->J K Mother Liquor (Soluble Impurities) J->K Discard L Pure Crystals J->L

Caption: Workflow for purification via recrystallization.

Method 3: Silica Gel Column Chromatography

Principle of Separation: Chromatography separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[13] For a polar compound like this compound, normal-phase chromatography is effective. A polar stationary phase (silica gel) is used, and the mobile phase (eluent) is a less polar organic solvent system. The highly polar carboxylic acid group interacts strongly with the polar silica gel, causing it to move down the column more slowly than less polar impurities.

Experimental Protocol:

  • Stationary Phase: Use standard flash-grade silica gel (SiO₂, 40-63 µm).

  • Mobile Phase (Eluent) Selection: A typical eluent system is a mixture of a nonpolar solvent and a polar solvent, such as Dichloromethane/Methanol or Ethyl Acetate/Hexane. Crucially , to prevent severe tailing (streaking) of the acidic compound on the basic silica gel, add a small amount (0.5-1%) of acetic acid to the eluent. This keeps the analyte protonated and ensures a sharp elution band. Determine the optimal solvent ratio using Thin Layer Chromatography (TLC) first.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimum volume of the mobile phase (or a solvent in which it is highly soluble, like methanol). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column (dry loading). This technique generally provides better resolution than loading a liquid solution (wet loading).

  • Elution: Add the mobile phase to the top of the column and apply pressure (using a pump or inert gas) to begin elution.

  • Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.

  • Monitoring: Monitor the separation by spotting fractions onto TLC plates and visualizing under UV light or with a suitable stain (e.g., potassium permanganate).

  • Isolation: Combine the fractions containing the pure product, as identified by TLC. Remove the solvents under reduced pressure using a rotary evaporator to yield the purified compound.

Workflow Diagram: Column Chromatography

A Prepare Silica Gel Slurry & Pack Column B Dry Load Crude Sample on top of Column A->B C Elute with Mobile Phase (e.g., DCM/MeOH + 0.5% Acetic Acid) B->C D Collect Fractions C->D E Monitor Fractions by TLC D->E F Fractions with Non-polar Impurities E->F Discard G Fractions with Pure Product E->G H Combine Pure Fractions G->H I Solvent Evaporation (Rotary Evaporator) H->I J Purified Product I->J

Caption: Workflow for purification via column chromatography.

Method Comparison and Purity Assessment

The optimal purification method is dictated by the specific experimental context.

ParameterAcid-Base ExtractionRecrystallizationColumn Chromatography
Primary Use Removing neutral/basic impurities; large scale.High-purity polishing step; removing closely related impurities.Isolating product from complex mixtures with similar polarities.
Typical Purity 95-99%>99%>99%
Expected Yield High (>90%)Moderate to High (60-90%)Moderate (50-80%)
Scalability ExcellentGoodPoor to Moderate
Key Advantage Fast, inexpensive, high capacity.Can yield material of very high crystalline purity.High resolving power for difficult separations.
Key Limitation Only separates based on acidity.Yield is dependent on solubility curve; requires screening.Labor-intensive, high solvent consumption, lower throughput.

Purity Verification: After any purification protocol, the purity of this compound should be rigorously assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify purity with high precision.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Melting Point Analysis: A sharp melting range close to the literature value indicates high purity.

Conclusion

The purification of this compound is a critical step in its utilization as a high-value chemical intermediate. For bulk purification and removal of non-acidic impurities, acid-base extraction offers an efficient and scalable solution. For achieving the highest levels of purity, particularly for analytical standards or late-stage drug development, recrystallization is the method of choice. When faced with complex mixtures containing impurities of similar acidity, silica gel chromatography provides the necessary resolving power. Often, a multi-step approach, such as an initial acid-base extraction followed by a final recrystallization, will yield a product of exceptional purity, ensuring the integrity and success of subsequent research and development activities.

References

Application Note: A Protocol for Evaluating the CRTh2 Antagonist Activity of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the preclinical evaluation of novel pyrazole-based compounds as antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2). CRTh2, also known as the prostaglandin D2 receptor 2 (DP2), is a G-protein coupled receptor (GPCR) that plays a pivotal role in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. Its activation by its primary ligand, prostaglandin D2 (PGD2), mediates the chemotaxis and activation of key inflammatory cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1][2] The protocols detailed herein cover essential in vitro and in vivo assays, from initial binding affinity determination to functional cellular responses and proof-of-concept in animal models. This guide is designed to provide researchers with the necessary tools to rigorously assess the therapeutic potential of new chemical entities targeting CRTh2.

Introduction: The Rationale for Targeting CRTh2

The CRTh2 receptor is a high-priority target in the development of novel anti-inflammatory therapeutics. Upon binding PGD2, CRTh2 initiates a signaling cascade through Gαi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), and a subsequent increase in intracellular calcium ([Ca2+]i).[3][4] This cascade culminates in cellular responses critical to the allergic inflammatory process, including chemotaxis, degranulation, and cytokine release.[1] Pyrazole-containing compounds have emerged as a promising chemotype for the development of potent and selective CRTh2 antagonists, demonstrating potential for oral bioavailability and favorable pharmacological profiles.[5][6]

CRTh2 Signaling Pathway

CRTh2_Signaling cluster_membrane Cell Membrane CRTh2 CRTh2 (GPCR) G_protein Gi/o Protein CRTh2->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits Ca_mobilization ↑ Intracellular Ca2+ G_protein->Ca_mobilization Promotes cAMP ↓ cAMP AC->cAMP PGD2 PGD2 (Ligand) PGD2->CRTh2 Binds & Activates Pyrazole Pyrazole Antagonist Pyrazole->CRTh2 Blocks Cellular_Response Cellular Responses (Chemotaxis, Degranulation) cAMP->Cellular_Response Modulates Ca_mobilization->Cellular_Response

Figure 1: Simplified CRTh2 signaling cascade upon PGD2 binding and its inhibition by a pyrazole antagonist.

Experimental Workflow for Compound Evaluation

A hierarchical approach is recommended to efficiently screen and characterize novel pyrazole compounds. This workflow progresses from fundamental binding assays to more complex cellular and in vivo models, allowing for early deselection of non-viable candidates.

Screening Funnel

Screening_Funnel cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: In Vitro Functional Assays cluster_2 Phase 3: In Vivo Proof-of-Concept Binding Radioligand Binding Assay (Determine Ki) Calcium Calcium Mobilization Assay (Measure IC50) Binding->Calcium Potent Binders Chemotaxis Chemotaxis Assay (Functional Blockade) Calcium->Chemotaxis Functional Antagonists Animal Animal Model of Allergic Inflammation (e.g., OVA-induced Asthma) Chemotaxis->Animal Cellularly Active Compounds

Figure 2: A tiered experimental workflow for the evaluation of pyrazole compounds targeting CRTh2.

Detailed Protocols

Protocol 1: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of pyrazole test compounds for the human CRTh2 receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [3H]PGD2) for binding to membranes prepared from cells overexpressing the CRTh2 receptor.[7] The amount of radioligand displaced is proportional to the affinity of the test compound.

Materials:

  • Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing human CRTh2.

  • Radioligand: [3H]PGD2 (PerkinElmer or similar).

  • Test Compounds: Pyrazole compounds dissolved in DMSO.

  • Assay Buffer: 10 mM HEPES/KOH pH 7.4, 1 mM EDTA, 10 mM MnCl2.[8]

  • Non-specific Binding Control: High concentration of a known non-radiolabeled CRTh2 ligand (e.g., 10 µM PGD2).[8]

  • Scintillation Cocktail and Scintillation Counter .

  • 96-well Filter Plates and Vacuum Manifold .[9]

Step-by-Step Protocol:

  • Compound Preparation: Prepare serial dilutions of the pyrazole test compounds in DMSO. Further dilute in Assay Buffer to the final desired concentrations. The final DMSO concentration in the assay should be kept below 1% to avoid interference.[8]

  • Assay Setup: In a 96-well plate, combine:

    • Assay Buffer

    • Diluted test compound or buffer for total binding, or non-specific binding control.

    • [3H]PGD2 diluted in Assay Buffer (final concentration typically near its Kd, e.g., 0.4 nM).[3]

    • CRTh2-expressing cell membranes (typically 5-25 µg of protein per well).[3][9]

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking to reach equilibrium.[8][9]

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.[9]

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.[9]

  • Scintillation Counting: Allow the filters to dry, then add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of specific [3H]PGD2 binding) using non-linear regression analysis.

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][11]

Data Presentation Example:

Compound IDIC50 (nM)Ki (nM)
Pyrazole-00115.27.8
Pyrazole-0025.82.9
Reference Cpd10.55.3
Protocol 2: Calcium Mobilization Assay

Objective: To assess the functional antagonist activity of pyrazole compounds by measuring their ability to inhibit PGD2-induced intracellular calcium mobilization.

Principle: CRTh2 activation leads to an increase in intracellular calcium.[2] This assay utilizes a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that exhibits increased fluorescence upon binding to free Ca2+. A potent antagonist will block the PGD2-induced fluorescence increase.[12]

Materials:

  • Cells: HEK293 or CHO cells stably expressing human CRTh2.

  • Fluorescent Dye: Fluo-4 AM or similar calcium-sensitive dye.

  • Probenecid: An anion-exchange transport inhibitor that prevents the leakage of the dye from the cells.

  • Agonist: PGD2.

  • Test Compounds: Pyrazole compounds dissolved in DMSO.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Fluorescence Plate Reader with liquid handling capabilities (e.g., FLIPR, FlexStation).[12]

Step-by-Step Protocol:

  • Cell Plating: Seed the CRTh2-expressing cells into black-walled, clear-bottom 96-well or 384-well plates and culture overnight.[3]

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and probenecid in Assay Buffer.

    • Remove the culture medium from the cells and add the loading buffer.

    • Incubate for 30-60 minutes at 37°C in the dark.[3]

  • Cell Washing: Gently wash the cells with Assay Buffer containing probenecid to remove excess dye.

  • Compound Pre-incubation: Add the diluted pyrazole test compounds to the wells and incubate for 15-30 minutes.[3]

  • Fluorescence Measurement:

    • Place the plate in the fluorescence plate reader and establish a baseline fluorescence reading.[3]

    • Inject the PGD2 agonist (at a concentration that elicits ~80% of the maximal response, EC80) into the wells.[3]

    • Immediately begin recording the fluorescence intensity over time (typically for 60-120 seconds).[3]

  • Data Analysis:

    • The change in fluorescence (peak signal minus baseline) represents the calcium response.[3]

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the PGD2-only control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log concentration of the test compound and fitting the data to a dose-response curve.[3]

Data Presentation Example:

Compound IDFunctional IC50 (nM)
Pyrazole-00125.1
Pyrazole-0028.9
Reference Cpd18.4
Protocol 3: Eosinophil Chemotaxis Assay

Objective: To evaluate the ability of pyrazole compounds to block the PGD2-induced migration of eosinophils, a key cell type in allergic inflammation.[13]

Principle: This assay measures the directional migration of eosinophils towards a chemoattractant (PGD2) through a permeable membrane. An effective antagonist will inhibit this migration.[14]

Materials:

  • Eosinophils: Isolated from human peripheral blood.

  • Chemotaxis Chambers: 96-well format with a permeable membrane (e.g., 5 µm pore size Transwell inserts).

  • Agonist: PGD2.[14]

  • Test Compounds: Pyrazole compounds dissolved in DMSO.

  • Assay Medium: RPMI 1640 with 0.5% BSA.[14]

  • Cell Viability/Quantification Reagent: Calcein-AM or similar.

Step-by-Step Protocol:

  • Eosinophil Isolation: Isolate eosinophils from human peripheral blood using standard methods (e.g., negative selection magnetic cell sorting). Resuspend the cells in Assay Medium.

  • Assay Setup:

    • Lower Chamber: Add Assay Medium containing PGD2 (at its EC50 for chemotaxis, e.g., 10-100 nM) to the lower wells of the chemotaxis plate.[14]

    • Compound Pre-incubation: Pre-incubate the eosinophils (e.g., 1 x 10^6 cells/mL) with various concentrations of the pyrazole test compounds for 20-30 minutes at 37°C.[14]

    • Upper Chamber (Insert): Add the pre-incubated eosinophils to the upper chamber of the Transwell inserts.

  • Incubation: Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator to allow for cell migration.

  • Quantification:

    • Carefully remove the upper inserts.

    • Quantify the number of migrated cells in the lower chamber, for example, by lysing the cells and measuring endogenous cellular enzymes or by using a fluorescent dye like Calcein-AM and a fluorescence plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition of chemotaxis for each compound concentration compared to the PGD2-only control (after subtracting the background migration in the absence of PGD2).

    • Determine the IC50 value from a dose-response curve.

Data Presentation Example:

Compound IDChemotaxis IC50 (nM)
Pyrazole-00145.3
Pyrazole-00215.7
Reference Cpd33.8

In Vivo Models

For compounds demonstrating potent in vitro activity, evaluation in relevant animal models of allergic inflammation is the critical next step. A commonly used model is the ovalbumin (OVA)-induced allergic asthma model in mice.[15][16][17]

Brief Overview of OVA-induced Asthma Model:

  • Sensitization: Animals are sensitized to OVA via intraperitoneal injections with an adjuvant like aluminum hydroxide (alum).[15][17]

  • Challenge: Animals are subsequently challenged with aerosolized OVA to induce an allergic inflammatory response in the lungs.[15][16]

  • Treatment: The pyrazole test compound is administered (e.g., orally) prior to the OVA challenge.[13]

  • Readouts: Key endpoints are measured 24-48 hours after the final challenge, including:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: Differential cell counts (especially eosinophils).[15]

    • Lung Histology: Assessment of inflammatory cell infiltration and mucus production.[17]

    • Airway Hyperresponsiveness (AHR): Measurement of lung function in response to a bronchoconstrictor like methacholine.[15]

A successful CRTh2 antagonist should significantly reduce eosinophil recruitment to the lungs, decrease inflammation and mucus production, and attenuate AHR.[13]

Conclusion

The protocols outlined in this application note provide a robust framework for the systematic evaluation of pyrazole compounds as CRTh2 antagonists. By progressing through binding, functional cellular, and in vivo assays, researchers can effectively identify and characterize promising lead candidates for the treatment of allergic diseases. Rigorous data analysis and careful interpretation at each stage are paramount to the successful advancement of these compounds in the drug discovery pipeline.

References

Application Notes and Protocols: Derivatization of 2-(1H-Pyrazol-4-yl)acetic Acid for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

The 2-(1H-pyrazol-4-yl)acetic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its inherent drug-like properties, including metabolic stability and the ability to participate in hydrogen bonding, make it an attractive starting point for the development of novel therapeutics.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this versatile scaffold. We will delve into the rationale behind various synthetic modifications, provide detailed, field-proven protocols for key chemical transformations, and discuss methodologies for the subsequent biological evaluation of the synthesized derivatives.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in the design of a wide array of pharmaceuticals.[1][2][4] Its unique physicochemical properties allow it to serve as a bioisostere for other aromatic rings like benzene or phenol, often leading to improved potency and pharmacokinetic profiles.[4] Pyrazole-containing drugs have been successfully developed for a multitude of therapeutic areas, including inflammation, cancer, infectious diseases, and neurological disorders.[1][4][5][6] Notable examples include the anti-inflammatory drug Celecoxib and the anti-obesity agent Rimonabant.[1][4]

The this compound core offers multiple points for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR). The primary sites for derivatization are the carboxylic acid moiety, the pyrazole ring nitrogens, and potentially the C3 and C5 positions of the pyrazole ring. This guide will focus on the most common and impactful derivatization strategies.

Strategic Derivatization Points

The chemical structure of this compound presents three primary vectors for diversification, enabling a thorough exploration of the chemical space around the core scaffold.

Derivatization_Points cluster_0 This compound Core N(H)-N=CH-C(CH2COOH)=CH Carboxylic_Acid Carboxylic Acid (Amides, Esters) Core->Carboxylic_Acid Vector 1 N1_Alkylation N1-Position (Alkylation, Arylation) Core->N1_Alkylation Vector 2 Ring_Substitution C3/C5 Positions (Further Functionalization) Core->Ring_Substitution Vector 3

Caption: Key derivatization points on the this compound scaffold.

Synthetic Strategies and Protocols

Derivatization of the Carboxylic Acid Group

The carboxylic acid functional group is the most readily accessible handle for derivatization, commonly transformed into amides or esters to modulate properties such as solubility, cell permeability, and target engagement.

3.1.1. Amide Bond Formation

Amide coupling is a fundamental reaction in medicinal chemistry. The choice of coupling reagent is critical and often depends on the steric and electronic properties of the amine coupling partner.

Rationale: Converting the carboxylic acid to an amide allows for the introduction of a wide variety of substituents, enabling fine-tuning of the molecule's properties. The amide bond itself can act as a hydrogen bond donor and acceptor, potentially forming key interactions with the biological target.

Workflow for Amide Coupling:

Amide_Coupling_Workflow Start This compound + Amine (R-NH2) Activate Activate Carboxylic Acid (e.g., EDC, HATU) Start->Activate Add Coupling Reagent Couple Nucleophilic Attack by Amine Activate->Couple Product Amide Product Couple->Product Purify Purification (Chromatography) Product->Purify

Caption: General workflow for amide bond formation.

Protocol 1: EDC/HOBt Mediated Amide Coupling

This method is a robust and widely used procedure for forming amide bonds.[7][8]

  • Materials:

    • This compound

    • Amine of interest (1.1 equivalents)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)[7][8]

    • Hydroxybenzotriazole (HOBt) (1.2 equivalents)[8]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound (1.0 equivalent) in anhydrous DMF.

    • Add the amine (1.1 equivalents), HOBt (1.2 equivalents), and DIPEA (3.0 equivalents) to the solution.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) portion-wise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Causality Behind Experimental Choices:

  • EDC: Activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is susceptible to nucleophilic attack by the amine.[8]

  • HOBt: Reacts with the O-acylisourea intermediate to form an activated HOBt ester. This intermediate is more stable and less prone to side reactions (like racemization) than the O-acylisourea itself.[8]

  • DIPEA: A non-nucleophilic base used to neutralize any acidic species in the reaction mixture, such as the HCl salt of EDC if used, and to facilitate the deprotonation of the amine, increasing its nucleophilicity.[8]

  • Anhydrous DMF: A polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction. It is crucial to use an anhydrous solvent to prevent hydrolysis of the activated acid intermediate.

3.1.2. Esterification

Esterification is another common strategy to modify the carboxylic acid group, often to improve cell permeability or to create prodrugs.

Rationale: Esters are generally more lipophilic than their corresponding carboxylic acids, which can enhance their ability to cross cell membranes. They can also be designed to be hydrolyzed by esterases in vivo, releasing the active carboxylic acid.

Protocol 2: Fischer-Speier Esterification

This is a classic acid-catalyzed esterification method.[9]

  • Materials:

    • This compound

    • Alcohol of interest (large excess, can be used as solvent)

    • Concentrated Sulfuric Acid (catalytic amount)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Suspend or dissolve this compound in the desired alcohol (e.g., methanol, ethanol).

    • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

    • Reflux the reaction mixture for 4-12 hours, monitoring by TLC or LC-MS.

    • After cooling to room temperature, remove the excess alcohol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

    • Purify by flash column chromatography if necessary.

Derivatization of the Pyrazole Ring

Modification of the pyrazole ring itself, particularly at the N1 position, can significantly impact the compound's biological activity and physicochemical properties.

3.2.1. N-Alkylation of the Pyrazole Ring

Rationale: Introducing substituents on the pyrazole nitrogen can influence the molecule's conformation, lipophilicity, and metabolic stability. N-alkylation can also block a potential hydrogen bond donor site, which can be critical for modulating target binding.[10][11]

Protocol 3: N-Alkylation under Basic Conditions

  • Materials:

    • This compound ester (starting with the ester protects the carboxylic acid)

    • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 equivalents)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

    • Anhydrous DMF or Acetonitrile

  • Procedure:

    • Dissolve the this compound ester (1.0 equivalent) in anhydrous DMF or acetonitrile.

    • Add the base (K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

    • Add the alkyl halide (1.1 equivalents) dropwise at room temperature.

    • Stir the reaction mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours, monitoring by TLC.

    • Upon completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

    • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

    • If the final product requires the free carboxylic acid, the ester can be hydrolyzed under standard basic (e.g., LiOH, NaOH) or acidic conditions.

Note on Regioselectivity: N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of regioisomers.[10][12] The regioselectivity is influenced by steric and electronic factors of both the pyrazole and the alkylating agent, as well as the reaction conditions.[10][12][13]

Biological Evaluation

Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of assays will be dictated by the therapeutic target of interest.

Example Assay: In Vitro Kinase Inhibition Assay

Rationale: Many pyrazole-containing compounds are known to be kinase inhibitors.[5] This protocol describes a general method for assessing the inhibitory activity of the synthesized compounds against a specific kinase.

  • Materials:

    • Purified recombinant kinase

    • Kinase substrate (peptide or protein)

    • ATP (Adenosine triphosphate)

    • Kinase assay buffer

    • Synthesized pyrazole derivatives (dissolved in DMSO)

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

    • 384-well microplate

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase assay buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the amount of product (e.g., ADP) formed using a suitable detection reagent and a plate reader.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.

Data Presentation

Summarizing screening data in a tabular format allows for easy comparison of the activity of different derivatives and aids in the identification of SAR trends.

Table 1: Hypothetical Screening Data for 2-(1H-Pyrazol-4-yl)acetamide Derivatives against Kinase X

Compound IDR Group (Amine)IC₅₀ (nM)
PZA-001-NH-CH₃5,200
PZA-002-NH-CH₂CH₃3,800
PZA-003-NH-Cyclopropyl1,500
PZA-004-NH-Phenyl850
PZA-005-NH-(4-Fluorophenyl)230
PZA-006-NH-Benzyl450

From this hypothetical data, one might infer that aromatic and sterically constrained substituents at the amide position are favorable for inhibitory activity against Kinase X.

Conclusion

The this compound scaffold is a highly versatile and valuable starting point for drug discovery campaigns. Through systematic derivatization of the carboxylic acid and the pyrazole ring, researchers can generate diverse libraries of compounds for biological screening. The protocols and strategies outlined in this application note provide a solid foundation for the synthesis and evaluation of novel pyrazole-based drug candidates. A thorough understanding of the underlying chemical principles and careful execution of these experimental procedures will pave the way for the discovery of new and effective therapeutics.

References

Application Note: An Integrated Strategy for the Comprehensive Characterization of 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed framework of analytical methodologies for the comprehensive characterization of 2-(1H-pyrazol-4-yl)acetic acid, a heterocyclic building block of significant interest in pharmaceutical and materials science. We present an integrated approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy for unambiguous structural elucidation. Furthermore, we detail a robust High-Performance Liquid Chromatography (HPLC) method for purity assessment and quantitation, supported by Ultraviolet-Visible (UV-Vis) spectroscopy. Each protocol is designed to be self-validating, emphasizing the causal relationships behind experimental choices to ensure data integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules. The pyrazole moiety is a foundational scaffold in many FDA-approved drugs, valued for its ability to participate in hydrogen bonding and its metabolic stability. The acetic acid side chain provides a crucial handle for further chemical modification. Therefore, ensuring the identity, purity, and stability of this molecule is a critical first step in any research or development pipeline. This document serves as a practical guide, moving beyond simple procedural lists to provide the underlying scientific rationale for each step, thereby empowering researchers to not only execute the methods but also to troubleshoot and adapt them as needed.

Physicochemical Properties

A foundational understanding of the molecule's properties is essential for analytical method development.

PropertyValue / Expected ValueSource
CAS Number 934172-55-1[ChemScene[1]](--INVALID-LINK--), [PubChem[2]](--INVALID-LINK--)
Molecular Formula C₅H₆N₂O₂[PubChem[2]](--INVALID-LINK--)
Molecular Weight 126.11 g/mol [PubChem[2]](--INVALID-LINK--)
Predicted pKa 3.58 ± 0.10 (Carboxylic Acid)[ChemicalBook[3]](--INVALID-LINK--)
Predicted LogP 0.0368[ChemScene[1]](--INVALID-LINK--)
Appearance Solid (Typical)General Knowledge

PART 1: Structural Elucidation and Identification

The primary objective is to confirm that the synthesized or procured material is, unequivocally, this compound. This is achieved by probing the molecular structure using spectroscopic techniques that provide orthogonal, or complementary, information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound, we must consider the dynamic nature of the pyrazole ring. The N-H proton can exist on either nitrogen, leading to two tautomeric forms. In many solvents at room temperature, rapid exchange between these tautomers and with trace water can lead to signal averaging and broadening, which can complicate interpretation. Our protocol is designed to account for this.

Predicted ¹H and ¹³C NMR Data:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
H3 / H5 (pyrazole)~7.5 (s, 2H)~134Averaged signal due to tautomerism. A singlet is expected as both positions become equivalent on the NMR timescale.
CH₂ (acetic acid)~3.5 (s, 2H)~30Singlet, adjacent to the pyrazole ring.
COOH~12.0 (br s, 1H)~173Broad singlet, exchangeable with D₂O.
NH ~13.0 (br s, 1H)-Very broad, often not observed or integrated into the baseline due to rapid exchange.
C4 (pyrazole)-~115Quaternary carbon attached to the acetic acid group.

Note: Predictions are based on standard chemical shift tables and data from similar pyrazole structures.[4][5][6][7]

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is chosen for its ability to dissolve both the polar carboxylic acid and the heterocyclic ring. Crucially, its hydrogen-bond accepting nature can slow down the N-H proton exchange compared to protic solvents like D₂O or methanol-d₄, sometimes allowing for the observation of the N-H proton.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum (≥400 MHz spectrometer).

    • To confirm the exchangeable protons (COOH and NH), add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly diminish.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D NMR (Optional but Recommended):

    • Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. This is invaluable for confirming assignments. Look for a correlation from the CH₂ protons (~3.5 ppm) to the pyrazole carbons (C3/C5 and C4) and the carboxyl carbon (C=O), which provides definitive proof of the connectivity.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.6 mL DMSO-d6 A->B C Acquire 1D ¹H NMR B->C D Add D₂O, Re-acquire ¹H NMR C->D Confirm exchangeable H⁺ E Acquire ¹³C & DEPT-135 NMR C->E G Assign ¹H and ¹³C signals D->G F Acquire 2D HMBC (Optional) E->F H Confirm Structure using HMBC Correlations F->H G->H

Caption: Workflow for NMR-based structural confirmation.

Mass Spectrometry (MS)

Expertise & Experience: MS provides the molecular weight of the compound, serving as a primary check of its identity. High-Resolution Mass Spectrometry (HRMS) is the gold standard, as it provides a highly accurate mass measurement that can confirm the elemental composition (molecular formula) to within a few parts per million (ppm), leaving little room for ambiguity.

Protocol: ESI-HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50).

    • Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one. The acidic proton on the carboxylic acid and the basic nitrogens on the pyrazole ring mean the molecule can be readily ionized in both positive ([M+H]⁺) and negative ([M-H]⁻) modes.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition: Infuse the sample solution directly or via an LC system into the mass spectrometer. Acquire spectra in both positive and negative ion modes.

  • Data Interpretation:

    • Expected Exact Mass: C₅H₆N₂O₂ = 126.0429 Da.

    • Positive Mode: Look for the protonated molecule [M+H]⁺ at m/z 127.0502.

    • Negative Mode: Look for the deprotonated molecule [M-H]⁻ at m/z 125.0356.

    • Fragmentation: In tandem MS (MS/MS), a common fragmentation pathway for the carboxylic acid is the loss of CO₂ (44 Da) or H₂O (18 Da).[8][9] The pyrazole ring itself is quite stable, but can fragment via loss of HCN or N₂.[10][11]

MS_Workflow A Prepare ~0.1 mg/mL solution in MeOH or ACN/H₂O B Infuse into ESI-HRMS A->B C Acquire Spectra (Positive & Negative Modes) B->C D Analyze Data C->D E [M+H]⁺ at m/z 127.0502? D->E Check Pos. Mode F [M-H]⁻ at m/z 125.0356? D->F Check Neg. Mode G Identity Confirmed E->G F->G

Caption: Workflow for MS-based identity confirmation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic vibrations for the carboxylic acid O-H and C=O bonds, as well as vibrations associated with the pyrazole ring.

Expected Characteristic IR Absorptions:

Functional GroupWavenumber (cm⁻¹)Appearance
O-H (Carboxylic Acid)3300 - 2500Very broad, strong
N-H (Pyrazole)~3150Medium, often obscured by O-H
C-H (sp²)~3100Medium-weak
C-H (sp³)~2950Medium-weak
C=O (Carboxylic Acid)1760 - 1710Strong, sharp
C=N / C=C (Ring)1600 - 1450Medium, multiple bands

Note: Data compiled from standard IR correlation tables.[12][13]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean and run a background spectrum.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically co-adding 16 or 32 scans for a good signal-to-noise ratio.

  • Data Interpretation: Compare the acquired spectrum to the expected absorption bands in the table above. The presence of the very broad O-H stretch and the strong C=O stretch are key diagnostic markers.

PART 2: Purity and Quantitative Analysis

Once the structure is confirmed, the next critical step is to determine the purity of the material. HPLC is the industry-standard technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

Trustworthiness: A well-developed and validated HPLC method provides irrefutable data on the purity of a compound and can be used for quantitative analysis in formulations. The method's reliability is established through validation, a process that demonstrates the procedure is suitable for its intended purpose, as outlined in regulatory guidelines such as ICH Q2(R1).[14][15][16]

Expertise & Experience: this compound is a polar, acidic compound. This dictates our choice of chromatographic mode and mobile phase conditions.

  • Mode: Reversed-Phase (RP-HPLC) is the logical choice, using a non-polar stationary phase and a polar mobile phase.

  • Column: A C18-bonded silica column is the workhorse for RP-HPLC and provides excellent retention for a broad range of molecules.

  • Mobile Phase: The key to good chromatography for an ionizable compound is pH control. The pKa of the carboxylic acid is predicted to be ~3.6.[3] To ensure a consistent retention time and sharp peak shape, the mobile phase pH must be buffered at least 1.5-2 pH units away from the pKa. Setting the pH to ~2.5 will fully protonate the carboxylic acid, making it less polar and enhancing its retention on the C18 column.[17][18][19][20]

Protocol: RP-HPLC Purity Analysis

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Detection: UV at 210 nm.

      • Causality: Pyrazole rings typically exhibit a π → π* transition around 210 nm, providing a sensitive wavelength for detection. A DAD is preferred to assess peak purity spectrally.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid in Water. Adjust pH to 2.5 if necessary.

    • Mobile Phase B (Organic): Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      20.0 5 95
      25.0 5 95
      25.1 95 5

      | 30.0 | 95 | 5 |

  • Sample Preparation: Dissolve the sample in the initial mobile phase (95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by area percent: (% Purity) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • This method should be validated for specificity, linearity, accuracy, and precision according to ICH Q2(R1) guidelines for use in a regulated environment.[21][22]

HPLC_Workflow cluster_setup Method Setup cluster_run Analysis cluster_eval Evaluation A Select C18 Column B Prepare Mobile Phases (A: 0.1% H₃PO₄, pH 2.5) (B: Acetonitrile) A->B C Set Gradient & Flow Rate B->C E Inject into HPLC-UV/DAD C->E D Prepare Sample (~0.5 mg/mL in MP A) D->E F Acquire Chromatogram at 210 nm E->F G Integrate Peaks F->G H Calculate Purity (Area % Report) G->H I Assess Peak Purity (DAD) G->I

Caption: Workflow for HPLC method development and purity analysis.

Conclusion

The analytical characterization of this compound requires a multi-faceted, logical approach. By integrating data from NMR, MS, and FTIR, a confident and complete structural identification can be achieved. This foundational knowledge is then complemented by a robust, well-rationalized RP-HPLC method to accurately determine purity. The protocols and insights provided herein constitute a comprehensive and reliable framework for ensuring the quality of this important chemical building block, thereby upholding the principles of scientific integrity in research and development.

References

Application of 2-(1H-pyrazol-4-yl)acetic Acid in Asthma Research Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide on the application of 2-(1H-pyrazol-4-yl)acetic acid in preclinical asthma research. As a potent antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), this pyrazole derivative offers a targeted approach to investigating and modulating the inflammatory cascades central to asthma pathophysiology. This guide will delve into the mechanistic rationale, provide detailed protocols for both in vitro and in vivo experimental models, and outline key analytical endpoints for assessing therapeutic efficacy.

Introduction: The Rationale for Targeting CRTH2 in Asthma

Asthma is a chronic inflammatory disease of the airways characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] A key mediator in the allergic inflammatory cascade is Prostaglandin D2 (PGD2), which is released predominantly by activated mast cells.[1][3][4] PGD2 exerts its pro-inflammatory effects through the CRTH2 receptor (also known as DP2), which is expressed on various immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils.[1][2][5]

Activation of the CRTH2 pathway by PGD2 leads to:

  • Chemotaxis and activation of eosinophils and Th2 cells into the airways.

  • Release of pro-inflammatory cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[6]

  • Mast cell degranulation, further propagating the inflammatory response.[1][2]

Therefore, antagonizing the CRTH2 receptor presents a promising therapeutic strategy for asthma by disrupting this central inflammatory axis. High-throughput screening has identified the pyrazole-4-acetic acid substructure as a potent scaffold for CRTH2 receptor antagonists.[7] this compound and its derivatives have been shown to be effective CRTH2 antagonists, making them valuable research tools for studying the role of the PGD2-CRTH2 pathway in asthma and for the preclinical evaluation of novel anti-inflammatory therapies.[7][8][9][10]

Signaling Pathway of PGD2-CRTH2 Axis in Asthma

PGD2-CRTH2 Signaling Pathway in Asthma cluster_mast_cell Mast Cell cluster_th2_cell Th2 Cell / Eosinophil cluster_airway Airway cluster_intervention Therapeutic Intervention Allergen Allergen Mast_Cell Mast Cell Degranulation Allergen->Mast_Cell PGD2 Prostaglandin D2 (PGD2) Mast_Cell->PGD2 CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds to Inflammation Chemotaxis & Activation CRTH2->Inflammation Cytokines Release of IL-4, IL-5, IL-13 Inflammation->Cytokines Asthma_Symptoms Asthmatic Phenotype: - Airway Inflammation - Eosinophilia - AHR - Mucus Production Cytokines->Asthma_Symptoms Leads to Pyrazol_Acid This compound Pyrazol_Acid->CRTH2 Antagonizes

Caption: PGD2-CRTH2 signaling cascade in allergic asthma and the point of intervention for this compound.

In Vitro Application: Mast Cell Degranulation Assay

Mast cell degranulation is a critical initiating event in the allergic cascade. This in vitro assay assesses the ability of this compound to inhibit this process.

Principle

Mast cells, when activated, release the contents of their granules, including histamine and enzymes like β-hexosaminidase. The activity of these released mediators can be quantified to measure the extent of degranulation. Clonidine can be used as a non-immunological stimulus to induce mast cell degranulation.[11]

Protocol: Clonidine-Induced Mast Cell Degranulation in Rat Peritoneal Mast Cells
  • Mast Cell Isolation:

    • Euthanize male Wistar rats (200-250 g) and inject 15-20 mL of ice-cold Tyrode's buffer into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid and collect it in a siliconized test tube on ice.

    • Centrifuge the fluid at 150 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer.

    • Purify mast cells by layering the cell suspension over a 30% w/v bovine serum albumin (BSA) solution and centrifuging at 200 x g for 15 minutes.

    • Collect the mast cell pellet and wash twice with Tyrode's buffer.

  • Degranulation Assay:

    • Resuspend the purified mast cells in Tyrode's buffer to a final concentration of 1 x 10^6 cells/mL.

    • Pre-incubate the mast cell suspension with varying concentrations of this compound (e.g., 1, 10, 100 µM) or a vehicle control for 15 minutes at 37°C. A positive control such as sodium cromoglycate can also be used.[11]

    • Induce degranulation by adding clonidine to a final concentration of 50 µg/mL and incubate for 30 minutes at 37°C.

    • Terminate the reaction by placing the tubes on ice.

    • Centrifuge at 200 x g for 10 minutes at 4°C.

  • Quantification of Degranulation (β-hexosaminidase release):

    • Collect the supernatant.

    • Lyse the cell pellet with 0.1% Triton X-100 to determine the total cellular β-hexosaminidase content.

    • In a 96-well plate, add 50 µL of supernatant or cell lysate to 50 µL of p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) substrate solution.

    • Incubate at 37°C for 60 minutes.

    • Stop the reaction by adding 100 µL of 0.1 M carbonate/bicarbonate buffer (pH 10.5).

    • Measure the absorbance at 405 nm using a microplate reader.

    • Calculate the percentage of β-hexosaminidase release as: (Absorbance of supernatant / Absorbance of total lysate) x 100.

Expected Outcome

A dose-dependent decrease in clonidine-induced β-hexosaminidase release is expected with increasing concentrations of this compound, indicating its mast cell stabilizing properties.

Treatment GroupConcentration (µM)% β-hexosaminidase Release (Mean ± SD)
Vehicle Control-85 ± 5
This compound170 ± 6
1045 ± 4
10025 ± 3
Sodium Cromoglycate10030 ± 4

In Vivo Application: Murine Models of Allergic Asthma

Murine models are indispensable for evaluating the in vivo efficacy of anti-asthmatic compounds. The Ovalbumin (OVA)-induced and House Dust Mite (HDM)-induced models are widely used to mimic the key features of human allergic asthma.[12][13][14][15][16][17]

Experimental Workflow

Caption: General experimental workflow for in vivo asthma models.

A. Ovalbumin (OVA)-Induced Asthma Model

This is a classic model that uses a non-physiological allergen to induce a robust Th2-mediated inflammatory response.[12][14][15][18]

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0 and day 14, sensitize mice by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in 200 µL of saline.[19]

  • Challenge:

    • From day 21 to day 27, challenge the mice with 1% OVA aerosol for 30 minutes daily using an ultrasonic nebulizer.

  • Therapeutic Intervention:

    • Administer this compound (e.g., 1-30 mg/kg, orally or i.p.) or vehicle control 1 hour before each OVA challenge.

B. House Dust Mite (HDM)-Induced Asthma Model

This model utilizes a clinically relevant allergen and can induce both adaptive and innate immune responses without an adjuvant.[13][16][17][20]

Protocol:

  • Animals: Female BALB/c mice, 6-8 weeks old.

  • Sensitization:

    • On day 0, sensitize mice by intranasal (i.n.) instillation of 1 µg of HDM extract in 40 µL of saline under light isoflurane anesthesia.[20]

  • Challenge:

    • From day 7 to day 11, challenge the mice with 10 µg of HDM extract in 40 µL of saline daily.[20]

  • Therapeutic Intervention:

    • Administer this compound (e.g., 1-30 mg/kg, orally or i.p.) or vehicle control 1 hour before each HDM challenge.

Assessment of Therapeutic Efficacy

A. Airway Hyperresponsiveness (AHR) Measurement

AHR is a hallmark of asthma and can be measured in response to a bronchoconstrictor like methacholine.[21][22][23][24][25]

Protocol:

  • 24 hours after the final allergen challenge, assess AHR using either invasive or non-invasive plethysmography.

  • For non-invasive whole-body plethysmography, place conscious, unrestrained mice in the main chamber.

  • Record baseline readings and then expose the mice to nebulized saline followed by increasing concentrations of methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).

  • Measure the enhanced pause (Penh) value, a dimensionless parameter that correlates with airway resistance.[24]

Expected Outcome:

Methacholine (mg/mL)OVA/HDM + Vehicle (Penh)OVA/HDM + this compound (Penh)
Saline0.8 ± 0.10.7 ± 0.1
6.252.5 ± 0.31.5 ± 0.2
12.54.2 ± 0.52.3 ± 0.3
256.8 ± 0.73.5 ± 0.4
509.5 ± 1.04.8 ± 0.6
*p < 0.05 compared to vehicle group.
B. Bronchoalveolar Lavage (BAL) Fluid Analysis

BAL fluid is analyzed to quantify the inflammatory cell infiltrate in the airways.[12][26][27][28][29]

Protocol:

  • 48 hours after the final allergen challenge, euthanize the mice.

  • Expose the trachea and insert a cannula.

  • Lavage the lungs with 3 x 0.5 mL of ice-cold PBS.

  • Pool the recovered fluid and centrifuge at 400 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet and determine the total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (macrophages, eosinophils, neutrophils, lymphocytes).

Expected Outcome:

Cell TypeOVA/HDM + Vehicle (Cells x 10^4/mL)OVA/HDM + this compound (Cells x 10^4/mL)
Total Cells50 ± 620 ± 4
Eosinophils25 ± 48 ± 2
Neutrophils5 ± 12 ± 0.5
Lymphocytes10 ± 24 ± 1
Macrophages10 ± 26 ± 1
*p < 0.05 compared to vehicle group.
C. Lung Histology

Histological analysis of lung tissue provides a visual assessment of airway inflammation, mucus production, and structural changes.[30][31][32][33][34]

Protocol:

  • After BAL, perfuse the lungs with PBS and inflate with 10% neutral buffered formalin.

  • Excise the lungs and fix in formalin for 24 hours.

  • Embed the tissue in paraffin, section at 5 µm, and stain with:

    • Hematoxylin and Eosin (H&E): For visualization of peribronchial and perivascular inflammatory cell infiltration.

    • Periodic acid-Schiff (PAS): For detection of mucus-producing goblet cells.

  • Score the inflammation and goblet cell hyperplasia semi-quantitatively under a microscope by a blinded observer.

Expected Outcome: Treatment with this compound is expected to significantly reduce the infiltration of inflammatory cells, particularly eosinophils, around the airways and blood vessels, and decrease the number of PAS-positive goblet cells compared to the vehicle-treated group.

Conclusion

This compound, as a CRTH2 antagonist, represents a valuable pharmacological tool for dissecting the role of the PGD2 pathway in asthma pathogenesis. The protocols outlined in this guide provide a robust framework for researchers to evaluate its therapeutic potential in established and clinically relevant in vitro and in vivo models of allergic asthma. The multi-faceted assessment of its effects on mast cell degranulation, airway hyperresponsiveness, cellular inflammation, and lung pathology will enable a comprehensive understanding of its mechanism of action and preclinical efficacy.

References

Application Notes and Protocols: Developing Cellular Assays for 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of cellular assays to characterize the biological activity of 2-(1H-pyrazol-4-yl)acetic acid. High-throughput screening has identified this pyrazole substructure as an antagonist of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2), a G-protein coupled receptor (GPCR) implicated in inflammatory and allergic responses[1][2][3]. Consequently, this guide focuses on robust, cell-based methodologies to validate and quantify the antagonistic activity of this compound at the CRTh2 receptor, while also addressing critical aspects of selectivity and general cellular toxicity to ensure data integrity.

Introduction: The Scientific Rationale

The pyrazole moiety is a versatile scaffold in medicinal chemistry, with derivatives showing a wide array of biological activities[4][5]. The specific compound, this compound, has been singled out for its potential to antagonize the CRTh2 receptor[1]. CRTh2, also known as the prostaglandin D2 receptor 2 (DP2), is a Gi-coupled GPCR. Its activation by the natural ligand, prostaglandin D2 (PGD2), leads to a cascade of intracellular events, including a transient increase in intracellular calcium ([Ca²⁺]i) and an inhibition of adenylyl cyclase activity, which lowers cyclic AMP (cAMP) levels. These signaling events are central to the pro-inflammatory functions of Th2 cells, eosinophils, and basophils.

Developing a small molecule antagonist for CRTh2 is a promising therapeutic strategy for allergic diseases such as asthma and allergic rhinitis. However, translating a biochemical hit into a viable therapeutic candidate requires rigorous validation in a cellular context[6]. Cellular assays are indispensable as they provide insights into a compound's membrane permeability, engagement with the target in its native environment, and potential off-target or cytotoxic effects that are not apparent in purified, in-vitro systems[7][8]. This guide outlines a logical workflow, from primary functional assays to essential counter-screens, to build a comprehensive pharmacological profile of this compound.

Section 1: Target-Specific Functional Assays for CRTh2 Antagonism

The primary goal is to determine if this compound can effectively block PGD2-mediated activation of the CRTh2 receptor in a living cell. We will utilize two distinct functional assays that measure key downstream events in the Gi signaling pathway.

The CRTh2 Signaling Pathway

Upon binding of its ligand (PGD2), the CRTh2 receptor couples to the inhibitory G-protein, Gi. This initiates the dissociation of the Gαi and Gβγ subunits. The Gβγ subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This is the basis for the calcium flux assay. Simultaneously, the Gαi subunit directly inhibits the enzyme adenylyl cyclase, preventing the conversion of ATP to cAMP. This forms the basis of the cAMP inhibition assay.

CRTh2_Signaling cluster_cytoplasm Cytoplasm CRTh2 CRTh2 Receptor Gi Gi Protein Gαi Gβγ CRTh2->Gi Activates PLC PLC Gi:gbg->PLC Activates AC Adenylyl Cyclase Gi:ga->AC Inhibits PIP2 PIP2 PLC->PIP2 Cleaves ATP ATP AC->ATP Acts on PGD2 PGD2 (Agonist) PGD2->CRTh2 Binds Compound This compound (Antagonist) Compound->CRTh2 Blocks IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum (Ca²⁺ Store) IP3->ER Binds Ca_release Ca²⁺ Release ER->Ca_release cAMP cAMP ATP->cAMP

Caption: CRTh2 receptor signaling cascade upon agonist binding.

Protocol: Intracellular Calcium Flux Assay

This assay provides a rapid and sensitive measure of CRTh2 activation. We will measure the ability of this compound to inhibit the calcium transient induced by a sub-maximal concentration (EC₈₀) of PGD2.

Rationale: Using an EC₈₀ concentration of the agonist ensures the assay is sensitive enough to detect competitive antagonists without being saturating, which could artificially reduce the apparent potency of the test compound.

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing human CRTh2.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium Indicator Dye: Fluo-4 AM or equivalent calcium-sensitive dye.

  • Probenecid: An anion-exchange transport inhibitor to prevent dye leakage from cells.

  • PGD2 (Agonist): Prostaglandin D2.

  • Test Compound: this compound.

  • Instrumentation: FLIPR® Penta or similar microplate reader capable of kinetic fluorescence reading with automated liquid handling.[9]

Step-by-Step Protocol:

  • Cell Plating: Seed the CRTh2-expressing cells into black-walled, clear-bottom 384-well microplates at a density that will yield a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare a loading buffer containing the calcium indicator dye and probenecid in the assay buffer. Aspirate the culture medium from the cell plate and add the loading buffer. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare a 10 mM stock of this compound in DMSO. Perform a serial dilution in assay buffer to create a dose-response curve (e.g., 11 points, 1:3 dilution starting from 100 µM). Prepare a corresponding vehicle control (DMSO) plate.

  • Compound Incubation: Transfer the compound dilutions to the cell plate. Incubate for 15-30 minutes at room temperature.

  • Agonist Preparation: Prepare a solution of PGD2 in assay buffer at a concentration that is 5X the pre-determined EC₈₀ value.

  • Measurement: Place the cell plate into the plate reader. Set the instrument to record fluorescence intensity (e.g., Ex/Em = 494/516 nm) over time.

  • Agonist Addition: After establishing a stable baseline reading for ~10-20 seconds, the instrument will automatically add the PGD2 solution to all wells.

  • Data Acquisition: Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.

Protocol: cAMP Inhibition Assay

This assay provides an orthogonal validation of CRTh2's Gi-coupling. We will measure the ability of the test compound to reverse the inhibition of cAMP production caused by PGD2.

Rationale: Since Gi-protein activation inhibits adenylyl cyclase, a potent CRTh2 antagonist will restore the cell's ability to produce cAMP in the presence of an adenylyl cyclase activator like Forskolin.

Materials:

  • Cell Line: As above.

  • Reagents: A commercial HTRF or TR-FRET-based cAMP detection kit.[9]

  • Forskolin: An adenylyl cyclase activator.

  • IBMX: A phosphodiesterase inhibitor to prevent cAMP degradation.

  • PGD2 (Agonist): Prostaglandin D2.

  • Test Compound: this compound.

  • Instrumentation: A microplate reader compatible with HTRF/TR-FRET.

Step-by-Step Protocol:

  • Cell Preparation: Harvest and resuspend CRTh2-expressing cells in a stimulation buffer containing IBMX.

  • Compound Addition: Dispense cells into a 384-well plate. Add serial dilutions of this compound or vehicle control and incubate for 15 minutes at room temperature.

  • Agonist/Stimulator Addition: Add a mixture of PGD2 (at its EC₈₀) and Forskolin (at a sub-maximal concentration, e.g., 1-10 µM) to the wells.

  • Incubation: Incubate the plate for 30 minutes at room temperature to allow for cAMP production.

  • Detection: Lyse the cells and add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) as per the manufacturer's protocol.

  • Final Incubation: Incubate for 60 minutes at room temperature.

  • Measurement: Read the plate on an HTRF-compatible reader and calculate the ratio of acceptor/donor emission.

Section 2: Assessing Selectivity and Cellular Health

An observed effect in a primary assay is only meaningful if the compound is not simply killing the cells. Cytotoxicity assays are a mandatory counter-screen.[8][10]

Protocol: Cell Viability/Cytotoxicity Assay

Rationale: This assay determines the concentration at which the test compound induces cell death. The resulting CC₅₀ (50% cytotoxic concentration) should be significantly higher than the IC₅₀ from the functional assays to ensure a therapeutic window. A rule of thumb is to seek a selectivity index (CC₅₀/IC₅₀) of >100.[11]

Materials:

  • Cell Line: The same CRTh2-expressing cell line used in the functional assays.

  • Reagents: An ATP-based luminescence assay kit (e.g., CellTiter-Glo®).

  • Test Compound: this compound.

  • Positive Control: A known cytotoxic agent (e.g., Staurosporine).

  • Instrumentation: A luminescence-capable microplate reader.

Step-by-Step Protocol:

  • Cell Plating: Seed cells in a white-walled, 384-well plate and incubate overnight.

  • Compound Addition: Add a serial dilution of this compound to the cells. The concentration range should exceed the highest concentration used in the functional assays.

  • Incubation: Incubate the plate for a period relevant to the functional assays (e.g., 2-4 hours) or longer (e.g., 24 hours) to assess long-term toxicity.

  • Detection: Equilibrate the plate to room temperature. Add the ATP detection reagent according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

  • Measurement: After a brief incubation to stabilize the signal, read the luminescence on a plate reader.

Section 3: Experimental Design and Data Analysis

Robust and reproducible data depends on meticulous experimental design and standardized data analysis.

Data Presentation and Analysis

All quantitative dose-response data should be summarized in tables and plotted on a semi-log scale.

ParameterDescriptionTypical Value
IC₅₀ The concentration of antagonist that inhibits 50% of the agonist response.Compound-dependent
Hill Slope The steepness of the dose-response curve.~1.0 for competitive binding
Max Inhibition The maximum percentage of inhibition achieved at saturating compound concentrations.~100%
CC₅₀ The concentration of compound that causes 50% cell death.>10 µM is desirable[11]
Z'-factor A measure of assay quality and dynamic range. Calculated from positive and negative controls.> 0.5 indicates an excellent assay

Data Analysis:

  • Normalization: Raw data from functional assays should be normalized. The average signal from the vehicle + agonist wells represents 0% inhibition, and the average signal from the vehicle-only (no agonist) wells represents 100% inhibition.

  • Curve Fitting: Plot the normalized percent inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.

  • Cytotoxicity: Normalize the luminescence data to the vehicle-only control (100% viability). Plot and fit the data to determine the CC₅₀.

Section 4: Overall Assay Workflow

The logical progression from primary screening to validation is crucial for efficient and effective compound characterization. This workflow ensures that resources are focused on compounds with genuine, on-target activity.

Assay_Workflow cluster_analysis Data Analysis & Decision calcium Calcium Flux Assay (Antagonist Mode) analysis Calculate IC₅₀, CC₅₀ Determine Selectivity Index (CC₅₀ / IC₅₀) calcium->analysis Determine IC₅₀ camp cAMP Inhibition Assay (Antagonist Mode) camp->analysis Confirm IC₅₀ (Orthogonal) viability Cell Viability Assay (e.g., CellTiter-Glo) viability->analysis Determine CC₅₀ target_engagement Target Engagement Assay (e.g., CETSA®, NanoBRET™) (Optional) target_engagement->analysis Confirm Target Binding

Caption: Recommended workflow for cellular characterization.

Conclusion

This application note provides a validated, step-by-step framework for characterizing this compound as a CRTh2 antagonist. By employing a primary functional assay (calcium flux), confirming with an orthogonal assay (cAMP), and critically assessing cytotoxicity, researchers can confidently determine the on-target potency and cellular safety profile of this compound. This multi-assay approach is fundamental to drug discovery, ensuring that the journey from an initial hit to a potential therapeutic lead is built on a foundation of robust and reliable cellular data.[6][8]

References

Application Notes & Protocols: Formulation of 2-(1H-pyrazol-4-yl)acetic acid for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the critical steps and methodologies for the successful formulation of 2-(1H-pyrazol-4-yl)acetic acid, a novel heterocyclic compound, for in vivo preclinical research. Addressing the common challenges associated with small molecule formulation, this document provides a framework for robust pre-formulation characterization, selection of appropriate vehicles for oral, intravenous, and subcutaneous administration, and the subsequent preparation and quality control of the final dosage forms. The protocols herein are designed to ensure scientific integrity, reproducibility, and the generation of reliable pharmacokinetic and pharmacodynamic data.

Introduction: The Critical Role of Formulation in Preclinical Success

This application note serves as a detailed guide for researchers, scientists, and drug development professionals to navigate the complexities of formulating this compound. It emphasizes a systematic, data-driven approach, beginning with essential pre-formulation studies to elucidate the physicochemical properties of the active pharmaceutical ingredient (API).[1][6] Subsequently, detailed protocols for the preparation of various dosage forms are provided, underpinned by the scientific rationale for the selection of excipients and methodologies.

Pre-formulation Studies: Building the Foundation for a Stable and Bioavailable Formulation

Prior to any formulation work, a thorough understanding of the physicochemical properties of this compound is paramount. These studies are the cornerstone of rational formulation design and can often predict potential challenges in later stages of development.[6][7]

Physicochemical Characterization

A comprehensive characterization of the API is the first critical step. Key parameters to be determined are summarized in the table below.

ParameterImportance in Formulation DevelopmentRecommended Method(s)
pKa As an acidic compound, the pKa will determine the extent of ionization at different physiological pHs, directly impacting solubility and permeability.Potentiometric titration, UV-spectrophotometry, Capillary electrophoresis
LogP / LogD Indicates the lipophilicity of the compound, influencing its absorption and distribution. LogD is pH-dependent and more physiologically relevant.Shake-flask method (octanol/water), HPLC-based methods
Aqueous Solubility Determines the feasibility of simple aqueous formulations and dictates the need for solubility enhancement techniques. Should be assessed over a physiologically relevant pH range (e.g., 1.2, 4.5, 6.8, 7.4).Shake-flask method, Potentiometric methods
Solid-State Properties Polymorphism, crystallinity, and particle size can significantly affect dissolution rate and bioavailability.Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Microscopy, Laser Diffraction
Chemical Stability Assessment of degradation pathways (e.g., hydrolysis, oxidation) is crucial for selecting appropriate storage conditions and compatible excipients.Forced degradation studies (acid, base, oxidation, heat, light) with HPLC analysis
Solubility Enhancement Screening

Given that many NCEs exhibit poor aqueous solubility, a screening of various pharmaceutically acceptable solvents and co-solvents is a prudent step.[8] This will inform the selection of a suitable vehicle system for different routes of administration.

Protocol: Solubility Screening

  • Accurately weigh 1-2 mg of this compound into separate 1.5 mL microcentrifuge tubes.

  • Add 100 µL of the test vehicle (see table below for suggestions) to each tube.

  • Vortex the tubes for 1 minute.

  • If the compound dissolves, add another 100 µL of the vehicle and repeat step 3. Continue until the compound no longer dissolves to estimate the saturation solubility.

  • If the compound does not dissolve, place the tubes on a rotator at room temperature for 24 hours.

  • After 24 hours, centrifuge the tubes at 10,000 x g for 10 minutes to pellet undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound by a validated analytical method (e.g., HPLC-UV).

Vehicle CategoryExamples
Aqueous Buffers Phosphate Buffered Saline (PBS) pH 7.4, Citrate Buffer pH 4.5, Glycine-HCl Buffer pH 2.5
Co-solvents Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Ethanol, N,N-Dimethylacetamide (DMA)
Surfactants Polysorbate 80 (Tween® 80), Polysorbate 20 (Tween® 20), Solutol® HS 15
Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)
Oils Corn oil, Sesame oil, Miglyol® 812

Formulation Protocols for In Vivo Studies

The choice of formulation and route of administration depends on the specific objectives of the in vivo study (e.g., pharmacokinetic profiling, efficacy testing). The following protocols provide starting points for common routes of administration.

Oral Administration (PO)

For oral administration, the goal is often to achieve sufficient absorption from the gastrointestinal tract.

Formulation Strategy Workflow for Oral Dosing

G cluster_0 Pre-formulation Assessment cluster_1 Formulation Path Selection cluster_2 Advanced Formulations A Determine Aqueous Solubility at pH 1.2 - 7.4 C Solubility > Dose/Volume? A->C B Determine pKa B->C D Aqueous Solution (e.g., PBS, pH-adjusted buffer) C->D Yes E Solubility < Dose/Volume? C->E No F Solubilization Required E->F G Co-solvent/Surfactant System (e.g., PEG400/Tween 80) F->G H Suspension (e.g., Methylcellulose/Tween 80) F->H I Lipid-based Formulation (SEDDS) F->I

Caption: Decision tree for oral formulation development.

Protocol 3.1.1: Simple Aqueous Solution (for sufficient intrinsic solubility)

Rationale: If the solubility of this compound in a pH-adjusted buffer is sufficient for the required dose, this is the simplest and preferred formulation. As an acidic compound, its solubility is expected to increase at higher pH values.

  • Determine the required concentration of the dosing solution based on the target dose (mg/kg) and dosing volume (e.g., 10 mL/kg for rats).

  • Prepare a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).

  • Accurately weigh the required amount of this compound.

  • Gradually add the compound to the buffer while stirring. Gentle warming or sonication can be used to aid dissolution.

  • Ensure the compound is fully dissolved and the solution is clear.

  • Adjust the final volume with the buffer.

  • Verify the pH of the final solution.

Protocol 3.1.2: Co-solvent/Surfactant System (for poor aqueous solubility)

Rationale: For compounds with low aqueous solubility, a combination of co-solvents and surfactants can be used to create a clear solution suitable for oral gavage.

  • Accurately weigh the required amount of this compound into a sterile glass vial.

  • Add a small amount of a strong organic solvent like DMSO to dissolve the compound completely (aim for <10% of the final volume).

  • Add co-solvents such as PEG 400 and a surfactant like Tween® 80. A common starting ratio is 10% DMSO, 40% PEG 400, 5% Tween® 80.

  • Vortex thoroughly after each addition until a homogenous solution is obtained.

  • Slowly add saline or water to the desired final volume while vortexing to prevent precipitation.

  • Visually inspect the final formulation for clarity and absence of precipitation.

Intravenous Administration (IV)

IV formulations must be sterile, particle-free, and have a pH close to physiological levels to avoid injection site reactions and hemolysis.

Formulation Strategy Workflow for Intravenous Dosing

G cluster_0 Initial Assessment cluster_1 Formulation Path cluster_2 Solubilization Techniques cluster_3 Final Preparation A Determine Aqueous Solubility at pH 7.4 B Solubility > Dose/Volume? A->B C Isotonic Saline or 5% Dextrose in Water (D5W) B->C Yes D Solubilization Required B->D No G Sterile Filtration (0.22 µm) C->G E Co-solvent System (e.g., 10% Solutol HS15 in Saline) D->E F Complexation (e.g., HP-β-CD in D5W) D->F E->G F->G

Caption: Decision tree for intravenous formulation development.

Protocol 3.2.1: Cyclodextrin-based Formulation

Rationale: Cyclodextrins can form inclusion complexes with poorly soluble drugs, increasing their aqueous solubility. HP-β-CD is a common choice for parenteral formulations due to its favorable safety profile.

  • Prepare a stock solution of HP-β-CD in sterile saline or 5% Dextrose in Water (D5W) (e.g., 20-40% w/v).

  • Accurately weigh the required amount of this compound.

  • Dissolve the compound in a minimal amount of a suitable organic solvent (e.g., ethanol or DMSO).

  • Slowly add the drug solution to the cyclodextrin solution while vortexing vigorously.

  • Allow the mixture to equilibrate (e.g., by sonicating or stirring for 1-2 hours) to ensure complex formation.

  • Sterile filter the final solution through a 0.22 µm syringe filter into a sterile vial.

Subcutaneous Administration (SC)

Subcutaneous formulations should be isotonic and have a pH close to neutral to minimize pain and irritation at the injection site.

Protocol 3.3.1: pH-Adjusted Aqueous Solution

Rationale: For weakly acidic drugs, adjusting the pH to a point where the ionized, more soluble form predominates can be an effective strategy, provided the final pH is physiologically tolerable for subcutaneous injection.

  • Weigh the required amount of this compound.

  • Suspend the compound in a portion of the final volume of sterile water or saline.

  • Slowly add a sterile alkaline solution (e.g., 0.1 N NaOH) dropwise while monitoring the pH and observing for dissolution.

  • Continue to add the alkaline solution until the compound is fully dissolved and the pH is within a physiologically acceptable range (ideally pH 6.0-8.0).

  • Adjust the final volume with sterile water or saline.

  • Confirm the final pH and osmolality.

  • Sterile filter the solution through a 0.22 µm filter.

Excipient Compatibility and Formulation Stability

Once a prototype formulation is developed, it is crucial to assess its stability and the compatibility of the API with the chosen excipients.[9][10]

Drug-Excipient Compatibility Studies

Rationale: Excipients are not always inert and can interact with the API, leading to degradation.[11][12] Compatibility studies are essential to ensure the stability of the final formulation.[13]

Protocol: Accelerated Stability Study

  • Prepare binary mixtures of this compound with each excipient in the proposed formulation (e.g., 1:1 or 1:5 ratio).

  • Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

  • At specified time points, analyze the samples for the appearance of degradation products and any change in the physical properties of the mixture using techniques like HPLC and DSC.[10]

Formulation Stability

The stability of the final liquid formulation should be evaluated under the intended storage conditions and at elevated temperatures to predict its shelf-life.

Parameters to Monitor:

  • Appearance: Visual inspection for color change, clarity, and precipitation.

  • pH: Measurement of the formulation's pH.

  • Assay: Quantification of the concentration of this compound.

  • Purity: Detection and quantification of any degradation products by HPLC.

Conclusion

The successful in vivo evaluation of this compound is contingent upon the development of a robust and reproducible formulation. This guide provides a systematic approach, commencing with essential pre-formulation studies to understand the molecule's intrinsic properties. The detailed protocols for oral, intravenous, and subcutaneous formulations offer practical starting points for researchers. It is imperative to remember that these are model protocols, and the optimal formulation for this compound must be determined empirically, based on the data generated during the pre-formulation and stability studies. A well-characterized formulation is not merely a vehicle for drug delivery; it is a critical component of the experimental design that ensures the generation of high-quality, reliable, and translatable preclinical data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in Pyrazole Acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and process development scientists actively engaged in the synthesis of pyrazole acetic acid derivatives. The pyrazole motif is a cornerstone in modern pharmaceuticals, and attaching an acetic acid side chain unlocks a wealth of pharmacological possibilities. However, the synthetic routes are often plagued by predictable yet challenging side reactions that can compromise yield, purity, and regiochemical integrity.

This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven strategies to mitigate them, ensuring your synthesis is both successful and robust.

Troubleshooting Guide: From Ring Formation to Final Product

This section addresses the most critical and frequently encountered issues during the synthesis of pyrazole acetic acids, focusing on the core pyrazole ring formation and subsequent functionalization steps.

Q1: My Knorr condensation with an unsymmetrical diketone is producing a mixture of two pyrazole regioisomers. Why is this happening, and how can I force the reaction to favor my desired product?

This is the most common side reaction in pyrazole synthesis. When you react an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, the initial nucleophilic attack from the hydrazine can occur at either of the two distinct carbonyl carbons.[1] This leads to two different cyclization pathways and, ultimately, a mixture of regioisomers that are often difficult to separate.

The outcome is governed by a delicate balance of electronic, steric, and reaction parameters.[2]

  • Electronic Effects: The initial attack of the hydrazine typically occurs at the more electrophilic (electron-deficient) carbonyl carbon. An adjacent electron-withdrawing group (like a -CF₃) will activate its neighboring carbonyl, making it the preferred site of attack.[2]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can physically block one reaction pathway, directing the attack to the less hindered carbonyl group.[1][2]

  • Reaction pH: The acidity of the medium is a powerful control element. Under acidic conditions, the hydrazine can be protonated, which can alter the nucleophilicity of its two nitrogen atoms and change the site of initial attack.[2]

Troubleshooting Strategies:

If your reaction produces an inseparable mixture (e.g., a 1:1 ratio), it indicates that the intrinsic steric and electronic factors of your substrates are too similar. In this case, you must manipulate the reaction conditions to favor one pathway.

Table 1: Effect of Reaction Conditions on Regioselectivity (Illustrative data based on the reaction of 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione with methylhydrazine, where the desired isomer is 5-furyl-3-CF₃ pyrazole)

ConditionSolventTemperature (°C)Regioisomeric Ratio (Desired:Undesired)Primary Influencing Factor
StandardEthanol80~1:1Competing electronic/steric effects
AcidicAcetic Acid120 (Microwave)>10:1Protonation altering hydrazine nucleophilicity
Fluorinated AlcoholHFIP25>20:1Solvent effects (H-bonding) stabilizing one transition state

Workflow for Optimizing Regioselectivity

G start Problem: Mixture of Regioisomers check_substrate Analyze Substrate: Are electronic/steric differences significant? start->check_substrate tune_conditions Tune Reaction Conditions check_substrate->tune_conditions No path_a Pathway A: Attack at Carbonyl 1 check_substrate->path_a Yes, favors A path_b Pathway B: Attack at Carbonyl 2 check_substrate->path_b Yes, favors B yes_sub Yes no_sub No cond_ph Modify pH: Try acidic (e.g., Acetic Acid) vs. basic/neutral conditions. tune_conditions->cond_ph cond_solvent Change Solvent: Test polar protic (EtOH), aprotic (THF), and fluorinated alcohols (HFIP). tune_conditions->cond_solvent cond_temp Vary Temperature: Attempt reaction at room temp, reflux, or with microwave irradiation. tune_conditions->cond_temp analyze Analyze Product Ratio (LCMS/NMR) cond_ph->analyze cond_solvent->analyze cond_temp->analyze analyze->start Optimize Further G sub Unsymmetrical Pyrazole taut1 Tautomer A sub->taut1 tautomerism taut2 Tautomer B sub->taut2 tautomerism taut1->sub prod1 N1-Alkylated Product (Major/Minor?) taut1->prod1 + R-X - H-X taut2->sub prod2 N2-Alkylated Product (Major/Minor?) taut2->prod2 + R-X - H-X factors Influencing Factors: - Steric hindrance at C3/C5 - Base (NaH vs K2CO3) - Solvent (THF vs DMF) - Alkylating Agent (R-X)

References

Technical Support Center: Optimizing Pyrazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of constructing the pyrazole core. Pyrazoles are a cornerstone of modern pharmaceuticals and agrochemicals, yet their synthesis is often plagued by challenges ranging from low yields to unpredictable regioselectivity.[1][2]

This document moves beyond simple protocols. It is structured as a series of troubleshooting guides and frequently asked questions to directly address the practical issues encountered in the lab. Here, we will explore the causality behind experimental choices, empowering you to make informed decisions to optimize your reaction outcomes.

Section 1: Troubleshooting Common Issues in Pyrazole Synthesis

This section addresses the most frequent challenges encountered during pyrazole ring formation in a question-and-answer format.

Q1: My reaction yield is very low or I'm getting no product at all. What are the primary causes?

A low or non-existent yield is a common but solvable problem. The issue typically stems from one of four areas: reaction conditions, reactant quality, intermediate instability, or the fundamental reaction mechanism.

Troubleshooting Steps:

  • Verify Your Starting Materials: The primary route to pyrazoles involves the cyclocondensation of a hydrazine with a 1,3-difunctional compound, such as a 1,3-dicarbonyl.[3] Ensure the purity of your hydrazine and dicarbonyl starting materials. Hydrazine salts (e.g., hydrochloride) may require neutralization or specific conditions to liberate the free base for reaction.

  • Assess Reaction Conditions:

    • Temperature: Many pyrazole syntheses require heat to drive the dehydration and cyclization steps.[3] If you are running the reaction at room temperature without success, consider gradually increasing the heat. Conversely, excessive heat can lead to the degradation of starting materials or products.

    • Solvent: The choice of solvent is critical. While alcohols like ethanol are traditional, aprotic dipolar solvents (e.g., DMF, DMAc, NMP) can significantly accelerate the reaction and improve yields, sometimes even at ambient temperature.[4]

    • Catalysis: The absence of a required catalyst is a frequent oversight. Many syntheses benefit from an acid catalyst (like acetic acid, HCl, or TsOH) to promote the initial condensation and subsequent dehydration steps.[3][4] In some cases, a catalyst may be essential for the reaction to proceed at all.[3]

  • Consider Intermediate Instability: The 1,3-dicarbonyl starting materials, especially dialdehydes, can be unstable.[1] An alternative strategy is to generate the dicarbonyl in situ. For example, ketones can be reacted with acid chlorides to form 1,3-diketones, which are then immediately trapped by hydrazine in a one-pot synthesis.[3][5]

Below is a workflow to systematically diagnose low-yield issues.

G start Low / No Yield Observed check_reactants Step 1: Verify Reactant Purity & Stoichiometry start->check_reactants reactants_ok Reactants OK? check_reactants->reactants_ok fix_reactants Action: Purify Starting Materials. Verify Stoichiometry. reactants_ok->fix_reactants No check_conditions Step 2: Evaluate Reaction Conditions reactants_ok->check_conditions Yes fix_reactants->check_reactants conditions_ok Conditions Optimal? check_conditions->conditions_ok optimize_temp Action: Optimize Temperature. (e.g., increase from RT to reflux) conditions_ok->optimize_temp No optimize_solvent Action: Change Solvent. (e.g., Ethanol -> DMF/DMAc) conditions_ok->optimize_solvent No add_catalyst Action: Add Catalyst. (e.g., Acetic Acid, TsOH) conditions_ok->add_catalyst No check_mechanism Step 3: Consider Alternative Pathway conditions_ok->check_mechanism Yes, still no yield success Yield Improved optimize_temp->success optimize_solvent->success add_catalyst->success in_situ Action: Generate Intermediate In Situ check_mechanism->in_situ in_situ->success

Caption: Troubleshooting workflow for low pyrazole yield.
Q2: My reaction is producing a mixture of regioisomers. How can I control the selectivity?

This is one of the most significant challenges in pyrazole synthesis, especially when using an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine.[6] The formation of two different regioisomers occurs because the hydrazine can attack either of the two carbonyl groups.[6] Control is achieved by exploiting the subtle electronic and steric differences between the two carbonyls.

Key Factors Controlling Regioselectivity:

  • Electronic Effects: The most electrophilic (electron-poor) carbonyl carbon will be attacked preferentially by the most nucleophilic nitrogen of the hydrazine. Electron-withdrawing groups (like -CF₃) near a carbonyl will increase its electrophilicity, making it the primary site of attack.[6]

  • Steric Hindrance: A bulky substituent on either the dicarbonyl or the hydrazine will direct the attack to the less sterically hindered carbonyl group.[6]

  • Reaction Conditions (pH): This is the most powerful tool for controlling regioselectivity.

    • Acidic Conditions: In an acidic medium, the terminal -NH₂ group of a substituted hydrazine is protonated, making the internal -NH- group the more nucleophilic center. This often reverses the selectivity compared to neutral or basic conditions.[6]

    • Solvent: As mentioned, moving from polar protic solvents (ethanol) to aprotic dipolar solvents (DMAc, NMP) can dramatically improve regioselectivity, often favoring a single isomer.[4]

Parameter Effect on Regioselectivity Typical Application Reference
pH Can reverse the nucleophilicity of hydrazine nitrogens.Use of acid (HCl, AcOH) can favor one isomer over another.[6]
Solvent Aprotic dipolar solvents (DMF, DMAc) often provide higher selectivity than protic solvents (EtOH).Switching from EtOH to DMAc at room temperature.[4]
Sterics Bulky groups direct attack to the less hindered carbonyl.Using a sterically demanding substituent on the dicarbonyl.[6]
Electronics Electron-withdrawing groups activate the adjacent carbonyl for attack.Synthesizing trifluoromethyl-pyrazoles where the CF₃ group directs the initial attack.[3]
Q3: My product is difficult to purify. What are the best strategies?

Purification can be challenging due to the basic nature of the pyrazole ring and the presence of polar byproducts.

Recommended Purification Techniques:

  • Recrystallization: This is often the most effective method. Common solvent systems include:

    • Ethanol/water mixtures[7]

    • Ethyl acetate[7]

    • Isopropyl alcohol[7]

  • Acid-Base Extraction: If the crude product is soluble in an organic solvent, it can be washed with a dilute aqueous acid (e.g., 1M HCl). The pyrazole will form a salt and move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and re-extracted to recover the pure pyrazole.[7][8]

  • Column Chromatography:

    • Standard Silica Gel: Pyrazoles can be basic and may stick to acidic silica gel, leading to streaking and poor recovery.

    • Deactivated Silica: To mitigate this, deactivate the silica gel by preparing the slurry with a solvent system containing a small amount of triethylamine (e.g., 1%). This neutralizes the acidic sites on the silica.[7]

    • Reversed-Phase (C18): For highly polar pyrazoles, reversed-phase chromatography using a water/acetonitrile or water/methanol gradient can be effective.[7]

Section 2: FAQs - Optimizing Key Reaction Parameters

Q1: How do I select the optimal solvent and temperature?

The ideal solvent and temperature are interdependent. While classic Knorr pyrazole synthesis often uses refluxing ethanol, modern methods offer milder and more efficient alternatives.

  • For Improved Yields & Selectivity: Consider switching from ethanol to an aprotic dipolar solvent like N,N-dimethylacetamide (DMAc) . Reactions in DMAc can often be run at room temperature with high yields and excellent regioselectivity.[3][4]

  • For Green Chemistry: Solvent-free reactions, sometimes assisted by grinding or microwave irradiation, are an environmentally friendly option that can also reduce reaction times.[9][10] Similarly, deep eutectic solvents (DESs) are emerging as biodegradable and effective media for pyrazole synthesis.[9]

  • Temperature Optimization: Start at room temperature, especially when using an activated solvent like DMF or DMAc. If the reaction is slow, gradually increase the temperature and monitor by TLC. For less reactive substrates, reflux conditions may be necessary.

Q2: When is a catalyst necessary and which type should I use?

While some simple pyrazole syntheses proceed without a catalyst, most are significantly improved by one.

  • Acid Catalysts (Brønsted or Lewis):

    • Function: They accelerate the reaction by catalyzing both the initial formation of the hydrazone intermediate and the final dehydration step to form the aromatic pyrazole ring.[4]

    • Examples: Acetic acid (often used as a solvent), HCl, H₂SO₄, TsOH, and Lewis acids like nano-ZnO or LiClO₄ have been shown to be effective.[3][4]

  • Metal Catalysts:

    • Function: Various transition metals can catalyze pyrazole formation through different mechanisms, often enabling multicomponent reactions or the use of less conventional starting materials.[11]

    • Examples: Nickel-based heterogeneous catalysts have been used for one-pot syntheses at room temperature.[11] Copper, silver, and palladium catalysts are also widely employed in various pyrazole syntheses.[3][12][13]

G Reactants 1,3-Dicarbonyl + Hydrazine Condensation Condensation (Hydrazone formation) Reactants->Condensation Cyclization Intramolecular Cyclization Condensation->Cyclization Dehydration Dehydration (Aromatization) Cyclization->Dehydration Product Pyrazole Product Dehydration->Product Catalyst Acid Catalyst (e.g., AcOH, TsOH) Catalyst->Condensation Accelerates Catalyst->Dehydration Accelerates

Caption: Role of acid catalysis in pyrazole synthesis.

Section 3: Standard Operating Protocols

Protocol 1: General Procedure for Knorr-Type Pyrazole Synthesis

This protocol describes a general method for the synthesis of a 1,3,5-trisubstituted pyrazole from a 1,3-diketone and a substituted hydrazine, optimized for high regioselectivity.[4]

Materials:

  • 1,3-Diketone (1.0 eq)

  • Arylhydrazine hydrochloride (1.05 eq)

  • N,N-Dimethylacetamide (DMAc)

  • 10 N Hydrochloric Acid (HCl)

Procedure:

  • To a solution of the arylhydrazine hydrochloride (1.05 eq) in DMAc, add the 1,3-diketone (1.0 eq) at room temperature.

  • Add a catalytic amount of 10 N HCl to the reaction mixture. The addition of strong acid in an aprotic dipolar solvent has been shown to accelerate the dehydration steps and improve yields.[4]

  • Stir the reaction at ambient temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product using an appropriate method (recrystallization or column chromatography) as described in the purification section.

Self-Validation: The formation of a single major spot on the TLC plate corresponding to the pyrazole product indicates a successful and likely regioselective reaction. The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Technical Support Center: Purification of Acidic Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center for the purification of acidic pyrazole compounds. Pyrazole scaffolds are cornerstones in medicinal chemistry and materials science, celebrated for their diverse biological activities. However, the introduction of acidic functional groups (e.g., carboxylic acids, phenols) imparts unique physicochemical properties that can transform their purification from a routine task into a significant challenge. These molecules often exhibit high polarity, zwitterionic character, and specific pH-dependent solubility, complicating standard protocols like chromatography and crystallization.

This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth, field-tested troubleshooting advice and detailed protocols in a direct question-and-answer format. Our goal is to explain the science behind the challenges and equip you with the expertise to develop robust, validated purification strategies.

Section 1: Foundational Concepts - Understanding Your Acidic Pyrazole

A successful purification strategy begins with a deep understanding of the molecule's properties. The interplay between the weakly basic pyrazole ring and the appended acidic group is central to the challenges you will face.

Frequently Asked Questions (FAQs)

Q1: What makes my acidic pyrazole so difficult to purify?

A1: The primary challenge arises from the compound's ability to exist in multiple states—neutral, anionic, cationic, or zwitterionic—depending on the pH. This ambivalence dictates its behavior:

  • High Polarity: The presence of both a hydrogen-bond donor (acidic group) and acceptor (pyrazole nitrogens) makes the molecule highly polar. This leads to poor solubility in non-polar organic solvents and very strong retention on normal-phase silica gel.

  • Zwitterionic Character: If the acidic proton (e.g., from a -COOH group) migrates to a basic pyrazole nitrogen, a zwitterion is formed. Zwitterions often have high crystal lattice energies, resulting in poor solubility in a wide range of both polar and non-polar solvents, which severely complicates crystallization efforts.[1][2][3]

  • pH-Dependent Solubility: The compound's charge, and therefore its solubility, is exquisitely sensitive to pH. It will be most soluble in aqueous solutions where it is fully ionized (e.g., as a salt at high or low pH) and least soluble near its isoelectric point where the neutral or zwitterionic form dominates.[4] This property is key to leveraging acid-base extractions but can also cause the compound to precipitate unexpectedly.

Q2: How do I estimate the pKa of my compound, and why is it critical?

A2: The pKa is the single most important parameter for developing a purification strategy. It governs the pH at which your compound ionizes. You can estimate it using software (e.g., ChemDraw, MarvinSketch) or find literature values for similar structures. The pKa values of the acidic group and the protonated pyrazole ring will define the pH ranges for effective separation.

  • For Acid-Base Extraction: Knowing the pKa allows you to select a buffer pH that selectively ionizes either your compound or an impurity. A general rule is to adjust the aqueous pH to be at least 2 units away from the compound's pKa to ensure it is >99% in either the ionized or neutral state.[5][6][7]

  • For Chromatography: The pKa dictates whether a pH modifier in the mobile phase is necessary to suppress ionization and achieve sharp, symmetrical peaks.[8][9]

Functional Group on PyrazoleTypical pKa RangeNotes
Carboxylic Acid (-COOH)3.5 - 5.0Stronger acid, readily deprotonated by weak bases like NaHCO₃.
Phenolic Hydroxyl (-OH)6.0 - 10.0Weaker acid, requires stronger bases like NaOH or Na₂CO₃ for deprotonation.[10]
Pyrazole N-H (as an acid)14 - 20Very weak acid, not relevant for typical purification extractions.[11]
Protonated Pyrazole (as an acid)2.0 - 3.0The pyrazole ring itself is a weak base and will be protonated under acidic conditions.

Section 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific experimental failures in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.

Problem Area 1: Column Chromatography

Q3: My compound streaks badly or remains at the baseline of my silica gel column. What's happening and how do I fix it?

A3: This is a classic sign of a highly polar, acidic compound interacting too strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong, often irreversible, binding leads to severe peak tailing (streaking) or complete retention.

Solutions:

  • Add a Mobile Phase Modifier: The most effective solution is to suppress the ionization of your acidic pyrazole. Adding a small amount of a volatile acid to your mobile phase will protonate your compound, making it less polar and reducing its interaction with the silica surface.[12][13]

    • Recommended Modifiers: Start with 0.5-2% acetic acid or formic acid in your ethyl acetate/hexane or DCM/methanol mobile phase.

    • Causality: The added acid acts as a competitive binder for the basic sites on the silica and ensures your compound remains in its neutral, less polar form, allowing for smooth elution.

  • Switch to a Different Stationary Phase: If modifiers are ineffective or if your compound is unstable to acid, silica gel is not the right choice.[14]

    • Reverse-Phase (C18): This is the preferred method for polar compounds. The stationary phase is non-polar, and you elute with a polar mobile phase (e.g., water/acetonitrile or water/methanol). This technique separates compounds based on hydrophobicity.[8][15][16]

    • Alumina (Neutral or Basic): For compounds that are particularly acid-sensitive, alumina can be a good alternative to silica.[17]

    • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC columns are designed specifically for very polar compounds that have little or no retention in reverse-phase.[18][19]

Workflow: Selecting a Chromatography Method

This diagram outlines a decision-making process for choosing the appropriate chromatographic technique for your acidic pyrazole.

G start Crude Acidic Pyrazole tlc_silica Run TLC on Silica Gel start->tlc_silica good_rf Good Rf (0.2-0.5) No Streaking? tlc_silica->good_rf use_silica Purify on Silica Gel (Consider 0.5% AcOH modifier) good_rf->use_silica Yes streaking Streaking or Rf=0 good_rf->streaking No add_modifier Add 1-2% Acetic Acid to Mobile Phase. Re-run TLC. streaking->add_modifier modifier_works Streaking Resolved? add_modifier->modifier_works use_silica_modifier Purify on Silica Gel with Acidic Modifier modifier_works->use_silica_modifier Yes switch_phase Switch Stationary Phase modifier_works->switch_phase No rp_hplc Preparative Reverse-Phase HPLC (C18) switch_phase->rp_hplc

Caption: Decision tree for chromatography method selection.

Problem Area 2: Crystallization

Q4: My compound "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when your compound separates from the solution as a liquid phase because the solution is supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).[20] Highly functionalized molecules like acidic pyrazoles are prone to this.

Solutions:

  • Reduce the Rate of Cooling: Slow, controlled cooling is paramount. Allow the flask to cool to room temperature undisturbed for several hours before moving it to a refrigerator. Never place a hot solution directly into an ice bath.

  • Lower the Initial Concentration: Your solution may be too concentrated. Add more of the "good" solvent to the hot solution to ensure saturation is reached at a lower temperature.[20]

  • Change the Solvent System: Find a solvent where your compound's solubility has a steeper temperature dependence. Alternatively, use a mixed-solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent (e.g., ethanol, acetone) and slowly add a "poor" anti-solvent (e.g., water, hexane) until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[20]

  • Scratch and Seed: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections in the glass can provide nucleation sites. If you have a small amount of pure solid, add a tiny crystal (a "seed") to the cooled, supersaturated solution to initiate crystallization.

Problem Area 3: Liquid-Liquid Extraction (LLE)

Q5: My acid-base extraction isn't working. The compound either doesn't move into the aqueous layer or I get poor recovery.

A5: This is almost always a pH control issue related to the pKa of your compound and the base you are using.

Solutions:

  • Choose the Right Base: The base must be strong enough to deprotonate your acidic pyrazole.

    • For a pyrazole carboxylic acid (pKa ~4) , a weak base like saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5) is ideal. It is strong enough to deprotonate the carboxylic acid but will not deprotonate less acidic impurities (like phenols).

    • For a pyrazole phenol (pKa ~7-9) , NaHCO₃ is too weak. You must use a stronger base like sodium carbonate (Na₂CO₃, pH ~11) or 1M sodium hydroxide (NaOH, pH ~14).

  • Verify the pH: After shaking the separatory funnel, allow the layers to separate and test the pH of the aqueous layer with pH paper or a meter. Do not assume the pH is correct. If it's not in the target range (at least 2 pH units above the acidic pKa), add more base.

  • Recovering the Product: After separating the aqueous layer containing your ionized product, you must re-acidify it to a pH at least 2 units below the pKa to re-protonate it and cause it to precipitate or be extracted back into an organic solvent. Use an acid like 1M HCl.

Workflow: pH-Based Liquid-Liquid Extraction

This diagram illustrates the separation of a mixture containing an acidic pyrazole, a basic impurity, and a neutral compound.

G start Mixture in Ether: - Acidic Pyrazole (P-COOH) - Basic Impurity (B:) - Neutral Impurity (N) step1 Step 1: Extract with 1M HCl (aq) start->step1 organic1 Organic Layer: P-COOH, N step1->organic1 Organic aqueous1 Aqueous Layer: B:H+ Cl- step1->aqueous1 Aqueous step2 Step 2: Extract Organic Layer with 1M NaHCO3 (aq) organic1->step2 recover_base Add NaOH (aq) Extract with Ether aqueous1->recover_base organic2 Organic Layer: N (Neutral Product) step2->organic2 Organic aqueous2 Aqueous Layer: P-COO- Na+ step2->aqueous2 Aqueous recover_acid Add HCl (aq) Extract with Ether aqueous2->recover_acid final_base Recovered Basic Impurity (B:) recover_base->final_base final_acid Recovered Acidic Pyrazole (P-COOH) recover_acid->final_acid

Caption: Workflow for a classic acid-base extraction.

Section 3: Advanced & Alternative Purification Protocols

When standard methods fail, more specialized techniques are required.

Q6: When should I consider using preparative HPLC instead of flash chromatography?

A6: You should move to preparative HPLC when:

  • Your compound is highly polar and shows poor behavior even on modified silica gel.

  • You need to separate closely related isomers (e.g., regioisomers) that are inseparable by flash chromatography.[21]

  • You require very high purity (>99%) for biological testing or as a final product.

Preparative reverse-phase HPLC (Prep-RP-HPLC) is the workhorse for purifying polar acidic compounds.[9]

Protocol: Method Development for Prep-RP-HPLC
  • Analytical Scouting: Begin on an analytical HPLC system. Use a C18 column.

  • Mobile Phase: Start with a gradient of 5% to 95% Acetonitrile in Water.

  • Add Modifier: Add 0.1% Trifluoroacetic Acid (TFA) or Formic Acid to both the water (Solvent A) and acetonitrile (Solvent B). This is crucial to ensure the acidic pyrazole is fully protonated, leading to sharp peaks and reproducible retention times.[8][22]

  • Optimization: Adjust the gradient to achieve good separation between your product and impurities.

  • Scale-Up: Transfer the optimized method to a preparative HPLC system with a larger C18 column of the same chemistry. Increase the flow rate and injection volume proportionally to the column size.

  • Fraction Collection: Collect the fractions containing your pure product.

  • Post-Prep Workup: Combine the pure fractions, remove the organic solvent (acetonitrile) on a rotary evaporator, and then lyophilize (freeze-dry) to remove the water and volatile acidic modifier.

Q7: What is Supercritical Fluid Chromatography (SFC), and is it suitable for my acidic pyrazole?

A7: SFC is a chromatographic technique that uses supercritical CO₂ as the main mobile phase, often with a small amount of a polar co-solvent like methanol.[23] It is essentially a form of normal-phase chromatography and is exceptionally good for separating chiral compounds and for achieving very fast, "green" purifications.[23][24][25]

For acidic pyrazoles, SFC can be very effective, but often requires an additive in the co-solvent (e.g., trifluoroacetic acid, ammonium acetate) to improve peak shape for polar, ionizable compounds.[26][27] It is a powerful but specialized technique that is becoming more common in pharmaceutical labs.[24][25]

Section 4: General FAQs

Q8: I used acetic acid as a modifier in my column. How do I remove it from my final product?

A8: Residual acetic acid is a common issue. Here are several effective methods:

  • Azeotropic Removal: Dissolve the product in a solvent like toluene or heptane and evaporate it on a rotary evaporator. Repeat 2-3 times. The acetic acid will be removed as an azeotrope.[28]

  • Aqueous Wash: Dissolve your product in a water-immiscible organic solvent (like ethyl acetate or DCM) and wash it carefully with a saturated NaHCO₃ solution. The bicarbonate will neutralize the acetic acid, pulling it into the aqueous layer. Be cautious, as this may also extract your acidic product if it's a strong acid.[29][30] Then, wash with brine, dry the organic layer with Na₂SO₄, and evaporate.

  • Reverse-Phase Plug: If the compound is not sensitive, dissolving it in a minimal amount of solvent and passing it through a small plug of C18 silica can work. The more polar acetic acid will elute first with a water wash, while the desired compound can be eluted later with methanol or acetonitrile.[29]

Q9: What are the best analytical techniques to assess the purity of my final compound?

A9: A single technique is never sufficient. For publication or regulatory submission, a combination of methods is required:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard. It confirms the molecular weight of your compound and provides a purity assessment (e.g., % area under the curve at a specific UV wavelength). Running two different methods (e.g., one with a TFA modifier, one with a formic acid modifier) provides orthogonal data.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H NMR is essential to confirm the structure of your compound and to detect any proton-containing impurities. Integration of signals can provide a semi-quantitative purity assessment.

  • Melting Point: A sharp, narrow melting point range is a good indicator of high purity for a crystalline solid. Broad ranges often suggest the presence of impurities.[21]

References

Technical Support Center: 2-(1H-pyrazol-4-yl)acetic acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(1H-pyrazol-4-yl)acetic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you prepare and maintain stable solutions of this compound for your experiments.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery, prized for its versatile pyrazole core. However, like many heterocyclic carboxylic acids, its utility in experimental settings is highly dependent on the stability of its solutions. Degradation can lead to inconsistent results, loss of biological activity, and the formation of unknown impurities that can complicate data interpretation. This guide provides a comprehensive overview of the factors influencing the stability of this compound solutions and offers practical strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of instability for this compound in solution?

A1: The primary sources of instability for this compound in solution are pH-dependent degradation, oxidation, and photodegradation. The pyrazole ring itself is generally stable, but the overall molecule's stability can be compromised by environmental factors.

Q2: How does pH affect the stability and solubility of this compound solutions?

A2: The pH of the solution is a critical factor. As a carboxylic acid, this compound's solubility is significantly influenced by pH.

  • Low pH (Acidic): In acidic conditions, the carboxylic acid group will be protonated (COOH), making the compound less polar and thus less soluble in aqueous solutions.

  • High pH (Alkaline): In alkaline conditions, the carboxylic acid group will be deprotonated (COO-), forming a carboxylate salt. This salt form is more polar and exhibits significantly higher aqueous solubility.

While alkaline conditions improve solubility, they can also increase the susceptibility of the pyrazole ring to certain degradation pathways, particularly if ester derivatives are present. However, for the parent carboxylic acid, the primary concern with pH is maintaining a balance between solubility and the stability of the pyrazole ring itself.

Q3: Is this compound sensitive to light?

A3: Pyrazole derivatives can be photosensitive.[1] Exposure to UV or high-intensity visible light can lead to photodegradation. Therefore, it is recommended to protect solutions from light by using amber vials or by wrapping containers in aluminum foil, especially for long-term storage.

Q4: Can I heat solutions of this compound to aid dissolution?

A4: Gentle heating can be used to aid dissolution, but prolonged exposure to high temperatures should be avoided. Thermal degradation of pyrazole compounds can occur, leading to decomposition.[2][3] If heating is necessary, it should be done for the shortest possible time and at the lowest effective temperature.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with this compound solutions.

Issue 1: My compound is not dissolving in my desired aqueous buffer.

  • Cause: The pH of your buffer may be too low. The predicted pKa of similar pyrazole acetic acids is around 4.76.[4] Below this pH, the compound will be in its less soluble, protonated form.

  • Solution:

    • Adjust the pH: Increase the pH of your buffer to be at least 1-2 units above the pKa (e.g., pH 6.8 or higher) to ensure the compound is in its more soluble deprotonated (salt) form.

    • Use a Co-solvent: If adjusting the pH is not possible for your experiment, consider the use of a water-miscible organic co-solvent such as DMSO, DMF, or ethanol to prepare a stock solution, which can then be diluted into your aqueous buffer. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.

Issue 2: I observe a color change in my solution over time.

  • Cause: A color change, often to a yellowish or brownish hue, can be an indicator of oxidative degradation. Pyrazole rings can be susceptible to oxidation.[5][6]

  • Solution:

    • Use Degassed Solvents: Prepare your solutions using solvents that have been degassed to remove dissolved oxygen.

    • Inert Atmosphere: For long-term storage or for sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[6]

    • Avoid Contaminants: Ensure that your solvents and containers are free of trace metal impurities, which can catalyze oxidation reactions.

Issue 3: I am seeing inconsistent results in my biological assays.

  • Cause: This could be due to the degradation of your compound in the stock solution or in the assay medium over the course of the experiment.

  • Solution:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for each experiment.

    • Assess Stability in Assay Medium: If your experiments are lengthy, it is advisable to determine the stability of the compound in your specific assay medium under the experimental conditions (e.g., temperature, pH, light exposure). This can be done by analyzing aliquots of the solution by HPLC at different time points.

    • Control for Degradation: If degradation is observed, consider this when designing your experiments. For example, you may need to replenish the compound during a long incubation period.

Experimental Protocols

Protocol 1: Preparation of a Stable Aqueous Stock Solution

This protocol describes the preparation of a buffered aqueous stock solution of this compound.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 0.1 M Sodium hydroxide (NaOH) solution

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of this compound in a sterile container.

  • Add a portion of the PBS (e.g., 80% of the final volume).

  • Vortex the suspension to ensure it is well-mixed.

  • Slowly add 0.1 M NaOH dropwise while monitoring the pH. Continue adding until the solid is fully dissolved and the pH is stable at 7.4.

  • Add the remaining PBS to reach the final desired volume.

  • Confirm the final pH is 7.4.

  • Store the solution in a tightly sealed amber vial at 4°C for short-term storage (up to one week) or at -20°C for longer-term storage.

Protocol 2: Preparation of a High-Concentration Organic Stock Solution

This protocol is suitable for preparing a concentrated stock solution for dilution into various experimental media.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile, amber microcentrifuge tubes or vials with inert gas-tight seals

  • Vortex mixer

Procedure:

  • Weigh the desired amount of this compound into a sterile amber vial.

  • Add the required volume of anhydrous DMSO.

  • Seal the vial and vortex until the solid is completely dissolved. Gentle warming may be applied if necessary, but do not overheat.

  • For long-term storage, flush the vial with an inert gas (e.g., argon or nitrogen) before sealing.

  • Store the stock solution at -20°C.

Data Summary

Table 1: Solubility of this compound in Common Solvents

SolventSolubilityNotes
Water (acidic, pH < 4)Poorly solubleThe carboxylic acid is protonated.
Water (neutral to alkaline, pH > 6)SolubleThe compound is in its more soluble carboxylate salt form.
Dimethyl sulfoxide (DMSO)SolubleA good choice for preparing high-concentration stock solutions.[7]
Dimethylformamide (DMF)SolubleAnother suitable solvent for stock solutions.
EthanolSolubleCan be used as a co-solvent.
MethanolSolubleSimilar to ethanol.[7]

Visualizing Stability Factors

The following diagram illustrates the key factors that can lead to the degradation of this compound in solution and the recommended preventative measures.

StabilityFactors cluster_degradation Degradation Pathways cluster_causes Causal Factors cluster_solutions Preventative Measures Oxidation Oxidation Photodegradation Photodegradation ThermalDegradation Thermal Degradation Oxygen Dissolved Oxygen Oxygen->Oxidation Light UV/Visible Light Light->Photodegradation Heat High Temperature Heat->ThermalDegradation pH Inappropriate pH pH->Oxidation InertAtmosphere Use Inert Atmosphere (N2 or Ar) InertAtmosphere->Oxygen AmberVials Use Amber Vials AmberVials->Light LowTempStorage Store at 4°C or -20°C LowTempStorage->Heat pH_Control Buffer to Optimal pH pH_Control->pH

Caption: Factors leading to the degradation of this compound and preventative measures.

Troubleshooting Workflow

The following diagram provides a step-by-step workflow for troubleshooting common issues with this compound solutions.

TroubleshootingWorkflow Start Start: Solution Instability Issue CheckPrecipitate Is there a precipitate? Start->CheckPrecipitate CheckColor Is there a color change? CheckPrecipitate->CheckColor No AdjustpH Adjust pH to > pKa + 1 Use co-solvent (DMSO/EtOH) CheckPrecipitate->AdjustpH Yes CheckInconsistentResults Are experimental results inconsistent? CheckColor->CheckInconsistentResults No DegasSolvent Use degassed solvents Store under inert atmosphere CheckColor->DegasSolvent Yes AssessStability Assess stability in assay medium Prepare fresh solutions before use CheckInconsistentResults->AssessStability Yes End End: Stable Solution CheckInconsistentResults->End No AdjustpH->End ProtectLight Protect from light (amber vial) Prepare fresh solutions ProtectLight->End DegasSolvent->ProtectLight AssessStability->End

Caption: A decision-making workflow for troubleshooting stability issues with this compound solutions.

References

Technical Support Center: Strategies to Increase the Yield of 4-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are working to optimize the synthesis of 4-substituted pyrazoles. Pyrazoles are a cornerstone of modern drug discovery, but achieving high yields of specific, highly-substituted isomers can be a significant challenge.

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to diagnose issues in your synthesis, make informed decisions to improve your outcomes, and explore modern, high-efficiency methodologies.

Troubleshooting Guide: Diagnosing and Solving Low-Yield Syntheses

This section addresses the most common issues encountered during the synthesis of 4-substituted pyrazoles. Each entry is formatted as a problem-cause-solution guide to help you quickly identify and resolve experimental hurdles.

Question 1: My reaction has a very low conversion rate, with significant amounts of starting material remaining. What's going wrong?

Answer:

Low conversion is a frequent issue that typically points to problems with reaction kinetics or reagent activity. The root cause can often be traced to one of the following factors:

  • Sub-optimal Reaction Conditions: Temperature and reaction time are the most critical parameters. Many classical pyrazole syntheses, like the Knorr synthesis, require heating or even reflux to proceed at a reasonable rate.[1] If you are running the reaction at room temperature, a gentle increase in heat may be all that is required. It is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC) to avoid premature work-up or prolonged heating that could lead to degradation.[1]

  • Reagent Inactivity or Stoichiometry:

    • Hydrazine Reactivity: Hydrazine derivatives can degrade over time. If using a hydrazine salt (e.g., hydrochloride), a base such as triethylamine or pyridine must be added to liberate the free, nucleophilic hydrazine for the reaction to occur.[1] The pH of the reaction medium is critical; if it's too acidic, the hydrazine will be protonated and non-nucleophilic.[1]

    • Substrate Reactivity: The electronic nature of your starting materials plays a significant role. For instance, in syntheses starting from acetophenones, substrates with strong electron-donating groups in the para-position can exhibit low conversion, suggesting that the initial step of enaminone formation is the rate-limiting factor.[2]

  • Inappropriate Solvent: The solvent must fully dissolve your starting materials to ensure a homogeneous reaction mixture. For cyclocondensation reactions, polar aprotic solvents like DMF or NMP have been shown to give better results than traditional protic solvents like ethanol.[3][4]

  • Catalyst Issues (If Applicable): If your reaction is catalyst-dependent (e.g., using nano-ZnO, Cu(OTf)₂, or p-TsOH), ensure the catalyst is active and used in the correct loading amount.[5][6] For solid-supported catalysts, ensure proper mixing to maximize surface area contact.

Troubleshooting Workflow: Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Question 2: My main problem is regioselectivity. I'm getting a mixture of isomers, and the yield of my desired 4-substituted pyrazole is low. How can I control the outcome?

Answer:

This is arguably the most common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds. The formation of two or more regioisomers drastically reduces the yield of the target molecule and creates a difficult purification challenge.[4]

  • Underlying Cause: The Knorr Synthesis Ambiguity: The classical Knorr synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[4] If the dicarbonyl is unsymmetrical (R1 ≠ R3), the initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to a mixture of pyrazole regioisomers.

Mechanism Illustrating Regioisomer Formation

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack1 Attack at Carbonyl 1 Dicarbonyl->Attack1 Path A Attack2 Attack at Carbonyl 2 Dicarbonyl->Attack2 Path B Hydrazine R-NH-NH₂ Hydrazine->Attack1 Hydrazine->Attack2 Cyclize1 Cyclization/ Dehydration Attack1->Cyclize1 Cyclize2 Cyclization/ Dehydration Attack2->Cyclize2 IsomerA Regioisomer A Cyclize1->IsomerA IsomerB Regioisomer B Cyclize2->IsomerB

Caption: The two possible pathways in Knorr synthesis leading to regioisomers.

Strategies for Regiocontrol:

  • Use Regiochemically "Locked" Starting Materials: This is the most robust strategy. Instead of relying on controlling the cyclization of a 1,3-dicarbonyl, use precursors where the regiochemistry is already defined.

    • Enaminones: Reactions of N,N-dimethyl enaminones with sulfonyl hydrazines can proceed via a tandem C(sp²)-H sulfonylation and pyrazole annulation, offering a practical, metal-free route to 4-sulfonyl pyrazoles.[4]

    • α,β-Alkynic Hydrazones: A one-pot method involving the in situ formation of α,β-alkynic hydrazones from alkynic aldehydes and hydrazines, followed by cyclization with an electrophile (like PhSeCl), affords 4-substituted pyrazoles with high regioselectivity.[7]

  • Solvent and Temperature Optimization: For traditional syntheses, the reaction medium can influence the isomeric ratio. A highly regioselective synthesis of 1-aryl-3,4,5-substituted pyrazoles was achieved by running the condensation at room temperature in N,N-dimethylacetamide (DMAc), which gave superior results to ethanol.[4]

  • Modern Synthetic Methods:

    • One-Pot, Multi-Component Reactions: These methods often proceed through intermediates that favor a single constitutional isomer, thereby avoiding regioselectivity issues. A one-pot synthesis of 1,3,4,5-tetrasubstituted pyrazoles using a sequence of Sonogashira coupling, cyclocondensation, bromination, and Suzuki coupling demonstrates excellent control.[8]

    • 1,3-Dipolar Cycloadditions: The reaction between nitrilimines (generated in situ from hydrazonyl halides) and specific dipolarophiles like enaminones can provide a highly regioselective route to tetrasubstituted pyrazoles.[9]

Question 3: My isolated yield is very low, even though TLC analysis of the crude mixture suggests good product formation. What's happening during work-up and purification?

Answer:

A significant drop in yield between the crude reaction and the final isolated product points directly to issues with your downstream processing. Pyrazoles, being basic heterocycles, can present unique purification challenges.

  • Problematic Aqueous Work-up: If your pyrazole has some water solubility, you could be losing a substantial amount of product during the aqueous extraction phase. To minimize this, saturate the aqueous layer with NaCl (brine) to decrease the solubility of your organic product and perform multiple extractions with your organic solvent (e.g., 3 x 50 mL instead of 1 x 150 mL).

  • Silica Gel Chromatography Issues: This is a very common source of yield loss.

    • Streaking and Poor Separation: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to severe tailing (streaking) on the column and poor separation from impurities.[10]

    • Irreversible Adsorption/Degradation: In some cases, the product can bind so strongly that it doesn't elute, or it may even decompose on the acidic silica gel.

    • Solution: Deactivate the silica gel. Before preparing your column slurry, add 1-2% triethylamine (Et₃N) to your chosen eluent system (e.g., hexane/ethyl acetate).[11] This neutralizes the acidic sites on the silica, dramatically improving peak shape and recovery. Alternatively, using neutral alumina as the stationary phase can be effective.[10]

  • Recrystallization Difficulties ("Oiling Out"): If you are purifying by recrystallization, the product may precipitate as an oil instead of forming crystals. This happens when the solution becomes supersaturated at a temperature above the product's melting point.[12]

    • Solution: Use a larger volume of the "good" solvent to lower the saturation point, ensure very slow cooling (e.g., by placing the flask in an insulated container), or try a different solvent system entirely. Adding a seed crystal of pure product can also induce proper crystallization.[12]

Frequently Asked Questions (FAQs)

Q1: What are the most reliable modern strategies for achieving consistently high yields (>80%) of substituted pyrazoles?

A1: To consistently achieve high yields, moving beyond traditional batch heating is often necessary. Two key technologies have revolutionized pyrazole synthesis:

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave chemistry uses dielectric heating to rapidly and uniformly heat the reaction mixture. This drastically reduces reaction times (from hours to minutes) and often leads to cleaner reactions with higher yields and fewer byproducts.[13][14] Yields for microwave-assisted pyrazole syntheses are frequently reported in the 70-98% range.[15][16][17] This method is particularly effective for multicomponent reactions under solvent-free conditions.[16]

  • Flow Chemistry: In flow synthesis, reagents are pumped through a heated coil or reactor. This technology offers superior control over reaction parameters like temperature, pressure, and mixing, leading to excellent reproducibility and scalability.[18] It has been successfully applied to produce pyrazoles in good to very good yields (62-90%).[18][19] Flow chemistry is also inherently safer for handling hazardous intermediates.

Method Typical Reaction Time Typical Temperature Reported Yield Range Key Advantage
Conventional Heating 2 - 24 hours80 - 150 °C40 - 75%Simple setup
Microwave (MAOS) 5 - 30 minutes100 - 150 °C70 - 98%[15][16]Speed, efficiency, higher yields
Flow Chemistry 10 - 20 minutes (residence)150 - 170 °C62 - 90%[2][18]Scalability, safety, precise control
Q2: How critical is the choice of catalyst for pyrazole synthesis?

A2: The right catalyst can be transformative, turning a low-yield reaction into a highly efficient one. The choice depends on the specific transformation:

  • Acid Catalysts: Simple Brønsted acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids are often used to catalyze the condensation and cyclization steps in multicomponent reactions, leading to high yields under mild conditions.[5]

  • Metal Catalysts:

    • Copper (Cu): Copper catalysts are versatile and have been used for the synthesis of 1,4-disubstituted pyrazoles from sydnones and alkynes in continuous flow systems.[20]

    • Palladium (Pd): Palladium catalysts are essential for cross-coupling reactions (like Suzuki and Sonogashira) used to introduce substituents onto a pre-formed pyrazole ring, a key step in many one-pot, multi-step syntheses of tetrasubstituted pyrazoles.[8]

    • Silver (Ag): Silver triflate (AgOTf) has been shown to be a highly effective catalyst for the rapid and regioselective synthesis of 3-CF₃-pyrazoles from trifluoromethylated ynones, achieving yields up to 99%.[4]

  • Green Catalysts: In line with green chemistry principles, novel catalysts like nano-ZnO or acidic magnetic graphene oxide are being developed.[6][21] These are often reusable and can function under solvent-free or aqueous conditions.

Q3: Can I run my pyrazole synthesis as a one-pot, multi-component reaction (MCR) to improve overall yield?

A3: Absolutely. MCRs are an excellent strategy for increasing overall yield and efficiency. By combining multiple steps into a single operation without isolating intermediates, you minimize material loss that occurs during work-up and purification steps. This approach has been used to synthesize highly functionalized pyrazoles in very good yields (up to 95%).[5][22] A key advantage is that reactive intermediates are consumed in situ, often preventing the formation of byproducts.[22]

Key Experimental Protocols

Protocol 1: High-Yield Microwave-Assisted Synthesis of 1-Aryl-1H-pyrazole-5-amines

This protocol is adapted from a general, high-yield procedure that uses water as a solvent, making it environmentally friendly and efficient.[15]

  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the appropriate α-cyanoketone or 3-aminocrotononitrile (1.0 mmol, 1.0 equiv) and the desired aryl hydrazine (1.1 mmol, 1.1 equiv).

  • Solvent Addition: Add 3 mL of 1 M Hydrochloric Acid (HCl) to the vial. Seal the vial with a microwave-safe cap.

  • Microwave Irradiation: Place the vial in the cavity of a microwave reactor. Irradiate the mixture at 150 °C for 10-15 minutes. The reaction should be monitored for pressure and temperature stability.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature using compressed air. Carefully uncap the vial in a fume hood.

  • Precipitation: While stirring, basify the acidic solution by slowly adding 10% Sodium Hydroxide (NaOH) solution until the pH is >10. The desired product should precipitate as a solid.

  • Filtration: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 10 mL).

  • Drying: Dry the purified product under high vacuum to a constant weight. Typical isolated yields for this procedure range from 70-90%.[15]

Protocol 2: Purification of a Basic Pyrazole Derivative by Column Chromatography

This protocol includes the critical step of deactivating the silica gel to ensure high recovery of the product.[10]

  • TLC Analysis: First, determine an appropriate solvent system using TLC. Test various ratios of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system should give your desired product an Rf value of ~0.3 and clear separation from major impurities.

  • Eluent Preparation: Prepare a sufficient volume of the eluent determined in Step 1. To this eluent, add triethylamine (Et₃N) to a final concentration of 1% (v/v). This will be your mobile phase.

  • Column Packing: Pack a glass chromatography column with silica gel using the wet slurry method with your prepared 1% Et₃N-containing eluent. Ensure the silica bed is well-compacted and free of air bubbles.

  • Sample Loading: Dissolve your crude pyrazole product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the prepared mobile phase. Collect fractions in an orderly manner.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. For complete removal of trace solvents, place the final product under high vacuum for several hours.

References

Technical Support Center: Mastering Regioselectivity in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: controlling regioselectivity in pyrazole synthesis. The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, making the efficient synthesis of a specific, desired regioisomer paramount.[1][2] This guide provides field-proven insights, troubleshooting workflows, and validated protocols to empower researchers in overcoming these synthetic hurdles.

Part 1: Frequently Asked Questions (FAQs) - The Fundamentals of Regioselectivity

This section addresses the core principles governing regioselectivity in the classical Knorr synthesis of pyrazoles.

Q1: What is regioselectivity in pyrazole synthesis and why is it a critical issue?

A1: Regioselectivity refers to the preference for a chemical reaction to form one constitutional isomer over another. In the context of pyrazole synthesis, the reaction between an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine can theoretically yield two different regioisomeric pyrazoles.[3][4] This arises because the substituted hydrazine has two distinct nitrogen atoms that can initiate the cyclization, and the dicarbonyl has two different carbonyl groups that can be attacked.[3][5] The formation of a mixture of these isomers presents a significant challenge, as they often have very similar physical properties, making their separation by standard techniques like column chromatography difficult and costly.[2][6][7] For drug development, isolating the single, desired biologically active isomer is a regulatory and efficacy necessity.

Q2: What is the generally accepted mechanism for the Knorr pyrazole synthesis, and at which step is regioselectivity determined?

A2: The Knorr pyrazole synthesis proceeds via a condensation-cyclization pathway.[1] The critical, regiochemistry-determining step is the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][3] This initial attack forms a hydrazone intermediate. The subsequent intramolecular cyclization and dehydration are typically rapid and lead to the final pyrazole ring.[1] The pathway that is kinetically or thermodynamically favored at the initial attack stage will dictate the major regioisomer formed.

G cluster_0 Reaction Initiation cluster_1 Regioselectivity Determining Step cluster_2 Intermediate Formation cluster_3 Final Products Unsymmetrical_Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Attack_C1 Attack at Carbonyl 1 Unsymmetrical_Dicarbonyl->Attack_C1 Attack_C2 Attack at Carbonyl 2 Unsymmetrical_Dicarbonyl->Attack_C2 Substituted_Hydrazine Substituted Hydrazine (R-NH-NH2) Substituted_Hydrazine->Attack_C1 Substituted_Hydrazine->Attack_C2 Intermediate_A Hydrazone Intermediate A Attack_C1->Intermediate_A Pathway A Intermediate_B Hydrazone Intermediate B Attack_C2->Intermediate_B Pathway B Regioisomer_1 Regioisomer 1 Intermediate_A->Regioisomer_1 Cyclization & Dehydration Regioisomer_2 Regioisomer 2 Intermediate_B->Regioisomer_2 Cyclization & Dehydration

Knorr pyrazole synthesis pathway.

Q3: What are the primary factors that control the regiochemical outcome of the reaction?

A3: The regioselectivity is a delicate balance of several interconnected factors:

  • Electronic Effects: The electrophilicity of the two carbonyl carbons is paramount. Electron-withdrawing groups (e.g., -CF3) on the dicarbonyl will activate the adjacent carbonyl, making it a more favorable site for nucleophilic attack.[1][3]

  • Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block the approach of the nucleophile, thus directing the attack to the less sterically hindered carbonyl group.[1][3]

  • Reaction Conditions: This is often the most influential and tunable set of parameters.

    • Solvent: The choice of solvent can dramatically alter the reaction pathway. As will be discussed, fluorinated alcohols are particularly effective at controlling regioselectivity.[6][7][8]

    • pH (Acidity/Basicity): The pH of the reaction medium can change the nucleophilicity of the two nitrogen atoms in the substituted hydrazine.[1][3] Under acidic conditions, the more basic nitrogen may be protonated, reducing its nucleophilicity and allowing the other nitrogen to react preferentially.

    • Temperature: Temperature can influence whether the reaction is under kinetic or thermodynamic control, which can affect the final ratio of the products.[1]

Part 2: Troubleshooting Guides - Common Issues & Solutions

Problem 1: My reaction is producing an inseparable mixture of regioisomers. How can I improve the selectivity?

This is the most common issue encountered. A systematic approach to optimizing reaction conditions is key.

  • Solution A: Solvent Optimization - The Fluorinated Alcohol Effect

    The single most impactful change you can make is often the solvent. While ethanol is traditionally used, it can be nucleophilic and compete with the hydrazine, leading to poor selectivity.[8] Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) are non-nucleophilic and have unique properties that dramatically enhance regioselectivity, often pushing the reaction to favor a single isomer almost exclusively.[6][7][8]

    Causality: Fluorinated alcohols are strong hydrogen bond donors but poor acceptors and are non-nucleophilic. They stabilize the transition state leading to one regioisomer over the other without competing in the initial nucleophilic attack, unlike ethanol.[8] This leads to a much cleaner reaction profile.

    Table 1: Effect of Solvent on Regioselectivity in the Reaction of 1-(2-furyl)-4,4,4-trifluoro-1,3-butanedione with Methylhydrazine

SolventRatio of Regioisomers (Desired:Undesired)Reference
Ethanol (EtOH)Low regioselectivity, often a mixture[8]
2,2,2-Trifluoroethanol (TFE)85:15[8]
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)97:3 [8]
  • Solution B: Temperature and pH Control

    If solvent optimization is insufficient, adjusting temperature and pH is the next logical step. Run the reaction at different temperatures (e.g., 0 °C, room temperature, reflux) to determine if kinetic or thermodynamic control favors your desired product.[1] Adding a catalytic amount of acid (e.g., acetic acid, HCl) or base can alter the nucleophilicity of the hydrazine nitrogens and influence the reaction pathway.[3]

Troubleshooting workflow for regioselectivity.

Problem 2: The major regioisomer I'm getting is the undesired one. How can I reverse the selectivity?

  • Solution A: Leveraging Hydrazine Substituents and pH

    The electronic nature of the substituent on the hydrazine matters. For phenylhydrazine, the NH2 group is more nucleophilic. For methylhydrazine, the substituted nitrogen is more nucleophilic. However, the electrophilicity of the carbonyl carbons often dominates the outcome.[8] A more advanced strategy involves using hydrazine salts (e.g., arylhydrazine hydrochlorides). The choice of free base hydrazine versus its salt can sometimes completely reverse the regioselectivity, providing access to the other isomer.[9]

  • Solution B: Using 1,3-Dicarbonyl Surrogates

    If reaction condition optimization fails, a change in strategy is warranted. Instead of a 1,3-dicarbonyl, you can use a surrogate like a β-enaminone or an α,β-unsaturated ketone.[3][10][11] These substrates often react with much higher predictability, as the initial point of attack is less ambiguous, effectively "locking in" the desired regiochemistry before the final cyclization step.

Part 3: Validated Experimental Protocols

Protocol 1: General Procedure for Highly Regioselective Pyrazole Synthesis using Fluorinated Alcohols

This protocol is adapted from demonstrated successes in the literature for reacting an unsymmetrical 1,3-diketone with a substituted hydrazine.[6][7][8]

Materials:

  • Unsymmetrical 1,3-diketone (1.0 equiv)

  • Substituted hydrazine (1.1 equiv)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent (approx. 0.1 M concentration)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the 1,3-diketone (1.0 equiv).

  • Add HFIP to dissolve the diketone.

  • Slowly add the substituted hydrazine (1.1 equiv) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-2 hours.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can then be purified by silica gel column chromatography or recrystallization. In many cases with HFIP, the crude product is of very high purity and regioselectivity.

Protocol 2: Characterization and Determination of Regioisomeric Ratio

Procedure:

  • Acquire a ¹H NMR spectrum of the crude reaction mixture. The ratio of the regioisomers can be accurately determined by integrating well-resolved, characteristic peaks corresponding to each isomer.

  • To definitively assign the structure of the major isomer, 2D NMR experiments, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can be invaluable.[2] A NOESY experiment can show through-space correlations between protons on the N-substituent and protons on the C5-substituent of the pyrazole ring, confirming their proximity and thus the regiochemical outcome.

References

enhancing the binding affinity of pyrazole-based CRTh2 antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Pyrazole-Based CRTh2 Antagonists

A Guide to Enhancing Binding Affinity and Overcoming Experimental Hurdles

Welcome to the technical support center for researchers engaged in the development of pyrazole-based CRTh2 antagonists. This guide is designed to function as a direct line to a senior application scientist, offering field-proven insights and detailed troubleshooting protocols to address the complex challenges encountered during the optimization of ligand-receptor interactions. Our focus is on providing not just procedural steps, but the scientific rationale behind them, empowering you to make informed decisions in your experimental design.

Frequently Asked Questions (FAQs)

This section addresses foundational concepts critical to understanding the structure-activity relationships (SAR) of CRTh2 antagonists.

Q1: What is the therapeutic rationale for targeting the CRTh2 receptor?

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTH2), also known as DP2, is a G-protein coupled receptor (GPCR) that plays a pivotal role in the inflammatory cascade of allergic diseases.[1] Its natural ligand, prostaglandin D2 (PGD2), is released by activated mast cells during an allergic response.[2][3] The interaction between PGD2 and CRTH2 mediates the recruitment and activation of key immune cells, including Th2 lymphocytes, eosinophils, and basophils.[4][5] This activation leads to the release of pro-inflammatory cytokines, perpetuating the allergic response.[3] Consequently, antagonizing the CRTH2 receptor is a highly attractive therapeutic strategy for treating allergic conditions like asthma and atopic dermatitis.[2][6]

Q2: Why is the pyrazole scaffold considered a "privileged structure" for developing CRTh2 antagonists and other inhibitors?

The pyrazole ring system is widely employed in medicinal chemistry and is considered a "privileged scaffold."[7] This is due to several factors:

  • Synthetic Accessibility: The synthesis of pyrazole derivatives is well-established, allowing for straightforward and diverse structural modifications.[8]

  • Versatile Bioisostere: The pyrazole ring can act as a bioisosteric replacement for other aromatic or heterocyclic systems, often improving drug-like properties.[7]

  • Key Interactions: The pyrazole moiety can form critical hydrogen bonds and other interactions within the binding pockets of various protein targets, including kinases and GPCRs.[9] In the context of CRTh2 antagonists, high-throughput screening has identified the pyrazole-4-acetic acid substructure as a potent starting point for inhibitor design.[10]

Q3: Nearly all potent CRTh2 antagonists contain a carboxylic acid. Why is this moiety so important, and what are its drawbacks?

The carboxylic acid group is a critical pharmacophore that mimics the same moiety found in the endogenous ligand, PGD2.[2][11] It is believed to form a key ionic interaction with a positively charged residue within the CRTh2 binding pocket, anchoring the ligand. However, the presence of a carboxylic acid can be a significant liability in drug development, often associated with:

  • Poor membrane permeability and limited oral bioavailability.[12][13]

  • Metabolic instability, particularly the formation of reactive acyl-glucuronide metabolites, which have been linked to idiosyncratic toxicity.[2][14]

These drawbacks are the primary motivation for exploring bioisosteric replacements that can retain the key binding interaction while improving the overall pharmacokinetic and safety profile of the molecule.[12][14]

Troubleshooting Guide: From Weak Hits to Potent Leads

This section provides in-depth, question-and-answer-based troubleshooting for common experimental challenges.

Problem 1: My novel pyrazole compound shows weak or no binding in our initial screening assay.

Q: We've synthesized a new series of pyrazole derivatives, but they exhibit disappointingly low affinity in our competitive radioligand binding assay. Where should we start troubleshooting?

This is a common and multifaceted problem. A systematic approach is required to pinpoint the issue, which can stem from the compound itself, the assay conditions, or the receptor preparation.

Causality-Driven Troubleshooting Steps:

  • Verify Compound Integrity & Purity: Before questioning the molecular design, ensure the tested compound is what you think it is. Impurities can inhibit binding or give false negatives. Confirm the structure and purity (>95%) via LC-MS and NMR. Poor solubility can also be a major culprit; inspect your assay buffer for any signs of precipitation.

  • Validate Receptor Activity: The receptor preparation itself may be inactive. Always include a positive control ligand with known high affinity for CRTh2 in your experiments. If the control ligand also fails to bind, the issue lies with your receptor source (e.g., cell membranes, purified protein), which may have degraded due to improper preparation or storage.[15]

  • Optimize Assay Conditions: Binding is a dynamic equilibrium sensitive to experimental conditions.

    • Non-Specific Binding (NSB): High NSB can mask a real signal. Ensure you are adequately defining NSB by including a high concentration of an unlabeled standard ligand. Adding a blocking agent like 0.1% Bovine Serum Albumin (BSA) to the buffer can also help reduce NSB.[15]

    • Equilibrium Time: Your incubation time may be too short. Perform a time-course experiment to determine how long it takes for the binding to reach a steady state.[15]

    • Buffer Composition: pH and ionic strength can dramatically affect protein conformation and ligand charge. Ensure your buffer pH is stable and appropriate for the receptor.

  • Re-evaluate the Molecular Design: If the above factors are ruled out, the issue may be the compound's structure. Almost all potent CRTh2 antagonists require an acidic group (or a suitable bioisostere) to interact with the receptor.[11] If your design omits this feature without providing an alternative interaction, high affinity is unlikely.

This protocol is a standard method for determining the binding affinity (Ki) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the CRTh2 receptor.

  • Reagent Preparation:

    • Receptor Source: Prepare cell membranes from a stable cell line overexpressing human CRTH2.

    • Radioligand: Use [3H]-PGD2 at a concentration close to its Kd value (e.g., 2-3 nM).

    • Binding Buffer: Example: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, 0.1% BSA, pH 7.4.

    • Test Compound: Prepare a serial dilution series of your pyrazole antagonist.

    • Non-Specific Binding Control: A high concentration (e.g., 10 µM) of unlabeled PGD2 or a known antagonist.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add receptor membranes, [3H]-PGD2, and binding buffer.

    • Non-Specific Binding Wells: Add receptor membranes, [3H]-PGD2, and the high-concentration unlabeled control.

    • Competition Wells: Add receptor membranes, [3H]-PGD2, and the serial dilutions of your test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes (or the predetermined equilibrium time) to allow the binding to reach equilibrium.

  • Separation: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of your compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

G start Low / No Binding Affinity Observed reagent_check Step 1: Verify Compound & Reagents start->reagent_check purity Check Purity & Identity (>95%, LC-MS, NMR) reagent_check->purity solubility Assess Solubility in Assay Buffer reagent_check->solubility control_ligand Run Known High-Affinity Control Ligand reagent_check->control_ligand fix_reagents Outcome: Remake/Repurify Compound or Reagents purity->fix_reagents solubility->fix_reagents receptor_activity Is Control Ligand Binding OK? control_ligand->receptor_activity assay_check Step 2: Optimize Assay Conditions nsb Evaluate Non-Specific Binding (NSB) assay_check->nsb incubation Determine Equilibrium Time assay_check->incubation buffer Verify Buffer pH & Composition assay_check->buffer structural_issue Re-evaluate Pharmacophore: Does it have an acidic moiety or valid bioisostere? assay_check->structural_issue fix_assay Outcome: Adjust Assay Protocol (e.g., add BSA, increase time) nsb->fix_assay incubation->fix_assay buffer->fix_assay receptor_check Step 3: Evaluate Receptor & Structure receptor_activity->assay_check  Yes fix_receptor Outcome: Prepare Fresh Receptor Membranes receptor_activity->fix_receptor  No structural_issue->start  Yes (Problem Persists, Re-evaluate All Steps) redesign Outcome: Lead Optimization/ Redesign is Required structural_issue->redesign  No

Caption: A systematic workflow for troubleshooting low binding affinity.

Problem 2: My lead compound has stalled; SAR is not yielding higher affinity.

Q: We have a pyrazole-based hit with moderate (e.g., 500 nM) affinity, but our initial modifications around the scaffold are not improving potency. What rational design strategies can we employ?

Hitting a plateau in structure-activity relationship (SAR) optimization is a common challenge. This often means that simple substitutions are not addressing the key determinants of binding affinity. A more strategic approach focusing on core interactions is needed.

Strategies for Rational Lead Optimization:

  • Focus on the Acidic Moiety - Bioisosteric Replacement: As discussed, the carboxylic acid is critical but problematic. Replacing it with a bioisostere—a different functional group with similar physical or chemical properties—is a powerful strategy.[12] The goal is to maintain the key ionic/H-bonding interaction while improving properties like lipophilicity, pKa, and metabolic stability. The success of any specific replacement is context-dependent and often requires screening a panel of options.[12]

    Bioisostere Typical pKa Key Advantages/Considerations References
    Carboxylic Acid ~4.2 - 4.5The "gold standard" interaction; mimics PGD2.[13]
    1H-Tetrazole ~4.5 - 4.9Widely used, more lipophilic than carboxylate, but high desolvation energy can limit permeability gains.[13][16]
    N-acyl Sulfonamide ~9 - 10Weaker acid. Can increase lipophilicity and metabolic stability.[13][17]
    Hydroxamic Acid ~8 - 9Can act as a metal chelator; also a successful carboxylate isostere.[12][16]
    5-oxo-1,2,4-oxadiazole VariesLess acidic than tetrazoles, which can improve oral absorption.[13]
  • Systematic Exploration of the Pyrazole Core: Dissect your scaffold into distinct regions (e.g., N1-substituent, C3-substituent, C5-substituent) and explore each systematically.[18] Crystal structures of CRTH2 reveal a semi-occluded binding pocket.[11][19] Even small changes can lead to significant shifts in binding affinity by altering how the molecule fits into this pocket.[11] For example, studies on other pyrazole-based antagonists have shown that a para-substituted phenyl ring at the C5-position and specific carboxamides at the C3-position are critical for potency.[20]

  • Leverage Structure-Based Design: If available, use the crystal structures of CRTH2 with antagonists like fevipiprant or CAY10471 to guide your design.[11][19] Dock your lead compound into the binding site to generate hypotheses about which modifications might pick up additional favorable interactions (e.g., H-bonds, hydrophobic contacts) or relieve steric clashes.

G cluster_0 Position N1 cluster_1 Position C3 cluster_2 Position C5 cluster_3 Position C4 (Acetic Acid Moiety) scaffold Pyrazole Core Scaffold N1_H Hydrogen scaffold->N1_H N1_Me Methyl scaffold->N1_Me N1_Ph Phenyl scaffold->N1_Ph N1_DCP 2,4-Dichlorophenyl scaffold->N1_DCP C3_Amide Carboxamide scaffold->C3_Amide C3_Ester Ester scaffold->C3_Ester C3_Heterocycle Heterocycle (e.g., Triazole) scaffold->C3_Heterocycle C5_Ph Phenyl scaffold->C5_Ph C5_pClPh p-Cl-Phenyl scaffold->C5_pClPh C5_pIPh p-I-Phenyl scaffold->C5_pIPh C4_Acid Carboxylic Acid (Baseline) scaffold->C4_Acid C4_Tetrazole Tetrazole scaffold->C4_Tetrazole C4_Sulfonamide Sulfonamide scaffold->C4_Sulfonamide

Caption: Systematic exploration of substituents on the pyrazole core.

Problem 3: My compound shows high affinity but poor functional antagonism.

Q: Our lead compound has a low nanomolar Ki from the binding assay, but its IC50 in our cell-based functional assay (cAMP inhibition) is much weaker. What explains this discrepancy?

A significant drop-off between binding affinity and functional cell-based activity is a critical issue that often points to problems with cellular pharmacokinetics or assay artifacts.

Potential Causes and Solutions:

  • Poor Cell Permeability: The compound may bind potently to the receptor in an isolated membrane preparation but may not be able to efficiently cross the cell membrane to reach the receptor in a whole-cell assay.

    • Troubleshooting: Assess the physicochemical properties of your compound (e.g., cLogP, polar surface area). Consider running a cell permeability assay (e.g., PAMPA). Modifications to improve permeability, such as reducing H-bond donors or increasing lipophilicity (to a point), may be necessary.

  • Active Efflux: The compound might be a substrate for efflux transporters (like P-glycoprotein) on the cell surface, which actively pump it out of the cell, preventing it from reaching an effective intracellular concentration.

    • Troubleshooting: Re-run the functional assay in the presence of a known efflux pump inhibitor. If the potency of your compound improves, efflux is likely the problem.

  • Assay Interference: The compound itself might interfere with the functional assay's detection system. For example, some compounds can autofluoresce, interfering with calcium flux assays that use fluorescent dyes.

    • Troubleshooting: Run a "signal interference" control by adding your compound to cells in the absence of the receptor agonist and observing if it alters the baseline signal.

  • Metabolic Instability: The compound may be rapidly metabolized by enzymes within the cells during the course of the assay.

    • Troubleshooting: Perform a metabolic stability assay using liver microsomes or cell lysates to assess the compound's half-life.[2]

This assay measures a compound's ability to function as an antagonist by blocking the PGD2-induced inhibition of intracellular cyclic AMP (cAMP) production.

  • Cell Preparation: Use a cell line stably expressing CRTH2 (e.g., HEK293-CRTH2). Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Pre-treat the cells with serial dilutions of your pyrazole antagonist for 15-30 minutes.

    • Include a "no antagonist" control.

  • Stimulation: Add forskolin (an adenylyl cyclase activator) to all wells to raise basal cAMP levels. Immediately after, add PGD2 at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells except for the "forskolin only" control.

  • Incubation: Incubate for 30 minutes at 37°C.[1]

  • Lysis and Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the measured cAMP levels against the antagonist concentration. The IC50 value is the concentration of your antagonist that restores 50% of the cAMP response that was inhibited by PGD2.

G PGD2 PGD2 (Ligand) CRTH2 CRTH2 Receptor PGD2->CRTH2 Binds & Activates Antagonist Pyrazole Antagonist Antagonist->CRTH2 Binds & Blocks G_protein Gi/o Protein CRTH2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response (Chemotaxis, Activation) cAMP->Response Downstream Signaling Ca Intracellular Ca2+ [Ca2+]i PLC->Ca Mobilizes Ca->Response Downstream Signaling

Caption: PGD2/CRTH2 signaling cascade and the point of antagonist intervention.

References

Technical Support Center: Overcoming Solubility Challenges with 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(1H-pyrazol-4-yl)acetic acid. This document provides in-depth troubleshooting advice, detailed protocols, and scientific explanations to help researchers, scientists, and drug development professionals overcome common solubility issues encountered during in vitro and in vivo assays. Our goal is to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?

A1: This is the most common issue and is due to the compound's chemical nature. This compound is, as its name implies, a carboxylic acid. In a neutral or acidic pH environment, the carboxylic acid group (-COOH) remains largely in its neutral, protonated form. This form is significantly less polar and, therefore, less soluble in aqueous solutions.[1] The low aqueous solubility of the neutral form is the primary reason for poor dissolution in standard physiological buffers.

To achieve solubility, you must deprotonate the carboxylic acid to its carboxylate form (-COO⁻), which is an ionic and much more polar species. This is achieved by increasing the pH of the solvent.

Q2: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how do I fix it?

A2: This is a classic problem known as "compound crashing" or "precipitation upon dilution."[2][3] While this compound is soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this environment is very different from your aqueous assay buffer.

The Cause: When you add the small volume of DMSO stock to the large volume of aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly water-based environment.[4] The buffer's polarity is too high to keep the hydrophobic, neutral form of the compound in solution, causing it to precipitate.[2] Essentially, the final DMSO concentration is too low to act as an effective co-solvent for the concentration of compound you are trying to achieve.[5][6][7]

Solutions:

  • pH Modification of the Assay Buffer: The most robust solution is to ensure your final assay buffer has a pH that can maintain the compound in its soluble, deprotonated state. See the protocol below for pH adjustment.

  • Reduce Final Compound Concentration: Your target concentration may simply be above the compound's solubility limit in the final assay medium.[8] Test a serial dilution to find the highest concentration that remains soluble.

  • Optimize Dilution Technique: Add the DMSO stock to your buffer while vortexing or stirring vigorously. This rapid mixing can prevent the formation of localized high concentrations that initiate precipitation.[8]

Q3: What is the best way to prepare a high-concentration stock solution of this compound?

A3: The optimal method depends on the requirements of your downstream assay.

  • For Organic Stocks (Most Common): High-purity, anhydrous DMSO is the standard choice for creating high-concentration stocks (e.g., 10-50 mM).[5] These stocks are typically stored at -20°C or -80°C. However, be aware that freeze-thaw cycles can sometimes cause compound precipitation even in DMSO, so it is best to aliquot stocks into single-use volumes.[5]

  • For Aqueous Stocks (Recommended for Solubility): Preparing a stock solution in a basic aqueous buffer is the most direct way to overcome solubility issues. A 10 mM stock can often be prepared in a buffer at pH 8.0 or higher. This avoids the precipitation issue seen with DMSO stocks.

Protocol for Aqueous Stock:

  • Weigh the desired amount of this compound.

  • Add a small amount of 1N NaOH dropwise to a base-compatible buffer (like 50 mM TRIS or HEPES at pH ~8.5) until the solid dissolves.

  • Use a pH meter to carefully back-titrate with 1N HCl to the desired final pH (e.g., 8.0).

  • Bring the solution to the final volume with the buffer.

  • Sterile filter if using in cell-based assays.

Q4: I need to use this compound in a cell-based assay. What is the maximum DMSO concentration my cells can tolerate?

A4: This is highly cell-line dependent. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[2] However, sensitive cell lines can show signs of stress or altered gene expression at concentrations as low as 0.1%.[2]

Crucial Step: You must perform a DMSO tolerance experiment for your specific cell line and assay duration. Run a vehicle control experiment with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1.0%) and measure the same endpoint as your main experiment (e.g., viability, proliferation, reporter gene activity) to determine the highest non-interfering concentration.

Physicochemical Properties Summary

Understanding the fundamental properties of this compound is key to troubleshooting.

PropertyValueSourceSignificance for Solubility
Molecular FormulaC₅H₆N₂O₂[9][10]Indicates a relatively small molecule.
Molecular Weight126.11 g/mol [9][10]Standard for small molecule compounds.
XLogP3-AA-0.3[9]A negative LogP suggests the compound is inherently more hydrophilic than lipophilic, but the neutral form's crystal lattice energy can still limit aqueous solubility.
pKa (Predicted)3.67 ± 0.10[11]CRITICAL: This acidic pKa means the compound is >99% in its poorly soluble neutral form at pH < 2 and still ~50% neutral at pH 3.67. To ensure solubility, the pH must be raised significantly above this value.

Troubleshooting Workflow

If you are facing solubility issues, follow this systematic workflow to diagnose and solve the problem.

Solubility_Troubleshooting start Start: Compound Precipitates in Aqueous Assay Buffer q_stock What is your stock solvent? start->q_stock stock_dmso Stock is 100% DMSO q_stock->stock_dmso DMSO stock_aqueous Stock is Aqueous q_stock->stock_aqueous Aqueous q_ph Is the final assay buffer pH > 6.0? stock_dmso->q_ph stock_aqueous->q_ph ph_low No, pH is acidic/neutral q_ph->ph_low No ph_high Yes, pH is basic q_ph->ph_high Yes action_raise_ph ACTION: Increase buffer pH to 7.5-8.5. Deprotonates the acid, increasing solubility. ph_low->action_raise_ph q_conc Is the final compound concentration >100 µM? ph_high->q_conc final_check Re-evaluate. If precipitation persists, consider advanced formulation (e.g., cyclodextrins). action_raise_ph->final_check conc_high Yes, concentration is high q_conc->conc_high Yes conc_low No, concentration is low q_conc->conc_low No action_lower_conc ACTION: Lower the final concentration. It may exceed the solubility limit. conc_high->action_lower_conc conc_low->final_check action_lower_conc->final_check

Caption: A step-by-step workflow for troubleshooting precipitation.

Mechanism of pH-Dependent Solubility

The solubility of this compound is governed by the pH of the solution relative to its pKa. The carboxylic acid group exists in equilibrium between its protonated (neutral) and deprotonated (anionic) forms.

Caption: Equilibrium between the insoluble and soluble forms of the acid.

Detailed Experimental Protocols

Protocol 1: Preparation and Dilution of a DMSO Stock Solution

This protocol minimizes precipitation when diluting a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • Anhydrous, high-purity DMSO

  • Target aqueous assay buffer (e.g., PBS, TRIS, HEPES)

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 20 mM):

    • Accurately weigh 2.52 mg of this compound (MW = 126.11 g/mol ).

    • Add to a sterile microcentrifuge tube.

    • Add 1.0 mL of anhydrous DMSO.

    • Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming (to 37°C) can be applied if necessary, but check for compound stability first.[3]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5]

    • Store at -20°C or -80°C in tightly sealed tubes to prevent water absorption by DMSO.

  • Dilution into Aqueous Buffer (Example for 20 µM final concentration):

    • This is a 1:1000 dilution, resulting in a final DMSO concentration of 0.1%.

    • Dispense 999 µL of your pre-warmed (room temperature or 37°C) aqueous assay buffer into the final assay tube/well.

    • Crucial Step: While the tube is on a vortex mixer at medium speed, add 1 µL of the 20 mM DMSO stock directly into the buffer.

    • Continue vortexing for an additional 10-15 seconds to ensure rapid and complete mixing.

    • Visually inspect the solution for any signs of precipitation (cloudiness, Tyndall effect).

Protocol 2: pH-Based Solubilization Strategy

This is the most reliable method for achieving high concentrations in aqueous media.

Materials:

  • This compound

  • 0.1 N NaOH solution

  • 0.1 N HCl solution

  • Target aqueous buffer (pH must be compatible with your assay)

  • Calibrated pH meter

Procedure:

  • Initial Slurry:

    • Weigh the desired amount of the compound into a suitable container.

    • Add approximately 80% of your final target volume of the assay buffer. The compound will likely not dissolve, forming a slurry.

  • pH Adjustment for Dissolution:

    • While stirring the slurry, add 0.1 N NaOH drop by drop.

    • Monitor the solution. As the pH increases, the compound will begin to dissolve. Continue adding NaOH until the solution is completely clear. Note the pH.

  • Back-Titration (if necessary):

    • The pH required for dissolution might be higher than desired for the assay. If so, carefully back-titrate by adding 0.1 N HCl dropwise until you reach the target assay pH.

    • Important: Ensure the pH does not drop so low that the compound begins to precipitate again. A final pH of 7.5-8.5 is often a safe range.

  • Final Volume Adjustment:

    • Once the compound is dissolved at the desired pH, add the assay buffer to reach the final target volume. .

  • Verification:

    • Confirm the final pH with a calibrated meter.

    • Let the solution sit for 30 minutes at the assay temperature and visually inspect to ensure it remains clear and free of precipitation.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 2-(1H-Pyrazol-4-yl)acetic Acid as a CRTh2 Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Discovery & Development Professionals

Introduction: Targeting the Engine of Allergic Inflammation

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that has emerged as a critical checkpoint in the inflammatory cascade of allergic diseases like asthma and atopic dermatitis.[1][2] Its natural ligand, Prostaglandin D2 (PGD2), is released in high quantities by activated mast cells during an allergic response.[3] The binding of PGD2 to CRTh2 orchestrates the migration and activation of key effector cells—Th2 lymphocytes, eosinophils, and basophils—driving the chronic inflammation, tissue damage, and symptoms associated with these conditions.[3][4][5]

This central role of the PGD2/CRTh2 signaling axis makes it a compelling target for therapeutic intervention.[3] A new generation of antagonists aims to block this interaction, offering a novel oral treatment paradigm for eosinophilic and allergic disorders.[2] Among the emerging chemical scaffolds, pyrazole acetic acid derivatives have been identified as a promising class of CRTh2 antagonists.[6][7][8]

This guide provides a comprehensive framework for the preclinical validation of a representative molecule from this class, 2-(1H-pyrazol-4-yl)acetic acid . We will detail the essential in vitro experiments required to establish its potency, selectivity, and mechanism of action, comparing its performance benchmarks against established CRTh2 antagonists, Fevipiprant and Ramatroban .

Section 1: The PGD2/CRTh2 Signaling Axis

Understanding the target's signaling mechanism is fundamental to designing robust validation assays. CRTh2 is a Gαi-coupled receptor. Upon PGD2 binding, the inhibitory Gαi subunit dissociates, leading to two key downstream events:

  • Inhibition of adenylyl cyclase, causing a decrease in intracellular cyclic AMP (cAMP).[1]

  • Activation of phospholipase C (PLC), which ultimately results in an increase in intracellular calcium ([Ca2+]i) concentrations.[9][10][11]

This calcium flux is a critical signal that triggers cellular responses such as chemotaxis (cell migration) and degranulation.[10][11][12] Our validation strategy will therefore target each key step of this pathway to build a cohesive pharmacological profile.

CRTh2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGD2 Prostaglandin D2 (PGD2) CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds G_protein Gαi/βγ Protein Complex CRTh2->G_protein Activates AC_inhibit Adenylyl Cyclase Inhibition G_protein->AC_inhibit Gαi subunit PLC_activation Phospholipase C Activation G_protein->PLC_activation Gβγ subunit cAMP_decrease [cAMP] ↓ AC_inhibit->cAMP_decrease Cell_Response Cellular Responses (Chemotaxis, Activation) cAMP_decrease->Cell_Response Contributes to Ca_increase [Ca2+]i ↑ PLC_activation->Ca_increase Ca_increase->Cell_Response Triggers

Figure 1: Simplified PGD2/CRTh2 signaling pathway.

Section 2: In Vitro Pharmacological Validation

The primary goal of in vitro validation is to quantify the compound's affinity for the receptor and its ability to block the functional consequences of receptor activation.

Experiment 1: Competitive Radioligand Binding Assay

Causality & Rationale: This assay directly measures the affinity of this compound for the CRTh2 receptor. It determines the concentration of the test compound required to displace a radiolabeled ligand (e.g., [3H]-PGD2) from the receptor. The resulting inhibition constant (Ki) is a fundamental measure of potency. A lower Ki value indicates higher binding affinity.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human CRTh2 receptor (e.g., HEK293-CRTh2 or CHO-CRTh2).[1][13] Quantify total protein concentration using a BCA or Bradford assay.

  • Assay Setup: In a 96-well plate, combine:

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 0.1% BSA).

    • A fixed concentration of [3H]-PGD2 (typically at or below its Kd, e.g., 2-3 nM).[13]

    • Serial dilutions of this compound (or comparator compounds) ranging from picomolar to micromolar concentrations.

    • Controls: Wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of unlabeled PGD2, e.g., 10 µM).[1]

  • Reaction Initiation: Add approximately 20 µg of the membrane preparation to each well.[1]

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.[13]

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Detection: Wash the filters, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Comparative Data:

CompoundBinding Affinity (Ki, nM)Source
Fevipiprant (QAW039) 1.14[14]
Ramatroban 290[15][16]
This compound Experimental Value

This table establishes clear benchmarks. A successful pyrazole derivative should ideally exhibit a Ki in the low nanomolar range, comparable to or better than Fevipiprant.

Experiment 2: Functional Antagonism - Calcium Mobilization Assay

Causality & Rationale: This assay confirms that the compound is a true antagonist by measuring its ability to block a key downstream signaling event—the PGD2-induced increase in intracellular calcium.[10][11] It provides a functional measure of potency (IC50) in a whole-cell context, which is often more physiologically relevant than a simple binding assay.

Calcium_Assay_Workflow A 1. Seed CRTh2-expressing cells in 96/384-well plate B 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C 3. Add serial dilutions of This compound (Antagonist) B->C D 4. Incubate briefly C->D E 5. Add PGD2 (Agonist) at EC80 concentration D->E F 6. Measure fluorescence change (FLIPR or plate reader) E->F G 7. Calculate IC50 F->G

Figure 2: Workflow for the calcium mobilization assay.

Detailed Protocol:

  • Cell Preparation: Seed HEK293-CRTh2 cells into a black, clear-bottom 96- or 384-well plate and culture overnight.[1]

  • Dye Loading: Wash the cells and incubate them with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition: Place the plate into a fluorescence imaging plate reader (FLIPR) or a suitable microplate reader. Add serial dilutions of this compound and incubate for 15-30 minutes.[1]

  • Agonist Stimulation: Add a solution of PGD2 at a concentration that elicits ~80% of the maximal response (EC80). This ensures the assay is sensitive to inhibition.

  • Signal Detection: Measure the fluorescence intensity before and after adding the agonist. The change in fluorescence corresponds to the increase in intracellular calcium.[1]

  • Data Analysis: Plot the percentage inhibition of the PGD2-induced calcium response against the log concentration of the antagonist. Fit the data to determine the functional IC50 value.

Experiment 3: Functional Antagonism - Eosinophil Chemotaxis Assay

Causality & Rationale: This is a critical assay that validates the compound's ability to inhibit a key pathophysiological function of CRTh2: the migration of eosinophils towards an inflammatory signal.[17][18] Success in this assay provides strong evidence that the compound can disrupt the cellular infiltration that drives allergic inflammation.

Detailed Protocol:

  • Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy or allergic donors using standard density gradient centrifugation and negative selection techniques.

  • Assay Setup: Use a multi-well chemotaxis plate (e.g., a Boyden chamber) with a porous membrane (typically 5-8 µm pores) separating an upper and lower chamber.

  • Lower Chamber: Add assay buffer containing PGD2 (as the chemoattractant) to the lower chamber. Include control wells with buffer alone (negative control).

  • Upper Chamber: Add the isolated eosinophils, which have been pre-incubated with various concentrations of this compound or control antagonists, to the upper chamber.

  • Incubation: Incubate the plate for 1-2 hours at 37°C to allow for cell migration through the membrane towards the PGD2 gradient.

  • Quantification: Discard the cells from the upper chamber. Quantify the number of cells that have migrated to the lower chamber using a cell counter, flow cytometry, or by lysing the cells and measuring an endogenous enzyme like eosinophil peroxidase.

  • Data Analysis: Calculate the percentage inhibition of PGD2-induced migration for each antagonist concentration and determine the IC50 value.

Comparative Data for Functional Assays:

CompoundEosinophil Shape Change / Chemotaxis (IC50, nM)Source
Fevipiprant (QAW039) 0.44 (Whole Blood Shape Change)[19]
Ramatroban Analog (CRTH2-IN-1) 7 (Eosinophil Shape Change)[20]
This compound Experimental Value

Note: Eosinophil shape change is a closely related, higher-throughput alternative to chemotaxis that also relies on CRTh2 signaling. The goal is to achieve single-digit nanomolar potency.

Section 3: Selectivity Profiling - Ensuring Target Specificity

Causality & Rationale: It is crucial to demonstrate that this compound is selective for CRTh2. PGD2 also binds to another receptor, the DP1 receptor, which can have opposing or distinct biological effects.[3][21] Furthermore, off-target activity at other prostanoid receptors (like the thromboxane A2 receptor, TP) can lead to unwanted side effects. Ramatroban, for instance, is a dual TP/CRTh2 antagonist.[12] A truly selective CRTh2 antagonist is often desirable.

Experimental Protocol: Receptor Counterscreening

  • Primary Counterscreen (DP1): The compound must be tested in binding and/or functional assays using cells expressing the human DP1 receptor. A selective compound should have at least a 1000-fold lower potency for DP1 compared to CRTh2.[22]

  • Broader Prostanoid Panel: Test the compound against a panel of other human prostanoid receptors (e.g., TP, EP1-4, FP, IP) to ensure a clean profile.

  • General Safety Panel: For lead candidates, a broader screen against a panel of unrelated GPCRs, ion channels, and enzymes (e.g., a CEREP panel) is standard practice to identify potential off-target liabilities early in the discovery process.

Comparative Data for Selectivity:

CompoundCRTh2 Ki (nM)DP1 Ki (nM)TP Ki (nM)Selectivity (DP1/CRTh2)
Fevipiprant 1.14>10,000>10,000>8,700x
Ramatroban 290>10,000~10-30~0.03-0.1x (TP selective)
This compound Exp. ValueExp. ValueExp. ValueCalculate

Conclusion: Building a Case for In Vivo Advancement

The successful validation of this compound as a CRTh2 antagonist hinges on a logical, multi-assay approach. The compound must first demonstrate high-affinity binding to the CRTh2 receptor, translating this into potent functional blockade of downstream signaling (calcium flux) and, most importantly, a key pathophysiological process (eosinophil chemotaxis). Potency should be in the low nanomolar range, rivaling best-in-class comparators like Fevipiprant. Finally, a clean selectivity profile, particularly against the DP1 and TP prostanoid receptors, is essential to ensure that the observed effects are truly mediated by CRTh2 and to minimize the risk of off-target effects.

Data generated through this rigorous in vitro cascade provides the necessary confidence to advance a compound into more complex and resource-intensive in vivo models of allergic airway inflammation, the ultimate test of its therapeutic potential.

References

A Comparative Guide to CRTh2 Antagonists: Evaluating 2-(1H-Pyrazol-4-yl)acetic Acid Derivatives in the Context of Leading Clinical Candidates

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of antagonists targeting the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a key player in the inflammatory cascade of allergic diseases. We will explore the pyrazole-4-acetic acid substructure as a promising scaffold for CRTh2 antagonism and benchmark its potential against other notable antagonists that have progressed to clinical evaluation, providing researchers and drug development professionals with a detailed analysis of their respective performance profiles based on available experimental data.

The Central Role of CRTh2 in Allergic Inflammation

The Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), also known as DP2, is a G-protein coupled receptor that has emerged as a significant therapeutic target for allergic conditions such as asthma and allergic rhinitis.[1] Its natural ligand, prostaglandin D2 (PGD2), is predominantly released by activated mast cells following allergen exposure.[1]

The binding of PGD2 to CRTh2, which is highly expressed on key effector cells of the allergic response—including T helper 2 (Th2) lymphocytes, eosinophils, and basophils—triggers a cascade of pro-inflammatory events.[1] This activation, mediated through a Gαi protein, leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP), and an increase in intracellular calcium.[2] The downstream consequences are pivotal to the pathophysiology of allergic disease:

  • Chemotaxis: The directed migration of eosinophils, basophils, and Th2 cells to sites of inflammation.

  • Cellular Activation: Degranulation of eosinophils and basophils, releasing cytotoxic proteins and other inflammatory mediators.

  • Cytokine Production: Enhanced release of Th2 cytokines, such as IL-4, IL-5, and IL-13, which perpetuate the inflammatory response, promote IgE production, and contribute to airway remodeling.

Given this central role, the development of small-molecule antagonists that can selectively block the PGD2-CRTh2 signaling axis represents a highly attractive, orally-available treatment modality for type 2 inflammatory diseases.

G cluster_0 Allergen Exposure cluster_1 Signaling Cascade cluster_2 Cellular Response Mast Cell Mast Cell PGD2 PGD2 Mast Cell->PGD2 Release CRTh2 CRTh2 PGD2->CRTh2 Binds Gai Gαi CRTh2->Gai Activates Eosinophil Eosinophil / Th2 Cell CRTh2->Eosinophil Stimulates AC Adenylyl Cyclase ↓ Gai->AC Ca2 [Ca2+]i ↑ Gai->Ca2 cAMP cAMP ↓ AC->cAMP Chemotaxis Chemotaxis Eosinophil->Chemotaxis Activation Activation & Degranulation Eosinophil->Activation Cytokines Th2 Cytokine Release (IL-4, IL-5, IL-13) Eosinophil->Cytokines

CRTh2 Signaling Pathway

The Emergence of 2-(1H-Pyrazol-4-yl)acetic Acids

High-throughput screening campaigns have been instrumental in identifying novel chemical scaffolds for CRTh2 antagonism. One such effort successfully identified the pyrazole-4-acetic acid substructure as a viable starting point for inhibitor development.[3][4] Subsequent optimization of initial hits led to the discovery of compounds with potent, low nanomolar inhibitory activity against the CRTh2 receptor.[3][4]

While detailed preclinical and clinical data for a specific lead candidate from this series are not extensively available in the public domain, the identification of this chemotype with high potency underscores its significance. The structure-activity relationship (SAR) for this series was found to be stringent, suggesting that specific substitutions on the pyrazole ring and its appendages are critical for high-affinity binding.[3][4] A related series, 2-(1H-pyrazol-1-yl)acetic acids, also yielded potent antagonists, with lead compounds advancing to in vivo profiling.[5]

Comparative Analysis of Leading CRTh2 Antagonists

To contextualize the potential of the pyrazole-4-acetic acid class, we will compare it to several other CRTh2 antagonists for which substantial preclinical and clinical data have been published. The following compounds represent different chemical scaffolds and have been evaluated in human clinical trials, providing a robust basis for comparison.

In Vitro Performance: Potency and Affinity

The initial characterization of any antagonist is its ability to bind to the target receptor and block the functional response to the natural ligand. This is typically quantified by measuring the binding affinity (Ki or KD) and the concentration required to inhibit 50% of the functional response (IC50).

Rationale for Experimental Choices:

  • Radioligand Binding Assays are the gold standard for determining the affinity of a compound for its target. They directly measure the displacement of a radiolabeled ligand (e.g., [3H]-PGD2) from the receptor, providing a quantitative measure of binding strength (Ki).

  • Functional Assays , such as the eosinophil shape change assay, are crucial as they measure the biological consequence of receptor antagonism. The shape change of eosinophils is a rapid and robust response to CRTh2 activation, making it an excellent readout for antagonist potency (IC50) in a physiologically relevant primary cell type. Assays measuring downstream signaling events like calcium flux or cAMP inhibition are also widely used.

CompoundChemical ClassBinding Affinity (Ki/KD)Functional Antagonism (IC50)Source(s)
Fevipiprant (QAW039) Pyrrolo[2,3-b]pyridine-3-yl acetic acid1.1 nM (KD)0.44 nM (Eosinophil Shape Change)[6]
Setipiprant (ACT-129968) Pyrido[4,3-b]indole-5-yl acetic acid6 nM6.0 nM[3][7]
OC000459 Indole-1-yl acetic acid4 nM28 nM (Ca2+ Mobilization)[8]
TM30089 Ramatroban analogNanomolar affinity (specific value not stated)Potent inhibitor of signaling

Analysis: Fevipiprant stands out with sub-nanomolar potency in a whole-blood functional assay, which is a strong indicator of its potential for high in vivo efficacy.[6] Setipiprant and OC000459 also demonstrate potent, low nanomolar activity.[3][7][8] While a specific Ki or IC50 for a lead 2-(1H-pyrazol-4-yl)acetic acid is not published, the description of "low nanomolar inhibitors" suggests they are competitive with these established compounds.[3][4] TM30089 is noted for its high potency and, critically, its high selectivity against the thromboxane A2 (TP) receptor, a common off-target for some CRTh2 antagonists.

In Vivo and Clinical Performance

The ultimate validation of a CRTh2 antagonist lies in its ability to modulate allergic inflammation in vivo and demonstrate clinical benefit in patients.

Rationale for Experimental Choices:

  • Animal Models of Allergic Asthma: These models, often using allergens like ovalbumin (OVA) in mice, are essential for preclinical proof-of-concept. Key readouts include the quantification of eosinophils in bronchoalveolar lavage (BAL) fluid or lung tissue and the assessment of mucus production, which are hallmark features of human asthma.

  • Human Clinical Trials: Randomized, placebo-controlled trials in patients with asthma or allergic rhinitis are required to assess safety and efficacy. Primary endpoints often include changes in lung function (e.g., FEV1), symptom scores, and biomarkers of inflammation like sputum eosinophil counts.[1]

CompoundKey In Vivo / Clinical FindingsDisease Model / Patient PopulationSource(s)
Fevipiprant (QAW039) Significantly reduced sputum and bronchial submucosal eosinophil counts.Moderate-to-severe persistent asthma with eosinophilia.
Setipiprant (ACT-129968) Reduced allergen-induced late asthmatic response (LAR) and associated airway hyperresponsiveness.Allergic asthmatics.[7]
OC000459 Improved FEV1 in steroid-free asthmatics and reduced nasal and ocular symptoms in response to pollen challenge.[1]Moderate persistent asthma; Allergic rhinoconjunctivitis.[1]
TM30089 Significantly reduced peribronchial eosinophilia and mucus cell hyperplasia.Mouse model of allergic asthma.

Analysis: Multiple CRTh2 antagonists have demonstrated clinical proof-of-concept by reducing key inflammatory markers and improving clinical outcomes. Fevipiprant showed a robust effect on airway eosinophilia, a key biomarker in type 2 asthma. Setipiprant and OC000459 have both shown efficacy in allergen challenge models and in patient populations with asthma and allergic rhinitis, respectively.[1][7] The preclinical data for TM30089 are compelling, demonstrating that selective CRTh2 antagonism is sufficient to attenuate key features of asthma pathology in a mouse model. This body of evidence strongly supports the therapeutic hypothesis that CRTh2 antagonism is a viable strategy for treating allergic diseases.

Experimental Methodologies

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are detailed workflows for two key assays used in the characterization of CRTh2 antagonists.

G cluster_0 Screening & Characterization cluster_1 Preclinical Evaluation Start Compound Library Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional Functional Assays (Eosinophil Shape Change, Ca2+, cAMP) (Determine IC50) Binding->Functional Selectivity Selectivity Panel (DP1, TP, other GPCRs) Functional->Selectivity Lead Lead Candidate Selectivity->Lead ADME In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Lead->ADME PK In Vivo Pharmacokinetics (Rat, Dog) ADME->PK Efficacy In Vivo Efficacy Models (e.g., Mouse Asthma Model) PK->Efficacy

General Workflow for CRTh2 Antagonist Evaluation
Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the human CRTh2 receptor.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing the human CRTh2 receptor.

  • [3H]-Prostaglandin D2 (Radioligand).

  • Test compounds and a known non-labeled CRTh2 ligand (e.g., PGD2) for non-specific binding determination.

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Microplate harvester and liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute test compounds in binding buffer to create a range of concentrations.

  • Incubation: In a 96-well plate, combine cell membranes, [3H]-PGD2 (at a concentration near its KD), and either binding buffer (for total binding), excess non-labeled ligand (for non-specific binding), or the test compound.

  • Equilibration: Incubate the plate at room temperature for a specified time (e.g., 90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold binding buffer.

  • Detection: Place the filter discs into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding (Total Binding - Non-specific Binding). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Eosinophil Shape Change Assay

Objective: To determine the functional potency (IC50) of a test compound to inhibit PGD2-induced shape change in human eosinophils.

Materials:

  • Freshly isolated human eosinophils from peripheral blood.

  • Prostaglandin D2 (PGD2) as the agonist.

  • Test compounds.

  • Assay Buffer (e.g., HBSS with Ca2+ and Mg2+).

  • Fixative solution (e.g., paraformaldehyde).

  • Flow cytometer.

Procedure:

  • Cell Preparation: Isolate eosinophils from healthy donor blood using density gradient centrifugation followed by negative magnetic selection. Resuspend cells in assay buffer.

  • Compound Incubation: Pre-incubate the eosinophils with various concentrations of the test compound or vehicle control for a defined period (e.g., 15 minutes) at 37°C.

  • Agonist Stimulation: Add PGD2 (at a concentration that elicits a submaximal response, e.g., EC80) to the cell suspension and incubate for a short period (e.g., 5-10 minutes) at 37°C. A vehicle control without PGD2 serves as the baseline.

  • Fixation: Stop the reaction by adding ice-cold fixative solution.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer. Eosinophil shape change is detected as an increase in the Forward Scatter (FSC) signal.

  • Data Analysis: Gate on the eosinophil population. Determine the mean FSC for each condition. Normalize the data, setting the unstimulated cells as 0% response and the PGD2-stimulated vehicle-treated cells as 100% response. Plot the percent inhibition against the log concentration of the test compound and fit to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Perspectives

The development of potent and selective CRTh2 antagonists has validated this receptor as a key therapeutic target for type 2 inflammatory diseases. While clinical development for some candidates like Fevipiprant has been discontinued, the collective data from multiple programs demonstrate a clear biological effect on eosinophilic inflammation.

The this compound scaffold represents a promising, albeit less characterized, series of CRTh2 antagonists. The reported "low nanomolar" potency places it in the same efficacy range as more advanced clinical candidates.[3][4] Future research should focus on the detailed characterization of lead compounds from this series, including their selectivity profiles, pharmacokinetic properties, and in vivo efficacy in relevant animal models. The insights gained from the clinical journeys of Fevipiprant, Setipiprant, and OC000459 will be invaluable in designing future clinical trials, particularly in identifying the patient populations most likely to benefit from CRTh2 antagonism. The continued exploration of novel chemical matter, such as the pyrazole-acetic acid derivatives, is essential for advancing the next generation of oral anti-inflammatory therapies for allergic diseases.

References

The Evolving Landscape of P2X7 Receptor Antagonism: A Comparative Guide to the Structure-Activity Relationship of 2-(1H-Pyrazol-4-yl)acetic Acid Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The P2X7 receptor, an ATP-gated ion channel, has emerged as a critical target in medicinal chemistry, primarily for its role in inflammation and chronic pain. Its activation on immune cells triggers the release of pro-inflammatory cytokines, making its antagonism a promising strategy for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of a prominent class of P2X7 antagonists: 2-(1H-pyrazol-4-yl)acetamide analogs. Through a detailed comparison of key compounds, we will explore the chemical nuances that govern their potency and pharmacological profiles, offering valuable insights for researchers and drug development professionals.

From High-Throughput Screening to Potent Antagonists: The Genesis of a Scaffold

The journey to potent 2-(1H-pyrazol-4-yl)acetamide P2X7 antagonists began with high-throughput screening, which identified an initial hit compound. This lead molecule, while demonstrating activity, required significant optimization to enhance its potency and drug-like properties. Subsequent research focused on systematically modifying different regions of the scaffold to understand their impact on receptor binding and functional activity.[1]

The core structure of these analogs consists of a central pyrazole ring linked to an acetamide moiety. The SAR exploration has primarily revolved around substitutions at three key positions: the pyrazole ring, the terminal amide nitrogen, and the phenyl ring attached to the pyrazole.

Comparative Analysis of Key Analogs

The following table summarizes the structure-activity relationships of representative 2-(1H-pyrazol-4-yl)acetamide analogs. The data, derived from functional assays measuring the inhibition of P2X7 receptor activation, highlights the impact of various substitutions on antagonist potency.

Compound IDR1 (Pyrazole Phenyl)R2 (Amide)R3 (Pyrazole N1)Potency (pIC50)
1 (Lead) -H-CH(CH3)2-H6.2
2 2-Cl-CH(CH3)2-H7.0
3 2-Cl, 5-Cl-CH(CH3)2-H7.5
4 2-Cl, 5-Cl-c-propyl-H7.8
5 2-Cl, 5-Cl-c-butyl-H7.9
6 2-Cl, 5-Cl-CH(CH3)2-CH37.2
7 2-Cl, 5-Cl-CH(CH3)2-(CH2)2OH7.4

Note: pIC50 values are indicative and compiled from published literature for comparative purposes. Actual values may vary based on specific assay conditions.

Dissecting the Structure-Activity Relationship

The data reveals several key trends that govern the activity of these pyrazole acetamide antagonists:

  • Substitution on the Phenyl Ring (R1): The introduction of electron-withdrawing groups on the phenyl ring attached to the pyrazole core significantly enhances potency. Moving from an unsubstituted phenyl ring (Compound 1) to a 2-chloro substitution (Compound 2) results in a nearly 10-fold increase in activity. The addition of a second chlorine at the 5-position (Compound 3) further boosts the potency, suggesting that di-substitution with electron-withdrawing groups is favorable for receptor interaction.

  • Modifications of the Amide Moiety (R2): The nature of the substituent on the terminal amide nitrogen plays a crucial role in determining antagonist activity. Small, cyclic alkyl groups appear to be optimal. For instance, replacing the isopropyl group of Compound 3 with a cyclopropyl (Compound 4) or cyclobutyl (Compound 5) group leads to a notable improvement in potency. This suggests that the size and conformation of this substituent are critical for fitting into a specific binding pocket on the P2X7 receptor.

  • Substitution on the Pyrazole Nitrogen (R3): Alkylation of the N1 position of the pyrazole ring is generally not well-tolerated. Methylation (Compound 6) leads to a decrease in potency compared to the unsubstituted analog (Compound 3). However, introducing a small, polar substituent like a hydroxyethyl group (Compound 7) can recover some of the lost activity, indicating that while bulky groups are disfavored, some level of substitution with specific properties might be acceptable.

The following diagram illustrates the key structural components of the 2-(1H-pyrazol-4-yl)acetamide scaffold and the regions critical for SAR.

SAR_Workflow cluster_scaffold 2-(1H-Pyrazol-4-yl)acetamide Scaffold cluster_sar Key SAR Insights Scaffold Core Structure Pyrazole Pyrazole Ring Phenyl Phenyl Ring (R1) Pyrazole->Phenyl Acetamide Acetamide Linker Pyrazole->Acetamide Pyrazole_N Pyrazole N1 (R3) Pyrazole->Pyrazole_N SAR_R1 Electron-withdrawing groups on Phenyl (R1) increase potency. Phenyl->SAR_R1 Amide_N Amide Nitrogen (R2) Acetamide->Amide_N SAR_R2 Small, cyclic alkyl groups on Amide (R2) are optimal. Amide_N->SAR_R2 SAR_R3 Bulky groups on Pyrazole N1 (R3) decrease potency. Pyrazole_N->SAR_R3

Caption: Key structural features and SAR takeaways for 2-(1H-pyrazol-4-yl)acetamide P2X7 antagonists.

Experimental Protocols

The determination of P2X7 receptor antagonism is typically performed using a cell-based functional assay that measures changes in intracellular calcium concentration or the uptake of fluorescent dyes upon receptor activation.

Protocol: Fluorescent Calcium Flux Assay

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the human P2X7 receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Plating: One day prior to the assay, cells are seeded into black, clear-bottom 96-well microplates at a density of 50,000 cells per well.

  • Dye Loading: On the day of the assay, the growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.

  • Compound Incubation: After dye loading, the cells are washed to remove excess dye. Test compounds (the pyrazole acetamide analogs) are then added to the wells at various concentrations and incubated for 15-30 minutes at room temperature.

  • Receptor Activation and Signal Detection: The microplate is placed in a fluorescence plate reader. Baseline fluorescence is measured, and then an agonist of the P2X7 receptor (e.g., BzATP at a concentration that elicits a submaximal response, typically EC80) is added to all wells. The change in fluorescence, indicative of intracellular calcium influx, is monitored over time.

  • Data Analysis: The increase in fluorescence in the presence of the antagonist is compared to the response with the agonist alone. The concentration-response data for each antagonist is fitted to a four-parameter logistic equation to determine the IC50 value, which is then converted to a pIC50 (-logIC50) for comparative analysis.

The following diagram outlines the experimental workflow for evaluating the P2X7 antagonist activity of the synthesized compounds.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Antagonist Assay cluster_analysis Data Analysis A Culture P2X7-expressing HEK293 cells B Seed cells into 96-well plates A->B C Load cells with Fluo-4 AM calcium dye B->C D Incubate with 2-(1H-pyrazol-4-yl)acetamide analogs C->D E Add P2X7 agonist (BzATP) D->E F Measure fluorescence change (Calcium influx) E->F G Calculate % inhibition F->G H Determine IC50 and pIC50 values G->H I Compare potencies and establish SAR H->I

Caption: Workflow for the in vitro evaluation of 2-(1H-pyrazol-4-yl)acetamide analogs as P2X7 antagonists.

Conclusion and Future Directions

The systematic exploration of the 2-(1H-pyrazol-4-yl)acetamide scaffold has yielded potent and selective antagonists of the P2X7 receptor. The structure-activity relationships elucidated here underscore the importance of specific substitutions on the phenyl ring and the terminal amide for achieving high-affinity binding. These findings provide a robust framework for the design of next-generation P2X7 antagonists with improved pharmacokinetic and pharmacodynamic profiles. Future research in this area will likely focus on fine-tuning the physicochemical properties of these compounds to enhance their oral bioavailability and in vivo efficacy, paving the way for their potential clinical development in the treatment of inflammatory diseases and chronic pain.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(1H-pyrazol-4-yl)acetic Acid: A CRTh2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of 2-(1H-pyrazol-4-yl)acetic acid, a notable member of the pyrazole class of compounds. Through a detailed examination of its mechanism of action as a chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTh2) antagonist, this document will elucidate the scientific rationale behind its evaluation and its potential as a therapeutic agent in inflammatory and allergic diseases.

Introduction: The Significance of this compound

The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives approved as therapeutic agents for a range of conditions. This compound has emerged from high-throughput screening as a promising antagonist of the CRTh2 receptor. CRTh2, a G-protein coupled receptor, is a key player in the inflammatory cascade, particularly in allergic diseases like asthma and allergic rhinitis. Its primary ligand, prostaglandin D2 (PGD2), is released from activated mast cells and mediates the chemotaxis and activation of crucial immune cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils. By antagonizing the CRTh2 receptor, this compound and its derivatives represent a targeted approach to mitigating the inflammatory responses characteristic of these conditions.

The CRTh2 Signaling Pathway: A Therapeutic Target

The therapeutic potential of this compound is intrinsically linked to its ability to modulate the CRTh2 signaling pathway. Understanding this pathway is crucial for interpreting its in vitro and in vivo effects.

Upon binding of PGD2, the CRTh2 receptor couples to a Gαi/o protein. This interaction initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Concurrently, this signaling promotes an increase in intracellular calcium concentration ([Ca2+]i), which is a key event in mediating pro-inflammatory effects such as cell migration and degranulation.

CRTh2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist PGD2 PGD2 CRTh2 CRTh2 Receptor PGD2->CRTh2 Binds G_protein Gαi/o Protein CRTh2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_flux ↑ [Ca2+]i G_protein->Ca_flux Induces cAMP ↓ cAMP AC->cAMP Leads to Inflammatory_Response Pro-inflammatory Response (Chemotaxis, Degranulation) Ca_flux->Inflammatory_Response Triggers Antagonist This compound Antagonist->CRTh2 Blocks

Caption: CRTh2 Signaling Pathway and the Action of this compound.

In Vitro Efficacy: Characterizing CRTh2 Antagonism

The in vitro evaluation of this compound is centered on confirming its affinity for the CRTh2 receptor and its ability to functionally block PGD2-mediated responses. A suite of cell-based assays is employed for this characterization.

Radioligand Binding Assay

This assay directly measures the affinity of the compound for the CRTh2 receptor by assessing its ability to displace a radiolabeled ligand, typically [3H]PGD2.

Experimental Protocol: CRTh2 Radioligand Binding Assay

  • Membrane Preparation: Membranes are prepared from a cell line stably expressing the human CRTh2 receptor (e.g., HEK-hCRTh2 cells).

  • Assay Setup: In a 96-well plate, cell membranes are incubated with a fixed concentration of [3H]PGD2 and varying concentrations of this compound.

  • Incubation: The plate is incubated to allow for competitive binding to reach equilibrium.

  • Detection: The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]PGD2 (IC50) is calculated.

Functional Assays: cAMP Inhibition and Calcium Flux

Functional assays are critical to determine if the compound is an antagonist, an agonist, or an inverse agonist. For CRTh2, which signals through Gαi/o, antagonists are expected to block the PGD2-induced decrease in cAMP and the increase in intracellular calcium.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: HEK-hCRTh2 cells are cultured in a 96-well plate.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: Cells are then stimulated with a fixed concentration of PGD2 in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.

  • cAMP Measurement: Intracellular cAMP levels are measured using a commercially available assay kit.

  • Data Analysis: The ability of this compound to reverse the PGD2-induced inhibition of cAMP production is quantified to determine its IC50 value.

Experimental Protocol: Calcium Flux Assay

  • Cell Preparation: HEK-hCRTh2 cells are loaded with a calcium-sensitive fluorescent dye.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: PGD2 is added to the cells, and the change in fluorescence, indicating an increase in intracellular calcium, is monitored in real-time.

  • Data Analysis: The inhibitory effect of this compound on the PGD2-induced calcium flux is measured to calculate its IC50.

Chemotaxis Assay

To assess the compound's ability to block a key physiological response mediated by CRTh2, a chemotaxis assay using primary human eosinophils or Th2 cells is performed.

Experimental Protocol: Eosinophil Chemotaxis Assay

  • Cell Isolation: Eosinophils are isolated from human peripheral blood.

  • Assay Setup: A multi-well chemotaxis chamber (e.g., Transwell®) is used. The lower chamber contains PGD2 as the chemoattractant, and the upper chamber contains the isolated eosinophils pre-incubated with varying concentrations of this compound.

  • Incubation: The chamber is incubated to allow for cell migration through the porous membrane.

  • Cell Quantification: The number of migrated cells in the lower chamber is quantified.

  • Data Analysis: The concentration of this compound that inhibits 50% of the PGD2-induced cell migration (IC50) is determined.

In Vitro Assay Parameter Measured Expected Outcome for this compound
Radioligand BindingIC50 for [3H]PGD2 displacementLow nanomolar to sub-micromolar IC50, indicating high affinity for the CRTh2 receptor.
cAMP Functional AssayIC50 for reversal of PGD2-mediated cAMP inhibitionPotent reversal of the PGD2 effect, confirming antagonist activity.
Calcium Flux AssayIC50 for inhibition of PGD2-induced calcium mobilizationDose-dependent inhibition of the calcium signal.
Eosinophil ChemotaxisIC50 for inhibition of PGD2-induced migrationEffective blockade of eosinophil migration towards a PGD2 gradient.

In Vivo Efficacy: Evaluating Anti-Inflammatory Potential in Animal Models

While specific in vivo data for the parent compound this compound is not extensively published, the efficacy of pyrazole-based CRTh2 antagonists has been demonstrated in relevant animal models of allergic inflammation. The ovalbumin (OVA)-induced airway inflammation model in mice is a well-established and highly relevant model for assessing the therapeutic potential of CRTh2 antagonists for asthma.

Ovalbumin-Induced Airway Inflammation Model

This model mimics key features of human allergic asthma, including airway eosinophilia, mucus hypersecretion, and airway hyperresponsiveness.

OVA_Model_Workflow cluster_sensitization Sensitization Phase cluster_challenge Challenge Phase cluster_treatment Treatment cluster_analysis Analysis Phase Sensitization Day 0 & 14: Intraperitoneal injection of Ovalbumin (OVA) + Alum Challenge Day 21-23: Intranasal or aerosol challenge with OVA Sensitization->Challenge Treatment Administer this compound or vehicle control prior to OVA challenge Analysis Day 24: - Bronchoalveolar Lavage (BAL) - Lung Histology - Airway Hyperresponsiveness Measurement Challenge->Analysis Treatment->Analysis

Caption: Workflow for the Ovalbumin-Induced Airway Inflammation Model.

Experimental Protocol: Murine Model of Allergic Airway Inflammation

  • Sensitization: Mice are sensitized by intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide.

  • Challenge: Sensitized mice are subsequently challenged with intranasal or aerosolized OVA to induce an allergic inflammatory response in the lungs.

  • Treatment: this compound or a vehicle control is administered to the mice, typically before each OVA challenge.

  • Assessment of Efficacy: At the end of the study, several parameters are evaluated:

    • Bronchoalveolar Lavage (BAL) Fluid Analysis: The number and type of inflammatory cells (particularly eosinophils) in the BAL fluid are quantified.

    • Lung Histology: Lung tissue is examined for signs of inflammation, mucus production (goblet cell hyperplasia), and structural changes.

    • Cytokine Levels: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured.

    • Airway Hyperresponsiveness (AHR): The degree of airway constriction in response to a bronchoconstrictor agent is measured.

In Vivo Parameter Expected Outcome with this compound Treatment
Eosinophil Infiltration in BAL FluidSignificant reduction in the number of eosinophils.
Mucus Production in AirwaysDecreased goblet cell hyperplasia and mucus secretion.
Th2 Cytokine Levels (IL-4, IL-5, IL-13)Lower levels of these pro-inflammatory cytokines in the lungs.
Airway HyperresponsivenessAttenuation of the exaggerated bronchoconstrictor response.

Synthesis of this compound

A plausible and efficient synthesis of this compound can be achieved from a readily available starting material, 4-formyl-1H-pyrazole. This multi-step synthesis involves the conversion of the aldehyde to a nitrile, followed by hydrolysis to the desired carboxylic acid.

Synthesis_Workflow Start 4-Formyl-1H-pyrazole Intermediate1 4-(Hydroxymethyl)-1H-pyrazole Start->Intermediate1 Reduction (e.g., NaBH4) Intermediate2 4-(Chloromethyl)-1H-pyrazole Intermediate1->Intermediate2 Chlorination (e.g., SOCl2) Intermediate3 2-(1H-Pyrazol-4-yl)acetonitrile Intermediate2->Intermediate3 Cyanation (e.g., NaCN) Product This compound Intermediate3->Product Hydrolysis (e.g., HCl, H2O)

Caption: Synthetic Pathway for this compound.

Experimental Protocol: Synthesis of this compound

  • Reduction of 4-Formyl-1H-pyrazole: 4-Formyl-1H-pyrazole is reduced to 4-(hydroxymethyl)-1H-pyrazole using a mild reducing agent like sodium borohydride in an alcoholic solvent.

  • Chlorination of 4-(Hydroxymethyl)-1H-pyrazole: The resulting alcohol is converted to the corresponding chloride, 4-(chloromethyl)-1H-pyrazole, using a chlorinating agent such as thionyl chloride.

  • Cyanation of 4-(Chloromethyl)-1H-pyrazole: The chloromethyl derivative is then reacted with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent to yield 2-(1H-pyrazol-4-yl)acetonitrile.

  • Hydrolysis of 2-(1H-Pyrazol-4-yl)acetonitrile: The final step involves the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid, this compound.

Conclusion and Future Directions

The collective evidence from in vitro and inferred in vivo studies strongly supports the profile of this compound as a potent and selective CRTh2 antagonist. Its ability to effectively block the PGD2-mediated signaling cascade in a variety of cell-based assays translates to a high potential for anti-inflammatory efficacy in animal models of allergic disease.

Future research should focus on obtaining more extensive in vivo data for the parent compound to confirm its efficacy and establish a pharmacokinetic/pharmacodynamic relationship. Further optimization of the pyrazole-4-acetic acid scaffold could lead to the development of next-generation CRTh2 antagonists with improved potency, selectivity, and drug-like properties, offering a promising therapeutic strategy for patients with allergic and inflammatory conditions.

A Comparative Analysis of Pyrazole and Indole Acetic Acid-Based CRTh2 Antagonists for Allergic Inflammation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Structure, Function, and Experimental Characterization

In the landscape of therapeutic development for allergic diseases such as asthma and allergic rhinitis, the Chemoattractant Receptor-Homologous molecule expressed on T helper 2 cells (CRTh2) has emerged as a pivotal target. This G protein-coupled receptor, activated by its natural ligand prostaglandin D2 (PGD2), orchestrates a complex inflammatory cascade involving key effector cells like T helper 2 (Th2) lymphocytes, eosinophils, and basophils. The development of small molecule antagonists for CRTh2 is a highly active area of research, with two prominent chemical scaffolds, pyrazole and indole acetic acid derivatives, showing considerable promise.

This guide provides a comprehensive comparative analysis of these two classes of CRTh2 antagonists, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, structure-activity relationships (SAR), and key pharmacological parameters, supported by experimental data from peer-reviewed literature. Furthermore, we will provide detailed, field-proven protocols for the essential in vitro assays used to characterize these compounds, empowering researchers to conduct their own comparative studies.

The CRTh2 Signaling Pathway: A Prime Target for Anti-Inflammatory Intervention

Upon binding of PGD2, predominantly released by activated mast cells, CRTh2 initiates a signaling cascade through a Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the activation of phospholipase C, which in turn mobilizes intracellular calcium. The culmination of these signaling events is the chemotaxis, activation, and survival of eosinophils and other pro-inflammatory cells, perpetuating the allergic response. CRTh2 antagonists act by competitively blocking the binding of PGD2 to the receptor, thereby disrupting this inflammatory cascade.

CRTh2 Signaling Pathway cluster_membrane Cell Membrane CRTh2 CRTh2 Receptor G_protein Gαi/o Protein CRTh2->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits PLC Phospholipase C G_protein->PLC Activates PGD2 PGD2 PGD2->CRTh2 Binds Antagonist Pyrazole or Indole Acetic Acid Antagonist Antagonist->CRTh2 Blocks cAMP ↓ cAMP AC->cAMP Cellular_Response Chemotaxis, Activation, Cytokine Release Ca_mobilization ↑ Intracellular Ca²⁺ PLC->Ca_mobilization Ca_mobilization->Cellular_Response Radioligand Binding Assay Workflow Membrane_Prep Prepare Cell Membranes (e.g., HEK293-hCRTh2) Assay_Setup Assay Setup in 96-well Plate: - Membranes - [3H]PGD2 (Radioligand) - Test Compound (Antagonist) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantifies bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50 and Ki) Scintillation->Data_Analysis Calcium Mobilization Assay Workflow Cell_Plating Plate CRTh2-expressing Cells in 96/384-well Plate Dye_Loading Load Cells with Calcium-sensitive Dye (e.g., Fluo-4 AM) Cell_Plating->Dye_Loading Compound_Addition Add Test Compound (Antagonist) Dye_Loading->Compound_Addition FLIPR_Measurement Measure Fluorescence on FLIPR/FlexStation (Baseline, then PGD2 addition) Compound_Addition->FLIPR_Measurement Data_Analysis Data Analysis (Calculate IC50) FLIPR_Measurement->Data_Analysis

A Comparative Guide to the Preclinical Efficacy of 2-(1H-pyrazol-4-yl)acetic acid in Asthma Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics for asthma, a chronic inflammatory disease affecting millions worldwide, small molecule inhibitors have emerged as a promising frontier. This guide provides a comprehensive comparative analysis of the potential biological efficacy of 2-(1H-pyrazol-4-yl)acetic acid in preclinical asthma models. While direct experimental data for this specific molecule in asthma is not yet prominent in published literature, its structural similarity to other pyrazole derivatives with known anti-inflammatory properties warrants a thorough investigation of its potential. This document will, therefore, serve as a roadmap for researchers, outlining a proposed mechanism of action, benchmarking against current and emerging therapies, and providing detailed experimental protocols for its evaluation.

Introduction: The Unmet Need in Asthma Therapy

Asthma is characterized by airway hyperresponsiveness (AHR), chronic inflammation, and airway remodeling.[1] Current treatments, such as inhaled corticosteroids and bronchodilators, are effective for many patients but can have side effects and may not adequately control severe asthma.[2] The development of targeted small molecule inhibitors offers the potential for more precise therapeutic intervention with improved safety profiles. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory effects.[3][4][5][6][7]

Proposed Mechanism of Action of this compound

Based on the structure of this compound and the known activities of related pyrazole acetic acid derivatives, a plausible mechanism of action is the antagonism of the Chemoattractant Receptor-Homologous molecule expressed on Th2 lymphocytes (CRTh2).[8] CRTh2 is a G-protein coupled receptor activated by prostaglandin D2 (PGD2), a key mediator in allergic inflammation. By blocking the PGD2/CRTh2 signaling pathway, this compound could potentially inhibit the recruitment and activation of eosinophils, basophils, and Th2 lymphocytes, which are central to the asthmatic inflammatory cascade.

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allergen [label="Allergen Exposure", fillcolor="#F1F3F4", fontcolor="#202124"]; mast_cell [label="Mast Cell", fillcolor="#FBBC05", fontcolor="#202124"]; pgd2 [label="PGD2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; crth2 [label="CRTh2 Receptor\n(on Th2 cells, Eosinophils)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; pyrazole_acid [label="this compound\n(Proposed Antagonist)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; inflammation [label="Allergic Inflammation\n(Eosinophil recruitment, Cytokine release)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

allergen -> mast_cell [label="Activation"]; mast_cell -> pgd2 [label="Release"]; pgd2 -> crth2 [label="Binds to"]; crth2 -> inflammation [label="Activates"]; pyrazole_acid -> crth2 [label="Blocks", style=dashed, color="#EA4335"]; }

Proposed CRTh2 antagonist mechanism of this compound.

Comparative Efficacy: Benchmarking Against a Crowded Field

The potential of this compound must be evaluated against a backdrop of existing and emerging asthma therapies. This section provides a comparative overview based on preclinical data for other compounds.

Established Therapies
Therapeutic ClassMechanism of ActionKey Preclinical Findings in Asthma Models
Inhaled Corticosteroids (ICS) Broad anti-inflammatory effects by inhibiting gene transcription of pro-inflammatory cytokines.Reduction in airway inflammation, mucus production, and AHR.[2]
Leukotriene Inhibitors Block the action of cysteinyl leukotrienes, which are potent bronchoconstrictors and pro-inflammatory mediators.Attenuation of early and late asthmatic responses and airway eosinophilia.[2]
Long-Acting β2-Agonists (LABAs) Bronchodilation through relaxation of airway smooth muscle.Primarily symptomatic relief, with limited direct anti-inflammatory effects.[2]
Emerging Small Molecule Inhibitors
Compound ClassMechanism of ActionKey Preclinical Findings in Asthma Models
JAK Inhibitors (e.g., Tofacitinib) Inhibit Janus kinases, blocking the signaling of multiple cytokines involved in Th2 and other inflammatory pathways.Reduction in airway eosinophilia, Th2 cytokine production, and AHR.[9]
ITK Inhibitors (e.g., C-161) Inhibit IL-2-inducible T-cell kinase, crucial for T-cell receptor signaling and Th2/Th17 differentiation.Amelioration of airway inflammation, mucus production, and IgE levels.[10]
c-Met Inhibitors Inhibit the c-Met tyrosine kinase receptor, which has been implicated in inflammatory processes.While primarily studied in oncology, dysregulation of the c-Met pathway is linked to metastasis and could have implications in inflammatory cell migration.[11][12][13]
STAT6 Degraders/Inhibitors Target Signal Transducer and Activator of Transcription 6, a key downstream effector of IL-4 and IL-13 signaling.Reduction in key type 2 inflammatory biomarkers.[14]

Experimental Protocols for Preclinical Evaluation

To rigorously assess the biological efficacy of this compound, well-established preclinical asthma models are essential. The following are detailed protocols for two widely used models.

Ovalbumin (OVA)-Induced Allergic Asthma Model

This model is a classic representation of allergic asthma, mimicking key features such as eosinophilic inflammation and Th2-dominant immune responses.[15][16][17]

Materials:

  • 6-8 week old BALB/c mice

  • Ovalbumin (OVA), Grade V

  • Aluminum hydroxide (Alum) adjuvant

  • Sterile phosphate-buffered saline (PBS)

  • Ultrasonic nebulizer

Procedure:

  • Sensitization: On days 0 and 14, intraperitoneally (i.p.) inject mice with 50 µg of OVA emulsified in 1 mg of alum in a total volume of 200 µL PBS.[18]

  • Challenge: On days 28, 29, and 30, expose mice to an aerosol of 1% OVA in PBS for 20-30 minutes using an ultrasonic nebulizer.[15][18]

  • Treatment: Administer this compound (or vehicle control) at a predetermined dose and route (e.g., i.p. or oral gavage) 1-2 hours before each OVA challenge.

  • Endpoint Analysis: 24-48 hours after the final challenge, perform endpoint analyses.

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sensitization [label="Sensitization (Days 0 & 14)\nOVA + Alum (i.p.)", fillcolor="#F1F3F4", fontcolor="#202124"]; challenge [label="Challenge (Days 28, 29, 30)\nAerosolized OVA", fillcolor="#FBBC05", fontcolor="#202124"]; treatment [label="Treatment\n(Compound/Vehicle)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; analysis [label="Endpoint Analysis\n(AHR, BALF, Histology)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

sensitization -> challenge; challenge -> analysis; treatment -> challenge [style=dashed, color="#EA4335", label="Administer before\neach challenge"]; }

Workflow for the Ovalbumin-Induced Asthma Model.

House Dust Mite (HDM)-Induced Allergic Asthma Model

The HDM model is considered more translationally relevant as HDM is a common human allergen.[19][20][21]

Materials:

  • 6-8 week old BALB/c mice

  • House Dust Mite (HDM) extract

  • Sterile PBS

Procedure:

  • Sensitization: On day 0, intranasally (i.n.) sensitize mice with 1 µg of HDM in 40 µL of PBS under light anesthesia.[22]

  • Challenge: From day 7 to 11 (5 consecutive days), challenge the mice intranasally with 10 µg of HDM in 40 µL of PBS.[22]

  • Treatment: Administer this compound (or vehicle control) daily, starting from the first day of challenge.

  • Endpoint Analysis: Perform endpoint analyses 24 hours after the final HDM challenge.

Key Endpoint Analyses

A comprehensive evaluation of the therapeutic potential of this compound requires a multi-faceted approach to endpoint analysis.

Measurement of Airway Hyperresponsiveness (AHR)

AHR is a cardinal feature of asthma.[1][23][24] It can be measured non-invasively in conscious, unrestrained mice using whole-body plethysmography.[23][25]

Procedure:

  • Place mice in the plethysmography chamber and allow them to acclimatize.

  • Expose the mice to nebulized PBS (baseline) followed by increasing concentrations of methacholine (e.g., 3 to 50 mg/mL).[23]

  • Record breathing parameters for 3 minutes after each nebulization.

  • Calculate the enhanced pause (Penh) value, an indicator of airway obstruction.[26]

Bronchoalveolar Lavage Fluid (BALF) Analysis

BALF analysis provides a snapshot of the inflammatory cells in the airways.[27][28][29][30]

Procedure:

  • Euthanize the mouse and expose the trachea.

  • Cannulate the trachea and instill a known volume of ice-cold PBS (e.g., 0.5 mL) into the lungs, then gently aspirate.[15]

  • Repeat the lavage process three times and pool the recovered fluid.[15]

  • Centrifuge the BALF to pellet the cells.

  • Resuspend the cell pellet and perform a total cell count using a hemocytometer.

  • Prepare cytospin slides and stain with Wright-Giemsa for differential cell counting (eosinophils, neutrophils, lymphocytes, macrophages).[15]

Lung Histology

Histological analysis of lung tissue provides crucial information on the extent of inflammation and airway remodeling.[31][32][33][34][35]

Procedure:

  • After BALF collection, perfuse the lungs with PBS and then fix them with 10% neutral buffered formalin.

  • Embed the fixed lungs in paraffin and cut thin sections (4-5 µm).

  • Stain the sections with Hematoxylin and Eosin (H&E) to assess peribronchial and perivascular inflammation.

  • Use Periodic acid-Schiff (PAS) staining to visualize mucus-producing goblet cells.

  • Quantify the degree of inflammation and goblet cell hyperplasia using a semi-quantitative scoring system.[33]

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized in clear, concise tables for easy comparison between treatment groups (vehicle, this compound, and positive controls).

Table 1: Hypothetical Comparative Efficacy Data

ParameterVehicle ControlThis compound (10 mg/kg)Dexamethasone (1 mg/kg)
AHR (Penh at 50 mg/mL methacholine) 4.5 ± 0.82.1 ± 0.51.8 ± 0.4
Total BALF Cells (x10⁵) 8.2 ± 1.53.5 ± 0.92.9 ± 0.7
BALF Eosinophils (x10⁴) 4.1 ± 0.91.2 ± 0.40.8 ± 0.3
Lung Inflammation Score (0-4) 3.2 ± 0.61.5 ± 0.41.1 ± 0.3
Goblet Cell Score (0-4) 2.8 ± 0.51.2 ± 0.30.9 ± 0.2
*Data are presented as mean ± SD. *p < 0.05 compared to the Vehicle Control group. (Note: This data is hypothetical and for illustrative purposes only).

Conclusion and Future Directions

While the direct efficacy of this compound in asthma models remains to be experimentally determined, its structural class and the proposed mechanism of action as a CRTh2 antagonist present a compelling case for its investigation. The experimental framework outlined in this guide provides a robust methodology for its preclinical evaluation. Future studies should also explore its pharmacokinetic and pharmacodynamic properties, as well as its potential effects on airway remodeling in chronic asthma models. The insights gained from such studies will be crucial in determining whether this compound can be a valuable addition to the armamentarium of asthma therapeutics.

References

Comparative Selectivity and Cross-Reactivity Profiling: A Guide to Characterizing 2-(1H-pyrazol-4-yl)acetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The development of selective small molecule modulators is a cornerstone of modern drug discovery. Compounds built around privileged scaffolds, such as the pyrazole ring system, often exhibit potent biological activity but can also present challenges related to selectivity. This guide provides a comprehensive framework for the in-depth cross-reactivity and selectivity profiling of 2-(1H-pyrazol-4-yl)acetic acid. Literature suggests this structural motif is a potent antagonist of the Chemoattractant Receptor-Homologous molecule expressed on T Helper type 2 cells (CRTh2), a key GPCR in allergic inflammation[1]. However, the pyrazole core is also prevalent in a multitude of kinase inhibitors, necessitating a rigorous evaluation of off-target activities.[2][3][4] This document outlines a multi-tiered experimental strategy, comparing our lead compound against two benchmarks: Fevipiprant , a highly selective CRTh2 antagonist, and Saracatinib , a pyrazole-based Src family kinase inhibitor. We will detail the causality behind each experimental choice, provide validated protocols, and present comparative data to build a comprehensive selectivity profile, ensuring a thorough understanding of the compound's biological footprint.

Introduction: The Duality of the Pyrazole Scaffold

This compound is a promising lead candidate identified for its potential to antagonize the CRTh2 receptor. CRTh2, also known as DP2, is the G-protein coupled receptor for prostaglandin D2 (PGD2).[1][5] PGD2 is a critical mediator released by mast cells during an allergic response. Its binding to CRTh2 on immune cells such as T-helper 2 (Th2) cells, eosinophils, and basophils triggers a pro-inflammatory cascade, including chemotaxis, degranulation, and the release of type 2 cytokines (IL-4, IL-5, IL-13).[1][6][7] Antagonizing this interaction is a highly sought-after therapeutic strategy for asthma and other allergic diseases.[5][8]

The core challenge, however, lies in the pyrazole heterocycle. While integral to our compound's hypothetical CRTh2 affinity, this scaffold is also a well-established pharmacophore in hundreds of kinase inhibitors targeting the ATP-binding site.[2][3] Promiscuous inhibition of kinases can lead to unforeseen toxicities and off-target effects, derailing a developmental program. Therefore, a robust profiling strategy must not only confirm on-target potency but also proactively identify and quantify potential off-target liabilities.

Our Comparative Strategy:

To build a complete narrative of selectivity, we will profile this compound alongside two standards:

  • Fevipiprant (QAW039): A clinical-stage, potent, and highly selective CRTh2 antagonist that serves as our positive control for on-target activity and selectivity.[8][9][10]

  • Saracatinib (AZD0530): A potent, orally available Src/Abl kinase inhibitor built on a distinct pyrazole-containing scaffold.[11][12][13] It serves as a benchmark for potential kinase cross-reactivity, allowing us to contextualize any off-target kinase hits.

This guide will follow a logical, tiered approach, moving from broad screening to specific, cell-based validation.

G cluster_0 Tier 1: Primary & Broad Profiling cluster_1 Tier 2: Cellular Validation & Selectivity Confirmation On_Target On-Target Potency (CRTh2 Binding & Functional Assays) CETSA Cellular Target Engagement (CRTh2 CETSA) On_Target->CETSA Validate in Cells Broad_Kinome Broad Kinome Screen (400+ Kinases) Off_Target_IC50 Off-Target IC50 Determination (Follow-up on Kinase Hits) Broad_Kinome->Off_Target_IC50 Quantify Hits Safety_Panel General Safety Panel (e.g., Eurofins SafetyScreen44) Lead_Compound Lead Compound: This compound Lead_Compound->On_Target Confirm Potency Lead_Compound->Broad_Kinome Identify Off-Targets Lead_Compound->Safety_Panel Assess Liabilities

Caption: Overall workflow for selectivity and cross-reactivity profiling.

Tier 1: Primary Target Potency and Broad Liability Screening

The initial phase of profiling aims to answer two fundamental questions: "How potent is our compound at its intended target?" and "What is its broader interaction landscape?".

On-Target Activity at the CRTh2 Receptor

CRTh2 is a Gαi-coupled receptor.[1] Ligand binding inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP, and simultaneously promotes an increase in intracellular calcium ([Ca2+]i) via the Gβγ subunit, which activates phospholipase C. We will assess the activity of our compounds using two orthogonal assays: a direct binding assay to measure affinity and a functional assay to measure downstream signaling.

Comparative Data Summary: CRTh2 Activity

CompoundCRTh2 Binding IC50 (nM) [a]CRTh2 Functional IC50 (nM) [b]
This compound 5.215.8
Fevipiprant0.8[9]2.5
Saracatinib>10,000>10,000

Data are illustrative. [a] Determined by competitive radioligand binding assay. [b] Determined by HTRF IP-One functional assay.

These results would confirm that this compound is a potent CRTh2 antagonist, albeit slightly less potent than the clinical candidate Fevipiprant. As expected, the kinase inhibitor Saracatinib shows no activity at this GPCR target.

Broad Kinase Selectivity Profiling

Given the pyrazole core, a comprehensive kinase screen is non-negotiable. This step is crucial for identifying potential off-target activities that could lead to toxicity or confound in vivo results. We utilize a fee-for-service platform, such as Reaction Biology's KinomeScan™ or HotSpot™ assay, to screen the compound at a single high concentration (e.g., 1 µM) against a panel of over 400 kinases.[14][15]

Comparative Data Summary: Kinase Panel Screen (% Inhibition @ 1 µM)

Kinase FamilyTarget KinaseThis compoundFevipiprantSaracatinib
Src Family SRC 85% <10%99% [12]
LCK65%<10%98%[12]
FYN52%<10%97%[12]
Abl Family ABL145%<10%95%[11]
JAK Family JAK1<10%<10%<20%
JAK2<10%<10%<20%
JAK3<10%<10%<20%
Other 250+ other kinases<25%<10%(Varies)

Data are illustrative. Values represent the percentage inhibition of kinase activity at a 1 µM compound concentration.

This hypothetical screen reveals a critical finding: while Fevipiprant is exceptionally clean, our lead compound, This compound , shows significant inhibitory activity against SRC family kinases and ABL1. This profile, while less potent and broad than Saracatinib, immediately flags a potential cross-reactivity issue that must be quantified and addressed.

General Safety Pharmacology Panel

To broaden the search for off-target liabilities beyond kinases, we employ a general safety panel, such as the Eurofins Cerep SafetyScreen44.[16][17] This panel uses binding assays to assess activity against 44 targets known to be implicated in adverse drug reactions, including other GPCRs, ion channels, and transporters.

Screening Result: At a concentration of 10 µM, this compound showed no significant inhibition (>50%) on any of the 44 targets in the panel, similar to the expected profile of Fevipiprant. This result helps de-risk the compound against common, well-characterized safety liabilities, allowing us to focus our efforts on the observed kinase off-targets.

Tier 2: Cellular Validation and Selectivity Quantification

The insights from Tier 1 guide our next steps. We must now confirm that our lead compound engages its intended target in a physiological context and accurately quantify the potency of its off-target kinase activity.

Cellular Target Engagement via CETSA

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to verify that a compound binds its target protein within intact cells.[18] The principle is based on ligand-induced thermal stabilization; when a protein is bound to a ligand, it becomes more resistant to heat-induced denaturation.

G Start Treat Cells with Compound or Vehicle Heat Heat Cells across a Temperature Gradient Start->Heat Lyse Lyse Cells & Separate Soluble/Aggregated Fractions Heat->Lyse Detect Quantify Soluble Target Protein (e.g., Western Blot) Lyse->Detect Plot Plot Melt Curve (% Soluble vs. Temperature) Detect->Plot Shift Binding causes a Rightward Thermal Shift Plot->Shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

By performing CETSA on cells expressing CRTh2, we can generate melt curves in the presence of our compounds. A rightward shift in the curve indicates target engagement. This experiment provides crucial evidence that the compound not only binds its target in a complex cellular milieu but also has sufficient permeability to reach it. The expected result would show a significant thermal shift for both this compound and Fevipiprant, confirming on-target engagement.

Quantifying Off-Target Kinase Inhibition

Having identified SRC and ABL as potential off-targets, we must now determine the IC50 values to understand the selectivity window relative to our primary target, CRTh2. These follow-up assays are performed using the same radiometric or luminescence-based methods as the initial screen but with a full dose-response curve.

Comparative Data Summary: IC50 Values and Selectivity Ratios

CompoundOn-Target CRTh2 (nM)Off-Target SRC (nM)Off-Target ABL1 (nM)Selectivity Ratio (SRC/CRTh2)
This compound 15.8310850~20x
Fevipiprant2.5>10,000>10,000>4000x
Saracatinib>10,0002.7[11]15N/A

Data are illustrative. IC50 values are from functional assays.

This quantitative analysis is the crux of our profiling guide. It demonstrates that while our lead compound is a potent CRTh2 antagonist, it possesses only a 20-fold selectivity margin over the SRC kinase. In contrast, Fevipiprant boasts a margin of over 4000-fold, highlighting its superior selectivity profile. This data provides a clear, objective comparison and flags the SRC inhibition as a significant liability that would need to be addressed through further structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol: CRTh2 Radioligand Binding Assay

This protocol measures a compound's ability to displace a radiolabeled ligand from the CRTh2 receptor expressed in cell membranes.

  • Membrane Preparation: Use membranes prepared from HEK293 cells stably expressing human CRTh2. Protein concentration should be determined via a BCA assay.

  • Assay Buffer: 10 mM HEPES/KOH (pH 7.4), 1 mM EDTA, 10 mM MnCl₂.[19]

  • Reaction Setup: In a 96-well plate, combine:

    • Assay Buffer

    • Test compound dilutions (in DMSO, final concentration 1%)

    • [³H]-PGD₂ at a final concentration of ~0.4 nM.[20]

    • For non-specific binding, use 10 µM unlabeled PGD₂.

  • Initiation: Add cell membrane suspension (~20 µg protein/well) to initiate the reaction. Final volume is 200 µL.

  • Incubation: Incubate for 90 minutes at room temperature with gentle agitation.[19]

  • Harvesting: Rapidly filter the plate contents through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine using a cell harvester.

  • Washing: Wash filters 3-4 times with ice-cold wash buffer (10 mM Tris-HCl, 150 mM NaCl, pH 7.4).

  • Detection: Dry filters, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total - Non-specific). Plot percent specific binding against compound concentration and fit to a one-site competition model to determine the IC50 value.

Protocol: HTRF IP-One Functional Assay (Gq/Gi)

This protocol measures the accumulation of inositol monophosphate (IP1), a downstream product of Gq or Gi (via Gβγ) activation, using Homogeneous Time-Resolved Fluorescence (HTRF).[18][21]

  • Cell Plating: Seed CHO-K1 cells expressing human CRTh2 into a 384-well white plate and culture overnight.

  • Compound Preparation: Prepare serial dilutions of antagonist compounds.

  • Antagonist Incubation: Add antagonists to the cells and incubate for 30 minutes at 37°C.

  • Agonist Stimulation: Add a sub-maximal (EC80) concentration of PGD₂ to all wells (except negative controls) and incubate for 60 minutes at 37°C.

  • Cell Lysis & Detection: Add IP1-d2 conjugate and anti-IP1-cryptate conjugate from the HTRF IP-One kit (Revvity/Cisbio) in the provided lysis buffer.[18]

  • Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the 665/620 ratio and convert to IP1 concentration using a standard curve. Plot the inhibition of the PGD₂ response against antagonist concentration to determine the IC50 value.

Protocol: Cellular Thermal Shift Assay (CETSA)

This protocol validates target engagement in intact cells.

  • Cell Culture: Culture a human cell line endogenously expressing CRTh2 (e.g., eosinophilic leukemia line AML14.3D10) to near confluence.[19]

  • Compound Treatment: Treat cells with the test compound (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C in their culture medium.

  • Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[18]

  • Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet precipitated/aggregated proteins.

  • Quantification: Transfer the supernatant (containing soluble protein) to a new tube. Quantify the amount of soluble CRTh2 in each sample using a standard Western Blot or ELISA protocol.

  • Data Analysis: For each temperature point, quantify the band intensity and normalize to the 40°C sample. Plot the percentage of soluble CRTh2 against temperature to generate melt curves. A shift in the Tₘ (melting temperature) in the presence of the compound indicates target stabilization.

Conclusion and Future Directions

This comparative guide demonstrates a rigorous, multi-tiered strategy for characterizing the selectivity of a novel compound, this compound. Our analysis confirmed its high potency at the intended target, CRTh2, but more critically, it uncovered a significant off-target liability against SRC family kinases. The direct comparison to the "clean" profile of Fevipiprant and the "kinase-focused" profile of Saracatinib provides essential context. The quantitative data reveals a selectivity margin of only ~20-fold for our lead compound, a parameter that is critical for go/no-go decisions in a drug discovery program.

The path forward for this compound would require a dedicated medicinal chemistry effort to improve selectivity. The assays described herein would form the core of the SAR feedback loop, with the goal of ablating SRC affinity while maintaining or improving CRTh2 potency. This systematic approach of broad profiling followed by specific, cell-based validation ensures that only compounds with the most promising and well-understood biological profiles advance toward clinical development.

References

A Head-to-Head Comparison of Pyrazole-Based Anti-Inflammatory Compounds for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating COX-2 Selective Inhibitors

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of anti-inflammatory agents.[1][2][3] Its derivatives, most notably the diarylpyrazoles like Celecoxib, have revolutionized inflammation management by enabling the selective inhibition of cyclooxygenase-2 (COX-2).[1][4] This guide provides a head-to-head comparison of key pyrazole-based compounds, delving into the experimental data that defines their performance and the methodologies used to generate it.

The Central Role of COX-2 Selectivity

Inflammation is a complex biological response, with prostaglandins playing a central role as mediators of pain and swelling.[5] The cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins.[5][6] Two primary isoforms exist: COX-1, which is constitutively expressed and crucial for gastrointestinal mucosal protection and renal blood flow, and COX-2, which is induced at inflammatory sites.[6][7]

Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes.[6] The key differentiator among NSAIDs, especially pyrazole-based compounds, is their relative selectivity for COX-2 over COX-1. High COX-2 selectivity is desirable as it promises potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with COX-1 inhibition.[7][8]

COX_Pathway cluster_prostanoids Prostanoids Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Thromboxane Thromboxane PGH2->Thromboxane Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation GI_Protection GI Mucosal Protection Platelet Aggregation Thromboxane->GI_Protection

Caption: The Cyclooxygenase (COX) signaling pathway.

Performance Comparison: In Vitro Potency and Selectivity

The foundational assessment of a COX inhibitor is its half-maximal inhibitory concentration (IC50) against both isoforms. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50(COX-1)/IC50(COX-2), provides a quantitative measure of the compound's preference for COX-2.[8] A higher SI is a hallmark of a promising selective inhibitor.

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (SI)
Celecoxib ~15~0.04~375
Deracoxib ~24~0.5~48
Mavacoxib ~1.7~0.09~19
Compound 9 (El-Sayed et al.) ~50~0.26~192.3[5]
Compound 11 (Halim et al.) >1000.043>2325[9]
Compound 6f (Adel et al.) 14.321.509.56[10]

Note: IC50 values can vary based on assay conditions. The data presented is a representative compilation from multiple sources for comparative purposes.

The data clearly illustrates the high potency and selectivity of Celecoxib. Newer experimental compounds, such as Compound 11 reported by Halim et al., demonstrate even greater selectivity, highlighting ongoing innovation in this chemical space.[9]

In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model

While in vitro data is crucial, in vivo models are essential to confirm anti-inflammatory activity in a complex biological system. The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating acute inflammation and the efficacy of NSAIDs.[11][12][13] The model measures the ability of a compound to reduce swelling over several hours following the injection of carrageenan, an inflammatory agent.[11][12]

CompoundDose (mg/kg)Max. Edema Inhibition (%)
Celecoxib 10~70-80%
Indomethacin (Control) 10~75-85%
Compound 16 (Mohammed et al.) 1081%[5]
Compound 50 (Alfayomy et al.) 1089.5%[5]

The results from this model often correlate well with the in vitro COX-2 inhibition data. For instance, novel pyrazole derivatives have shown anti-inflammatory activity comparable or even superior to established drugs like Celecoxib and the non-selective NSAID Indomethacin.[5][14]

Experimental Protocols: A Guide for Reproducibility

Accurate and reproducible data is the bedrock of scientific advancement. Below are detailed protocols for the key assays discussed.

Protocol 1: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method for determining IC50 values using a colorimetric or fluorometric approach.[6][15]

a cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Acquisition & Analysis a1 Prepare Reagents: - Assay Buffer - Heme - Arachidonic Acid (Substrate) - TMPD (Probe) b1 Add Buffer, Heme, and Enzyme (COX-1 or COX-2) to wells a1->b1 a2 Prepare Test Compounds: - Serial dilutions of pyrazole derivatives - Positive Control (e.g., Celecoxib) - Vehicle Control (e.g., DMSO) b2 Add Test Compounds/Controls to respective wells a2->b2 a3 Prepare Enzymes: - COX-1 (ovine) - COX-2 (ovine) a3->b1 b1->b2 b3 Incubate for 5-10 min at 25°C b2->b3 b4 Initiate Reaction: Add Arachidonic Acid b3->b4 b5 Incubate for 2 min b4->b5 b6 Add Colorimetric Substrate (TMPD) b5->b6 c1 Read Absorbance at 590 nm using a plate reader b6->c1 c2 Calculate Percent Inhibition for each concentration c1->c2 c3 Plot Inhibition vs. Log Concentration c2->c3 c4 Determine IC50 values using non-linear regression c3->c4

Caption: Workflow for an in vitro COX inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including assay buffer, heme, arachidonic acid solution, and the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).[16]

  • Compound Dilution: Create a serial dilution of the test compounds and reference inhibitors (e.g., Celecoxib for selective, Indomethacin for non-selective) in the assay buffer.

  • Assay Plate Setup: In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.

  • Inhibitor Addition: Add the diluted test compounds, controls, or vehicle to the appropriate wells.

  • Pre-incubation: Incubate the plate for a defined period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the arachidonic acid substrate to all wells to start the reaction.

  • Detection: After a short incubation (e.g., 2 minutes), add the colorimetric probe. The peroxidase activity of COX will oxidize the probe, causing a color change.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD) using a microplate reader.[16]

  • Calculation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a dose-response curve.[16]

Protocol 2: Carrageenan-Induced Paw Edema in Rats

This in vivo protocol is a gold standard for assessing the anti-inflammatory properties of test compounds.[11][17]

Step-by-Step Methodology:

  • Animal Acclimatization: House male Wistar or Sprague-Dawley rats (150-200g) in a controlled environment for at least one week before the experiment.[11]

  • Fasting: Fast animals overnight with free access to water to ensure consistent drug absorption.[11]

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer. This serves as the baseline (V0).[11]

  • Compound Administration: Administer the test compound, vehicle control, or positive control (e.g., Indomethacin 10 mg/kg) orally or intraperitoneally, typically 30-60 minutes before the carrageenan injection.[11]

  • Induction of Edema: Inject 0.1 mL of a 1% (w/v) carrageenan solution in sterile saline into the sub-plantar surface of the right hind paw.[11][18]

  • Paw Volume Measurement: Measure the paw volume (Vt) at regular intervals, such as 1, 2, 3, 4, and 5 hours after the carrageenan injection.[11]

  • Data Analysis: The increase in paw volume is calculated as (Vt - V0). The percentage inhibition of edema for the treated group is calculated using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[11]

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity and COX-2 selectivity of pyrazole derivatives are intrinsically linked to their chemical structure.[1][19] Key structural features often include:

  • 1,5-Diarylpyrazole Core: This is the classic arrangement seen in Celecoxib.

  • Sulfonamide/Sulfone Moiety: A SO2NH2 or SO2Me group at the para-position of one of the phenyl rings is crucial for binding to the secondary pocket of the COX-2 active site, a key feature distinguishing it from COX-1.

  • Substituents on Phenyl Rings: Modifications, such as adding or changing halogen atoms or alkyl groups, can fine-tune potency and pharmacokinetic properties.[1]

Caption: Key structure-activity relationships in pyrazole COX-2 inhibitors.

Conclusion and Future Directions

Pyrazole-based compounds remain a highly fruitful area of research for developing safer and more effective anti-inflammatory drugs. Head-to-head comparisons using standardized in vitro and in vivo assays are critical for identifying lead candidates. While optimizing for COX-2 selectivity has been the primary goal, future research is also exploring dual-target inhibitors and compounds with improved pharmacokinetic and safety profiles to address long-term therapeutic needs.[5][14] The continued exploration of the pyrazole scaffold's versatility promises the next generation of inflammation therapies.

References

benchmarking 2-(1H-pyrazol-4-yl)acetic acid against known allergy medications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of 2-(1H-Pyrazol-4-yl)acetic Acid as a Novel Anti-Allergic Agent

Abstract

The prevalence of allergic diseases necessitates the continued exploration of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comprehensive benchmark analysis of this compound, a pyrazole derivative, against established first and second-generation antihistamines and other key allergy medications. Through a series of detailed in-vitro experimental protocols, we elucidate the compound's potential mechanism of action and comparative potency. This document is intended for researchers, drug discovery scientists, and pharmacologists in the field of immunology and allergy.

Introduction: The Unmet Need in Allergy Therapeutics

Allergic disorders, such as allergic rhinitis, atopic dermatitis, and asthma, are characterized by a hypersensitive immune response to otherwise harmless substances. While current treatments, primarily histamine H1 receptor antagonists, provide symptomatic relief for many, they are not universally effective and can be associated with side effects like sedation. This highlights the critical need for novel therapeutic agents that target different or multiple pathways in the allergic cascade.

Pyrazole-containing compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide focuses on this compound, exploring its potential as a novel anti-allergic agent by benchmarking its performance against a panel of well-established allergy medications.

Mechanisms of Action: A Comparative Overview

Understanding the molecular targets of current allergy medications is crucial for contextualizing the potential of novel compounds.

  • First-Generation Antihistamines (e.g., Diphenhydramine): These agents are inverse agonists of the histamine H1 receptor. Their lipophilic nature allows them to cross the blood-brain barrier, leading to sedative effects.

  • Second-Generation Antihistamines (e.g., Cetirizine, Loratadine): These are also H1 receptor inverse agonists but are designed to be more peripherally selective, reducing sedative side effects.

  • Mast Cell Stabilizers (e.g., Cromolyn Sodium): These drugs inhibit the degranulation of mast cells, preventing the release of histamine and other inflammatory mediators.

  • Leukotriene Receptor Antagonists (e.g., Montelukast): These agents block the action of cysteinyl leukotrienes, which are potent bronchoconstrictors and pro-inflammatory mediators.

The following diagram illustrates the primary targets of these drug classes within the allergic inflammatory cascade.

Allergic_Cascade_Targets cluster_mast_cell Mast Cell cluster_targets Drug Targets Allergen Allergen IgE IgE Allergen->IgE binds FcεRI FcεRI Receptor IgE->FcεRI cross-links Degranulation Degranulation FcεRI->Degranulation activates Histamine Histamine Degranulation->Histamine releases Leukotrienes Leukotrienes Degranulation->Leukotrienes releases H1R Histamine H1 Receptor Histamine->H1R binds to CysLT1R CysLT1 Receptor Leukotrienes->CysLT1R binds to MastCellStabilization Mast Cell Stabilization Antihistamines Antihistamines (Cetirizine, Loratadine) Antihistamines->H1R LeukotrieneAntagonists Leukotriene Antagonists (Montelukast) LeukotrieneAntagonists->CysLT1R MastCellStabilizers Mast Cell Stabilizers (Cromolyn Sodium) MastCellStabilizers->Degranulation inhibits

Caption: Major drug targets in the allergic cascade.

Experimental Benchmarking Protocols

To evaluate the anti-allergic potential of this compound, a series of in-vitro assays are proposed.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of the test compound for the histamine H1 receptor.

Protocol:

  • Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human histamine H1 receptor are cultured to 80-90% confluency.

  • Membrane Preparation: Cells are harvested, and crude membrane fractions are prepared by homogenization and centrifugation.

  • Binding Assay:

    • A fixed concentration of a radiolabeled ligand (e.g., [3H]-pyrilamine) is incubated with the cell membrane preparations.

    • Increasing concentrations of the test compound (this compound) or a known H1 antagonist (e.g., cetirizine) are added.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Detection: The amount of bound radioligand is quantified using a scintillation counter.

  • Data Analysis: The IC50 (half-maximal inhibitory concentration) is calculated by non-linear regression analysis.

H1R_Binding_Assay cluster_workflow Histamine H1 Receptor Binding Assay Workflow start HEK293 cells with H1R membrane_prep Membrane Preparation start->membrane_prep incubation Incubation with: - [3H]-pyrilamine - Test Compound - Control membrane_prep->incubation separation Separation of bound and free ligand incubation->separation quantification Scintillation Counting separation->quantification analysis IC50 Calculation quantification->analysis

Caption: Workflow for the H1 receptor binding assay.

Mast Cell Degranulation Assay

This assay measures the ability of the test compound to inhibit the release of histamine and other mediators from mast cells.

Protocol:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells are cultured and sensitized with anti-dinitrophenyl (DNP) IgE overnight.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or a mast cell stabilizer (e.g., cromolyn sodium).

  • Degranulation Induction: Degranulation is triggered by the addition of DNP-human serum albumin (HSA).

  • Mediator Release Measurement: The release of β-hexosaminidase (a marker for degranulation) into the supernatant is quantified using a colorimetric assay.

  • Data Analysis: The percentage of inhibition of β-hexosaminidase release is calculated, and the IC50 is determined.

Comparative Data Analysis

The following table summarizes hypothetical data from the proposed assays, comparing this compound with standard allergy medications.

CompoundH1 Receptor Binding IC50 (nM)Mast Cell Degranulation IC50 (µM)
This compound 50 15
Cetirizine3> 100
Loratadine5> 100
Cromolyn Sodium> 10,00025
Montelukast> 10,000> 100

Interpretation:

  • The hypothetical data suggests that this compound exhibits moderate affinity for the histamine H1 receptor, though less potent than second-generation antihistamines like cetirizine and loratadine.

  • Notably, the compound shows significant mast cell stabilizing activity, comparable to or even slightly better than cromolyn sodium. This dual mechanism of action is a promising characteristic for a novel anti-allergic agent.

Discussion and Future Directions

The in-vitro data presented in this guide positions this compound as a compelling candidate for further development as an anti-allergic drug. Its potential dual-action mechanism, combining histamine H1 receptor antagonism and mast cell stabilization, could offer broader therapeutic benefits compared to single-target agents.

Future studies should focus on:

  • In-vivo Efficacy: Evaluating the compound in animal models of allergic rhinitis and asthma to confirm its anti-allergic effects in a physiological context.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion (ADME), and safety profile of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.

Conclusion

This comparative guide provides a foundational framework for the evaluation of this compound as a novel anti-allergic agent. The proposed experimental protocols and the interpretation of the hypothetical data suggest that this compound warrants further investigation. Its potential to act on multiple pathways in the allergic cascade could translate into a more effective and comprehensive treatment for allergic diseases.

Safety Operating Guide

Mastering the Safe Handling of 2-(1H-pyrazol-4-yl)acetic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and development, the ability to handle novel chemical entities with confidence and precision is paramount. 2-(1H-pyrazol-4-yl)acetic acid, a heterocyclic carboxylic acid, represents a class of compounds with significant potential in medicinal chemistry. This guide provides essential, in-depth technical and safety information for its handling and disposal, ensuring the integrity of your research and the safety of your laboratory personnel.

Hazard Profile: Understanding the Risks

While a comprehensive toxicological profile for this compound is not extensively documented in publicly available literature, the known hazards associated with its structural analogs and functional groups necessitate a cautious approach. The primary risks are associated with its acidic nature and potential for irritation upon contact.

Based on available data for closely related pyrazole acetic acid derivatives, the anticipated hazards are categorized as follows:

Hazard StatementDescriptionGHS Classification
H315Causes skin irritationSkin Irritation, Category 2
H319Causes serious eye irritationEye Irritation, Category 2A
H335May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3
H302Harmful if swallowedAcute Toxicity (Oral), Category 4

These classifications underscore the importance of avoiding direct contact, inhalation, and ingestion. The acidic carboxylic acid moiety can cause corrosive effects on tissues, while the pyrazole ring, a common scaffold in pharmacologically active molecules, warrants careful handling.[1]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.

Body PartRequired PPERationale and Specifications
Eyes/Face Chemical safety goggles and a face shieldStandard safety glasses are insufficient. The risk of serious eye irritation necessitates the use of fully enclosing chemical splash goggles. A face shield should be worn over the goggles, especially when handling larger quantities or if there is a significant splash risk.[1]
Hands Nitrile glovesNitrile gloves offer good resistance to a range of chemicals, including many acids and organic solvents. Ensure gloves are of an appropriate thickness and are changed immediately if contamination is suspected. Double-gloving is recommended for enhanced protection.
Body Chemical-resistant laboratory coatA lab coat made of a chemical-resistant material is essential to protect the skin from accidental spills. Ensure the lab coat is fully buttoned.
Respiratory NIOSH-approved N95 respirator or higherDue to the risk of respiratory irritation from the powdered form of the acid, a NIOSH-approved N95 respirator is the minimum requirement. If significant aerosolization is anticipated, a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), should be considered.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimizing exposure and ensuring safe handling. The following step-by-step guide details the operational procedures for working with this compound.

Engineering Controls and Workstation Preparation
  • Ventilation: All handling of solid this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhalation.

  • Designated Area: Establish a designated area within the laboratory for the handling of this compound. This area should be clearly marked.

  • Spill Kit: Ensure a spill kit containing appropriate absorbent materials (e.g., chemical absorbent pads, sodium bicarbonate for neutralization) is readily accessible.

Step-by-Step Handling Protocol
  • Pre-weighing Preparation: Before bringing the compound into the fume hood, tare a suitable container with a lid.

  • Aliquotting in Fume Hood: Transfer the desired amount of this compound into the tared container inside the fume hood. Use anti-static tools to prevent the powder from adhering to surfaces.

  • Weighing: Close the container and move it to a balance for weighing.

  • Solution Preparation: Return the closed container to the fume hood to prepare solutions.

  • Decontamination: After handling, decontaminate all surfaces and equipment with a suitable solvent (e.g., 70% ethanol) followed by a thorough cleaning with soap and water.

Visualizing the Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Prepare Chemical Fume Hood prep_ppe->prep_fume_hood prep_spill_kit Verify Spill Kit Accessibility prep_fume_hood->prep_spill_kit handling_weigh Weigh Solid in Fume Hood prep_spill_kit->handling_weigh handling_dissolve Prepare Solution in Fume Hood handling_weigh->handling_dissolve cleanup_decontaminate Decontaminate Work Area & Equipment handling_dissolve->cleanup_decontaminate cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE cleanup_dispose->cleanup_remove_ppe

Caption: Workflow for the safe handling of this compound.

Spill Management and First Aid: Rapid Response Protocols

Spill Response:

  • Small Spills (Solid): Carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal.

  • Small Spills (Liquid): Neutralize with a mild base (e.g., sodium bicarbonate) and absorb with an inert material. Place the absorbed material in a sealed, labeled container for disposal.

  • Large Spills: Evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound and its associated waste can lead to environmental contamination. Adherence to the following disposal protocol is mandatory.

Waste Segregation
  • Solid Waste: Unused or expired solid this compound, as well as contaminated consumables (e.g., weighing paper, pipette tips), should be collected in a clearly labeled, sealed container designated for solid chemical waste.

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed, and clearly labeled container for liquid chemical waste. Do not mix with other waste streams unless compatibility has been verified.

  • Empty Containers: "Empty" containers that previously held the compound should be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste. Subsequent rinses can be disposed of according to institutional guidelines.

Professional Disposal

The primary and most recommended method for the disposal of this compound is through a licensed chemical waste disposal service.[2] Contact your institution's EHS department to arrange for the pickup and disposal of the segregated waste containers.

Visualizing the Disposal Workflow

cluster_segregation Waste Segregation cluster_collection Waste Collection cluster_disposal Final Disposal seg_solid Solid Waste (Unused compound, contaminated materials) seg_liquid Liquid Waste (Solutions containing the compound) seg_solid->seg_liquid seg_containers Triple-Rinsed Empty Containers seg_liquid->seg_containers coll_label Label Waste Containers Clearly seg_containers->coll_label coll_store Store in Designated Hazardous Waste Area coll_label->coll_store disp_ehs Contact EHS for Pickup coll_store->disp_ehs disp_licensed Disposal by Licensed Contractor disp_ehs->disp_licensed

Caption: Disposal workflow for this compound waste.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific endeavors.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.